molecular formula C14H18N4O2 B10830613 Adb-inaca CAS No. 1887742-42-8

Adb-inaca

Cat. No.: B10830613
CAS No.: 1887742-42-8
M. Wt: 274.32 g/mol
InChI Key: UFECWXZSRFBSHC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-INACA, with the IUPAC name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in analytical and pharmacological research . This indazole-3-carboxamide compound has emerged in the wake of broad legislative controls on SCRA structures, and it is particularly noted for its role as a key "tail-less" precursor in the synthesis of more potent, alkyl-chain-substituted synthetic cannabinoids, such as ADB-BUTINACA and ADB-4en-PINACA . In vitro pharmacological studies have demonstrated that this compound acts as an agonist at the cannabinoid CB1 and CB2 receptors, though with a lower potency compared to its tail-substituted analogues and brominated versions like ADB-5'Br-INACA . Research into its application has shown that this compound can attenuate mechanical and cold allodynia in rat models of paclitaxel-induced peripheral neuropathy (PIPN), suggesting its value in probing the endocannabinoid system's role in pain modulation . As a research chemical, this compound is vital for forensic scientists analyzing seized materials, for toxicologists studying the metabolism and detection of novel psychoactive substances, and for pharmacologists investigating the structure-activity relationships of SCRAs . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic use or human consumption. Researchers should handle this compound with appropriate precautions, recognizing that the pharmacological effects and toxicities of many novel SCRAs are not fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1887742-42-8

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1

InChI Key

UFECWXZSRFBSHC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ADB-INACA on Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1] As with many novel SCRAs, comprehensive pharmacological data is often limited following their initial detection. This guide provides a detailed overview of the mechanism of action of this compound at cannabinoid receptors, synthesizing available data on its binding affinity, functional activity, and the signaling pathways it modulates. Understanding these parameters is crucial for the forensic, clinical, and drug development communities to assess its potential for abuse and to develop effective countermeasures.

Mechanism of Action at Cannabinoid Receptors

Synthetic cannabinoids exert their effects by binding to and activating the endogenous G protein-coupled cannabinoid receptors, primarily the CB1 and CB2 receptors.[2] The psychoactive effects are predominantly mediated by the activation of CB1 receptors, which are highly expressed in the central nervous system.[3][4] CB2 receptors are mainly found in the immune system and peripheral tissues.[3]

This compound acts as an agonist at both CB1 and CB2 receptors. Upon binding, it initiates a cascade of intracellular signaling events. Cannabinoid receptors are typically coupled to inhibitory G-proteins (Gi/o).[3] Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling pathway is a hallmark of cannabinoid receptor activation.

Furthermore, agonist binding can trigger the recruitment of β-arrestin 2 to the receptor.[6][7] This process is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling pathways.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound at human cannabinoid receptors. It is important to note that absolute values for potency and affinity can vary between studies due to differences in experimental conditions.[9]

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) CB1Data Not AvailableRadioligand Binding Assay
CB2Data Not AvailableRadioligand Binding Assay
Functional Activity (EC50) CB1Reduced activity compared to brominated analogsβ-arrestin 2 Recruitment[10]
CB2Less prominent reduction in activity compared to CB1β-arrestin 2 Recruitment[10]

Experimental Protocols

The characterization of synthetic cannabinoids like this compound relies on a suite of in vitro assays. Below are detailed methodologies for key experiments used to determine binding affinity and functional activity at cannabinoid receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[12]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.[13]

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[3][12]

  • Radioligand: A high-affinity cannabinoid receptor agonist such as [³H]CP-55,940.[12]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[3][12]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]

  • Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).[3][12]

  • Scintillation Counter.

Procedure:

  • Preparation: Thaw receptor membranes on ice and dilute to the appropriate concentration in assay buffer. Prepare serial dilutions of this compound.[12]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of this compound).[12]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[14]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]

cAMP Functional Assay

This assay measures the ability of a compound to activate Gi/o-coupled receptors, which inhibit adenylyl cyclase and decrease cAMP levels.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating CB1 and CB2 receptors.

Principle: Cells expressing the cannabinoid receptor are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. An agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner. The amount of cAMP is typically measured using a competitive immunoassay.[15]

Materials:

  • Cell Line: CHO-K1 or AtT20 cells stably expressing human CB1 or CB2 receptors.[4][11]

  • Test Compound: this compound.

  • Reference Agonist: A known full agonist like CP-55,940.[4]

  • Stimulant: Forskolin.

  • cAMP Assay Kit: Commercially available kits (e.g., EIA or HTRF based).[16]

Procedure:

  • Cell Plating: Seed cells into a 96-well or 384-well plate and incubate to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist.

  • Assay: Pre-incubate the cells with the test compounds for a short period. Then, stimulate the cells with forskolin in the presence of the test compounds.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[15]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor.[6][7]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to CB1 and CB2 receptors.

Principle: This cellular assay often uses enzyme fragment complementation (EFC). The cannabinoid receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).[8][17]

Materials:

  • Cell Line: A cell line engineered for the β-arrestin recruitment assay, such as the PathHunter® CHO-K1 hCB1 β-arrestin cells.[6][7]

  • Test Compound: this compound.

  • Reference Agonist: A known agonist like CP-55,940.[11]

  • Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.[9]

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into a white, solid-bottom 384-well plate.[18]

  • Compound Addition: Prepare serial dilutions of this compound and the reference agonist and add them to the cells.

  • Incubation: Incubate the plate at 37°C for approximately 90 minutes to allow for receptor activation and β-arrestin recruitment.[9]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow the enzymatic reaction to proceed.[9]

  • Measurement: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

Signaling Pathways

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor Gi_o Gi/o Protein CB1_R->Gi_o Activates BetaArrestin β-Arrestin 2 CB1_R->BetaArrestin Recruits ADB_INACA This compound ADB_INACA->CB1_R Binds to AC Adenylyl Cyclase Gi_o->AC Inhibits Signaling Downstream Signaling Gi_o->Signaling cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization/ Internalization BetaArrestin->Desensitization

Caption: Canonical G-protein and β-arrestin signaling pathways activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands in 96-well Plate prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Vacuum Filtration to Separate Bound/Unbound incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting to Measure Radioactivity washing->counting analysis Calculate Specific Binding Determine IC50 and Ki counting->analysis

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Logical Relationship: Biased Agonism

Biased Agonism Concept Agonist This compound (Agonist) Receptor CB1/CB2 Receptor Agonist->Receptor G_Protein G-Protein Signaling (e.g., cAMP inhibition) Receptor->G_Protein Pathway 1 Beta_Arrestin β-Arrestin Signaling (e.g., desensitization) Receptor->Beta_Arrestin Pathway 2 Outcome Cellular Response G_Protein->Outcome Beta_Arrestin->Outcome

Caption: this compound may exhibit biased agonism, preferentially activating one signaling pathway.

This compound is a synthetic cannabinoid that functions as an agonist at CB1 and CB2 receptors. While specific quantitative data for this compound is still emerging, its mechanism of action is understood to follow the canonical pathways of other potent SCRAs, involving Gi/o-protein-mediated inhibition of adenylyl cyclase and potential recruitment of β-arrestin. The provided experimental protocols offer a framework for the detailed pharmacological characterization of this and other novel synthetic cannabinoids. Further research is necessary to fully elucidate the binding kinetics, potency, efficacy, and potential for biased agonism of this compound to better understand its physiological and toxicological effects.

References

In-Depth Technical Guide: Pharmacological Profile and Receptor Binding Affinity of ADB-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as both a precursor in the synthesis of more complex and potent synthetic cannabinoid receptor agonists (SCRAs), such as ADB-BUTINACA, and as a metabolite of compounds like ADB-PINACA.[1][2][3][4] While initially suspected to have low overall potency, emerging research indicates that this compound retains activity at cannabinoid receptors, albeit significantly lower than its "tailed" analogs.[1][5][6] This guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, drawing from available in vitro and in vivo data. It details the experimental protocols used for its characterization and visualizes key pathways and workflows to support further research and development.

Pharmacological Profile

This compound is classified as a synthetic cannabinoid and interacts with the cannabinoid receptors CB1 and CB2.[1][3] Its structure is notable for the absence of an N-alkyl "tail," a common feature in many potent SCRAs. This structural characteristic is central to its pharmacological profile.

Receptor Binding and Functional Activity

In vitro studies confirm that this compound is a functional agonist at both CB1 and CB2 receptors. However, its potency is considerably lower than that of its N-alkylated counterparts (e.g., ADB-BUTINACA).

  • CB1 Receptor Activity : this compound demonstrates weak activity at the CB1 receptor.[6] Functional assays, specifically β-arrestin 2 recruitment, indicate that tail-less precursors like this compound have EC50 values in the micromolar range, starting from 2.34 μM and higher.[6] This is a significant reduction in potency compared to "tailed" SCRAs, which typically exhibit nanomolar activity.[6] Studies comparing this compound to its brominated analog, (S)-ADB-5’Br-INACA, show that the removal of the bromine results in a further reduction of activity at the CB1 receptor.[5]

  • CB2 Receptor Activity : The reduced activity of this compound is less pronounced at the CB2 receptor compared to the CB1 receptor.[5] This suggests a degree of selectivity, although the overall potency remains low.

In Vivo Effects

Despite its low in vitro potency, this compound has demonstrated biological activity in vivo. In a rat model of paclitaxel-induced peripheral neuropathy, this compound showed analgesic effects, suggesting it can engage cannabinoid receptors to produce a physiological response.[7] This finding indicates that even as a precursor or metabolite, this compound may contribute to the overall pharmacological effects of related compounds.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative pharmacological data for this compound and provide a comparison with its more potent, "tailed" analog, ADB-BUTINACA.

Table 1: In Vitro Functional Activity of this compound

CompoundReceptorAssay TypePotency (EC50)Efficacy (Emax)Source
This compound CB1β-arrestin 2 Recruitment≥ 2.34 µM (Weakly active)Not specified[6]
This compound CB1General ActivityReduced activityNot specified[5]
This compound CB2General ActivityActivity reduction is less prominent than at CB1Not specified[5]

Table 2: Comparative Pharmacology of ADB-BUTINACA

CompoundReceptorAssay TypePotency (EC50)Efficacy (Emax)Binding Affinity (Ki)Source
ADB-BUTINACA CB1Membrane Potential0.67 nM113% (vs. CP55,940)0.299 nM[8]
ADB-BUTINACA CB2Membrane Potential4.1 nM101% (vs. CP55,940)0.912 nM[8]
ADB-BUTINACA CB1β-arrestin 2 Recruitment19 nM728% (vs. CP55,940)Not specified[8]
ADB-BUTINACA CB2β-arrestin 2 Recruitment1.79 nM83% (vs. CP55,940)Not specified[8]
ADB-BUTINACA CB1Calcium Flux11.6 nMNot specifiedNot specified[8]

Experimental Protocols

The characterization of this compound and related compounds relies on specific in vitro functional assays. The methodologies for two key assays are detailed below.

β-Arrestin 2 Recruitment Assay (PathHunter® Protocol)

This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, a key event in receptor desensitization and G-protein-independent signaling. The DiscoverX PathHunter® system is a common method based on enzyme fragment complementation.[9][10][11]

Principle: The CB receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). When an agonist binds to the receptor, it changes conformation, becomes phosphorylated, and recruits the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is then measured.[9][12]

Detailed Methodology:

  • Cell Culture and Plating:

    • PathHunter® cells stably co-expressing the human CB1 or CB2 receptor fused to ProLink™ and β-arrestin fused to an Enzyme Acceptor are used.[12]

    • Cells are cultured to ~85-90% confluency and harvested using trypsin.[13]

    • The cell suspension is diluted to a density of approximately 250,000 cells/mL.[13]

    • 20 µL of the cell suspension (approx. 5,000 cells) is dispensed into each well of a white, solid-bottom 384-well microplate.[12][13]

    • The plate is incubated overnight at 37°C in a humidified incubator with 5% CO2.[12]

  • Compound Preparation and Addition:

    • A stock solution of this compound (or other test ligands) is prepared in DMSO.

    • Serial dilutions are performed in an appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration is kept constant (typically <1%).[12]

    • For agonist testing, 5 µL of the diluted compound is added to the wells.[12][13]

    • The plate is incubated for 90 minutes at 37°C.[12][13]

  • Detection and Measurement:

    • The PathHunter® Detection Reagent is prepared according to the manufacturer's instructions.[12]

    • 12.5 µL of the detection reagent is added to each well.[12][13]

    • The plate is incubated at room temperature for 60 minutes, protected from light.[12]

    • The chemiluminescent signal is measured using a luminometer.[12]

  • Data Analysis:

    • The background signal is subtracted from all readings.

    • Data are normalized to a reference full agonist (e.g., CP55,940).

    • Dose-response curves are generated using non-linear regression to determine EC50 (potency) and Emax (efficacy) values.[13]

Intracellular Calcium Release Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium ([Ca2+]i) following CB1 receptor activation, which can occur through G-protein-mediated release from intracellular stores.

Principle: Cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2) or engineered to express a photoprotein (e.g., aequorin). Upon agonist binding to the Gq/11-coupled CB1 receptor, phospholipase C is activated, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The resulting increase in [Ca2+]i is detected as a change in fluorescence or luminescence.[14][15]

General Methodology:

  • Cell Culture and Dye Loading:

    • Cells endogenously or recombinantly expressing the human CB1 receptor (e.g., CHO, HEK-293, or neuroblastoma cells) are cultured on glass coverslips or in microplates.[16]

    • At 50-75% confluency, cells are loaded with a Ca2+-sensitive dye, such as Fura-2 AM (e.g., 5 µM), for 15-30 minutes in a physiological buffer (e.g., Krebs-Henseleit Buffer).[16]

  • Compound Stimulation:

    • After loading, the cells are washed to remove excess dye.

    • A baseline fluorescence/luminescence reading is established.

    • The test compound (this compound) is added at various concentrations, and the signal is monitored continuously.

  • Signal Detection:

    • Fluorescence (e.g., Fura-2): The dye is alternately excited at ~340 nm (Ca2+-bound) and ~380 nm (Ca2+-free), and emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which corresponds to the intracellular calcium concentration.[14][16]

    • Luminescence (e.g., Aequorin): Upon Ca2+ binding, the aequorin photoprotein oxidizes its coelenterazine (B1669285) substrate, emitting a flash of light that is measured by a luminometer.[14]

  • Data Analysis:

    • The change in signal (e.g., ΔF340/380 ratio) from baseline to the peak response after compound addition is calculated.[16]

    • Dose-response curves are constructed to determine the EC50 values for the calcium response.

Visualizations

Signaling Pathways

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cluster_g_protein G-Protein Dependent cluster_arrestin G-Protein Independent CB1 CB1 Receptor G_protein Gi/o Protein (α, βγ) CB1->G_protein Activates GRK GRK CB1->GRK Activates BetaArrestin β-Arrestin 2 CB1->BetaArrestin Recruits ADB_INACA This compound (Agonist) ADB_INACA->CB1 Binds AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway G_protein->MAPK βγ activates GIRK GIRK Channels (K+ Efflux) G_protein->GIRK βγ activates Ca_Channel Ca2+ Channels (Influx Inhibition) G_protein->Ca_Channel βγ inhibits cAMP ↓ cAMP AC->cAMP P P GRK->P P->CB1 Internalization Receptor Internalization BetaArrestin->Internalization Arrestin_Signal β-Arrestin-Mediated Signaling (e.g., ERK) BetaArrestin->Arrestin_Signal

Caption: Canonical signaling pathways of the CB1 receptor activated by an agonist like this compound.

Experimental Workflow

Beta_Arrestin_Workflow start Start plate_cells Plate PathHunter® Cells (CB1/CB2 expressing) in 384-well plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_ligand Prepare Serial Dilutions of this compound in Assay Buffer incubate_overnight->prepare_ligand add_ligand Add Diluted Ligand to cells (5 µL) prepare_ligand->add_ligand incubate_ligand Incubate for 90 min (37°C) add_ligand->incubate_ligand add_reagent Add Chemiluminescent Detection Reagent incubate_ligand->add_reagent incubate_rt Incubate for 60 min (Room Temperature, Dark) add_reagent->incubate_rt measure Measure Luminescence (Plate Reader) incubate_rt->measure analyze Analyze Data: - Subtract background - Normalize to control - Generate dose-response curve - Calculate EC50 & Emax measure->analyze end End analyze->end

Caption: Experimental workflow for a β-arrestin 2 recruitment assay.

References

A-796,260: A Technical Guide to In Vitro and In Vivo Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct metabolic studies on ADB-INACA are limited in publicly available scientific literature. This document provides a comprehensive overview of the metabolic pathways of its close structural analogs, namely ADB-P-5Br-INACA, ADB-4en-P-5Br-INACA, and ADB-BUTINACA. The metabolic fate of this compound is predicted to follow similar biotransformation pathways due to structural homology.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Understanding the metabolic pathways of such novel psychoactive substances (NPS) is critical for forensic toxicology, clinical diagnostics, and drug development. This guide synthesizes the current knowledge on the in vitro and in vivo metabolism of this compound analogs to provide a predictive metabolic profile for the parent compound. The primary metabolic transformations involve Phase I modifications such as hydroxylation, amide hydrolysis, and oxidation, followed by Phase II conjugation, predominantly glucuronidation.

Predicted Metabolic Pathways of this compound

Based on studies of its analogs, this compound undergoes extensive metabolism. The major biotransformations occur at three primary sites: the N-alkyl chain, the indazole core, and the L-tert-leucinamide moiety.

Phase I Metabolism:

  • Amide Hydrolysis: Cleavage of the amide bond results in the formation of a carboxylic acid metabolite and an amine. This is a common pathway for indazole-3-carboxamide SCRAs.[1][2][3]

  • Hydroxylation: Mono-hydroxylation can occur on the N-butyl tail, the indazole ring, or the tert-butyl group.[2][3][4][5][6]

  • Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or aldehyde metabolites.[1][2][3]

  • Dihydrodiol Formation: This is a characteristic metabolic pathway for indazole-based synthetic cannabinoids, involving the enzymatic addition of two hydroxyl groups to the indazole core.[1][2][4][5][6]

  • Carbonyl Formation: Oxidation of hydroxylated metabolites can lead to the formation of a carbonyl group.[1]

Phase II Metabolism:

  • Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, increasing their water solubility and facilitating excretion.[1][2][3]

The following diagram illustrates the predicted major metabolic pathways for this compound.

Predicted_Metabolic_Pathways_of_ADB_INACA ADB_INACA This compound M1 Amide Hydrolysis Product (Carboxylic Acid) ADB_INACA->M1 Amide Hydrolysis M2 Mono-hydroxylated Metabolite (N-butyl tail) ADB_INACA->M2 Hydroxylation M3 Mono-hydroxylated Metabolite (Indazole ring) ADB_INACA->M3 Hydroxylation M4 Dihydrodiol Metabolite (Indazole core) ADB_INACA->M4 Dihydrodiol Formation M5 Dehydrogenated Metabolite M2->M5 Dehydrogenation M6 Glucuronide Conjugate M2->M6 Glucuronidation M3->M5 Dehydrogenation M3->M6 Glucuronidation M4->M6 Glucuronidation

Caption: Predicted Metabolic Pathways of this compound.

Data Presentation: Metabolites of this compound Analogs

The following table summarizes the metabolites identified in in vitro studies of this compound analogs. The metabolite numbering (e.g., B9, E3) is adopted from the cited literature for consistency.

Parent CompoundMetabolite IDBiotransformationRecommended Biomarker
ADB-BUTINACA B9Mono-hydroxylation on the n-butyl tailBlood, Urine
B16Mono-hydroxylation on the indazole ringBlood, Urine
B4Dihydrodiol formation on the indazole coreUrine
ADB-4en-PINACA E3Dihydrodiol formed in the tail moietyUrine
E7Hydroxylation on the linked/head groupUrine
ADB-P-5Br-INACA -Terminal hydroxy metabolite-
ADB-4en-P-5Br-INACA -Dihydrodiol metabolite-

Data sourced from references[1][2][4][5][6].

Experimental Protocols

The identification of metabolites for this compound analogs has been primarily achieved through in vitro experiments using human liver preparations.

4.1 In Vitro Incubation

  • System: Pooled human hepatocytes (HHeps) or human liver microsomes (HLMs) are the primary systems used.[1][2][3] HHeps contain a full complement of Phase I and Phase II metabolic enzymes, offering a comprehensive metabolic profile.[3]

  • Substrate Concentration: The parent compound (e.g., ADB-BUTINACA, ADB-4en-PINACA) is typically incubated at a concentration of 5 µmol/L.[4]

  • Incubation Time: Incubation times vary, with studies reporting durations of 0.5, 1, 3, and 5 hours to observe the progression of metabolism.[1][3][4]

  • Reaction Termination: The metabolic reaction is quenched by adding an ice-cold organic solvent, such as acetonitrile.[4]

4.2 Sample Analysis: LC-QTOF-MS

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is the standard analytical method.[1][7] This technique provides high-resolution mass accuracy, enabling the confident identification of metabolites.[8]

  • Chromatographic Separation: Separation is typically achieved using a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[7][9]

  • Mass Spectrometry: The QTOF-MS is operated in positive electrospray ionization (ESI) mode.[7] Data is acquired in full-scan mode to detect all potential metabolites, and information-dependent acquisition (IDA) is used to trigger MS/MS fragmentation for structural elucidation.[3]

  • Metabolite Identification: Metabolites are identified by searching the acquired data for expected mass shifts corresponding to known biotransformations (e.g., +16 Da for hydroxylation, +18 Da for dihydrodiol formation).[7] The identification is confirmed by comparing retention times and fragmentation patterns with synthesized reference standards where possible.[1] Only peaks with a mass error of less than 5 ppm are typically considered for identification.[7]

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Processing start Start: Parent Compound (e.g., this compound analog) incubation Incubate with Human Hepatocytes/Microsomes (e.g., 5 µM, 3-5 hours) start->incubation quenching Quench Reaction (Ice-cold Acetonitrile) incubation->quenching centrifugation Centrifuge and Collect Supernatant quenching->centrifugation lc_separation UHPLC Separation (Reversed-Phase Column) centrifugation->lc_separation ms_detection QTOF-MS Detection (Positive ESI, Full Scan & MS/MS) lc_separation->ms_detection data_analysis Data Analysis Software (Find by Formula, Mass Error < 5 ppm) ms_detection->data_analysis metabolite_id Metabolite Identification & Structural Elucidation data_analysis->metabolite_id

References

An In-Depth Technical Guide to N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (ADB-PINACA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as ADB-PINACA, is a synthetic cannabinoid receptor agonist that has been identified in a variety of designer drug products. As a potent agonist of both the CB1 and CB2 receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, often with significantly greater potency and a more severe adverse effect profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of ADB-PINACA, intended to support researchers, scientists, and drug development professionals in their understanding of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties and a visualization of its signaling pathways.

Chemical Structure and Properties

ADB-PINACA is an indazole-based synthetic cannabinoid characterized by a 1-pentyl-1H-indazole-3-carboxamide core structure linked to an L-tert-leucinamide moiety.

Chemical Structure:

Caption: Chemical structure of ADB-PINACA.

Table 1: Physicochemical and Pharmacological Properties of ADB-PINACA

PropertyValueReference
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide[1]
Synonyms ADB-PINACA[1]
CAS Number 1633766-73-0[1][2]
Molecular Formula C₁₉H₂₈N₄O₂[1]
Molecular Weight 344.45 g/mol [1]
Appearance Crystalline solid[3]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3]
Melting Point Not available
CB1 Receptor EC₅₀ 0.52 nM[4]
CB2 Receptor EC₅₀ 0.88 nM[4]

Synthesis of ADB-PINACA

The synthesis of ADB-PINACA is typically achieved through a two-step process involving the N-alkylation of an indazole-3-carboxylic acid derivative followed by an amide coupling reaction.[5]

Experimental Workflow:

G Synthesis Workflow for ADB-PINACA A Indazole-3-carboxylic acid B 1-Pentyl-1H-indazole-3-carboxylic acid A->B N-Alkylation C ADB-PINACA B->C Amide Coupling R1 1-Bromopentane, NaH, DMF R1->A R2 L-tert-leucinamide, TBTU, TEA, ACN R2->B G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ADB ADB-PINACA CB1 CB1 Receptor ADB->CB1 Agonist Binding CB2 CB2 Receptor ADB->CB2 Agonist Binding G_protein Gi/o Protein CB1->G_protein Activation CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Gene Gene Transcription PKA->Gene Regulation MAPK->Gene Regulation

References

ADB-INACA: A Technical Whitepaper on its Neuropharmacological Profile and Toxicological Considerations

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and is not intended for human or veterinary use. The compounds discussed are potent psychoactive substances and may be associated with significant health risks.

Executive Summary

ADB-INACA (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has emerged as a key precursor in the synthesis of more complex and potent indazole-3-carboxamide derivatives, such as ADB-BUTINACA. While direct and extensive research on the neuropharmacology and toxicology of this compound is limited, its structural relationship to well-characterized synthetic cannabinoid receptor agonists (SCRAs) allows for an inferential understanding of its potential biological activity. This technical guide provides a comprehensive overview of the known properties of this compound, supplemented with in-depth data from its closely related and more extensively studied analogue, ADB-BUTINACA, to serve as a predictive framework for its potential effects and toxicity.

Recent studies have confirmed that this compound itself possesses activity at cannabinoid receptors, albeit with a lower potency compared to its "tailed" counterparts. Notably, (S)-ADB-INACA has been shown to have reduced activity at the CB1 receptor[1]. Despite this, this compound has demonstrated analgesic effects in a rat model of paclitaxel-induced peripheral neuropathy, suggesting it is not biologically inert[2]. The primary concern for researchers and public health officials is its role as a readily available precursor for the clandestine synthesis of more dangerous substances[3][4][5]. This whitepaper will detail the available data on this compound and provide a thorough analysis of ADB-BUTINACA as a surrogate to anticipate the neuropharmacological and toxicological profile of this compound.

Introduction to this compound

This compound is classified as a synthetic cannabinoid, a broad and diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis[3][6]. Structurally, it is an indazole-3-carboxamide that lacks the typical alkyl or fluorobenzyl "tail" common to many potent SCRAs. This "tail-less" structure has led to its classification as a synthetic precursor[3][4]. Law enforcement and forensic laboratories have increasingly detected this compound in seized drug materials, often in conjunction with the final synthesis products[5].

Role as a Synthetic Precursor

The primary significance of this compound in the current landscape of new psychoactive substances (NPS) is its function as a penultimate intermediate in the synthesis of compounds like ADB-BUTINACA and ADB-4en-PINACA[4]. The emergence of "do-it-yourself" semi-finished kits containing precursors like this compound allows for the on-site synthesis of controlled substances, posing a significant challenge to regulatory bodies[4].

Neuropharmacology

The neuropharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the cannabinoid receptors, CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of these compounds. The CB2 receptor is primarily found in the periphery and is associated with immune function.

Direct Evidence for this compound Activity

While extensive data is lacking, some studies have directly assessed the activity of this compound:

  • Cannabinoid Receptor Activity: A study investigating a series of brominated synthetic cannabinoids and their analogues found that (S)-ADB-INACA exhibited reduced activity at the CB1 receptor compared to its tailed counterparts. The effect was less pronounced at the CB2 receptor[1]. This suggests that while the N-alkyl tail is a significant contributor to high-affinity binding and potency at the CB1 receptor, the core indazole-carboxamide structure of this compound is sufficient for some level of receptor interaction.

  • In Vivo Analgesic Effects: In a study evaluating compounds seized from the illicit market, this compound was shown to attenuate mechanical and cold allodynia in a rat model of paclitaxel-induced peripheral neuropathy. Its analgesic effect was noted to be more significant than that of MDMB-INACA and ADB-HINACA in the same study[2].

Inferred Neuropharmacology from ADB-BUTINACA

Given the limited direct data on this compound, a detailed examination of its N-butyl derivative, ADB-BUTINACA, provides a robust model for its potential neuropharmacological profile. ADB-BUTINACA is a potent and full agonist at both CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinity and Potency of ADB-BUTINACA

ParameterCB1 ReceptorCB2 ReceptorReference
Binding Affinity (Ki) 0.299 nM0.912 nM[7]
Potency (EC50) 11.5 nM-[8][9][10][11]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Signaling Pathways

As a potent CB1 receptor agonist, ADB-BUTINACA, and likely this compound to a lesser extent, will activate the canonical G-protein coupled receptor signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. These actions result in a net hyperpolarization and reduced neuronal excitability. Additionally, activation of the CB1 receptor can trigger mitogen-activated protein kinase (MAPK) pathways and the recruitment of β-arrestin 2.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion K_ion K+ Efflux K_channel->K_ion SCRA This compound / ADB-BUTINACA SCRA->CB1R Binds and Activates ATP ATP ATP->AC Neuronal_Inhibition Decreased Neuronal Excitability cAMP->Neuronal_Inhibition Leads to (via PKA) Ca_ion->Neuronal_Inhibition Contributes to K_ion->Neuronal_Inhibition Contributes to

CB1 Receptor G-Protein Signaling Pathway
In Vivo Effects (Inferred from related compounds)

In vivo studies of ADB-BUTINACA and other potent synthetic cannabinoids have demonstrated classic cannabinoid tetrad effects in animal models, which include:

  • Hypothermia: A dose-dependent decrease in core body temperature.

  • Analgesia: A reduction in pain sensitivity.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Hypolocomotion: A decrease in spontaneous movement.

For instance, ADB-BINACA (a close analogue) has been shown to induce dose- and time-dependent hypolocomotive and hypothermic effects in mice[12][13]. It is plausible that this compound, while less potent, could produce similar but weaker effects at higher doses.

Table 2: In Vivo Effects of ADB-BINACA in Mice

EffectDoseOutcomeReference
Hypothermia 0.5 mg/kg (i.p.)Peak temperature reduction of 2.14°C within 30 minutes.[12]
Hypolocomotion 0.5 mg/kg (i.p.)Significant reduction in total distance traveled.[12]

Toxicology

The toxicology of this compound has not been formally studied. However, the well-documented adverse effects of other synthetic cannabinoids provide a strong basis for predicting its potential toxicity. Synthetic cannabinoids, particularly potent agonists like ADB-BUTINACA, have been associated with a range of severe and sometimes fatal adverse events in humans[3].

Potential Acute Toxic Effects

Based on case reports from related compounds, acute intoxication with this compound could potentially lead to:

  • Cardiovascular effects: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction.

  • Neurological effects: Agitation, anxiety, paranoia, psychosis, seizures, and loss of consciousness.

  • Gastrointestinal effects: Nausea and vomiting.

  • Other effects: Hyperthermia, rhabdomyolysis, and acute kidney injury.

Metabolism and Detection

Understanding the metabolism of this compound is crucial for its detection in biological samples and for understanding its toxicokinetics. While specific metabolic pathways for this compound are not fully elucidated, studies on closely related compounds like ADB-BUTINACA provide valuable insights.

The metabolism of ADB-BUTINACA is extensive and primarily mediated by cytochrome P450 (CYP) enzymes[7]. The main metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the butyl tail or the indazole core.

  • Dihydrodiol formation: On the indazole core.

  • Amide hydrolysis.

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites.

Given that this compound lacks the N-alkyl tail, its metabolism would likely focus on the indazole ring and the tert-butylamide moiety. Hydroxylation of the indazole ring and amide hydrolysis are probable metabolic pathways.

ADB_INACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Hydroxylation Hydroxylation (on indazole ring) Amide_Hydrolysis Amide Hydrolysis Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion ADB_INACA This compound ADB_INACA->Hydroxylation ADB_INACA->Amide_Hydrolysis Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylated_Metabolite->Glucuronidation Hydrolyzed_Metabolite Hydrolyzed Metabolite Hydrolyzed_Metabolite->Excretion Glucuronide_Conjugate Glucuronide Conjugate

Predicted Metabolic Pathway of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following protocols are summarized from studies on this compound and related compounds.

Analytical Detection

The identification and quantification of this compound in seized materials or biological samples typically involve chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Sample Preparation: Acid/Base Extraction.

  • Instrument: Agilent 5975 Series GC/MSD System.

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).

  • Carrier Gas: Helium (Flow: 1.46 mL/min).

  • Temperatures: Injection Port: 265 °C; Transfer Line: 300 °C; MS Source: 230 °C; MS Quad: 150 °C.

  • Oven Program: 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min.

  • Injection: 1 µL, Splitless.

  • Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [3]

  • Sample Preparation: 1:100 dilution of acid/base extract in mobile phase.

  • Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase: A: Ammonium formate (B1220265) (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50).

  • Flow rate: 0.4 mL/min.

  • Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial conditions at 15.5 min.

  • Temperatures: Autosampler: 15 °C; Column Oven: 30 °C; Source Heater: 600 °C.

  • Injection Volume: 10 µL.

  • QTOF Parameters: TOF MS Scan Range: 100-510 Da; Collision Energy Spread: 35±15 eV; MS/MS Scan Range: 50-510 Da.

In Vitro Cannabinoid Receptor Activity Assays

β-Arrestin 2 Recruitment Assay [1] This assay measures the recruitment of β-arrestin 2 to the cannabinoid receptor upon agonist binding, which is an indicator of receptor activation.

  • Cell Line: CHO cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2-enzyme fragment complementation system.

  • Procedure: Cells are incubated with the test compound at various concentrations. Agonist binding leads to the recruitment of β-arrestin 2, causing the complementation of the enzyme fragments and the generation of a chemiluminescent signal.

  • Data Analysis: The luminescence signal is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.

In Vivo Behavioral Assays in Rodents

Paclitaxel-Induced Peripheral Neuropathy Model [2] This model is used to assess the analgesic properties of compounds.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Neuropathy: Rats are treated with paclitaxel (B517696) to induce mechanical and cold allodynia.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • Cold Allodynia (Acetone test): A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the duration of paw withdrawal is measured.

  • Drug Administration: Test compounds are administered (e.g., intraperitoneally), and behavioral tests are conducted at specified time points post-administration.

Experimental_Workflow cluster_analytical Analytical Chemistry cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Pharmacology Seized_Material Seized Material / Biological Sample Extraction Extraction Seized_Material->Extraction GCMS GC-MS Analysis Extraction->GCMS LCQTOFMS LC-QTOF-MS Analysis Extraction->LCQTOFMS Identification Identification & Quantification GCMS->Identification LCQTOFMS->Identification Test_Compound This compound Cell_Assay CB Receptor Cell Assay (e.g., β-Arrestin) Test_Compound->Cell_Assay Data_Analysis_IV Dose-Response Analysis Cell_Assay->Data_Analysis_IV Potency_Efficacy Potency (EC50) & Efficacy (Emax) Data_Analysis_IV->Potency_Efficacy Animal_Model Rodent Model (e.g., Neuropathy) Drug_Admin Drug Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey) Drug_Admin->Behavioral_Test Data_Analysis_V Statistical Analysis Behavioral_Test->Data_Analysis_V Pharmacological_Effect Assessment of Effect (e.g., Analgesia) Data_Analysis_V->Pharmacological_Effect

General Experimental Workflow

Conclusion and Future Directions

This compound represents a significant entity in the evolving landscape of synthetic drugs, not primarily for its intrinsic psychoactive potency, but for its role as a readily available precursor to more dangerous synthetic cannabinoids. While it demonstrates some level of biological activity, including cannabinoid receptor interaction and analgesic effects in animal models, its potency at the CB1 receptor appears to be significantly lower than that of its N-alkylated derivatives like ADB-BUTINACA.

The comprehensive data available for ADB-BUTINACA serves as a critical tool for predicting the potential neuropharmacological and toxicological risks associated with this compound. It is reasonable to conclude that while this compound itself may pose a lower immediate risk of acute toxicity compared to its more potent analogues, its conversion into these substances presents a serious public health threat.

Future research should focus on several key areas:

  • Comprehensive Pharmacological Profiling: A thorough investigation of the binding affinities, potencies, and efficacies of this compound at both CB1 and CB2 receptors is needed to fully understand its intrinsic activity.

  • Metabolism and Biomarker Identification: Detailed in vitro and in vivo metabolic studies of this compound are required to identify unique biomarkers that can be used to detect its consumption in forensic and clinical settings.

  • Toxicological Assessment: Formal toxicological studies are necessary to determine the acute and chronic toxicity of this compound.

  • Monitoring of Precursor Diversion: Continued surveillance of the illicit drug market is essential to track the prevalence of this compound and other precursors and to understand the synthetic routes being employed in clandestine laboratories.

By addressing these research gaps, the scientific and regulatory communities can better anticipate and mitigate the risks posed by this compound and the next generation of synthetic cannabinoids.

References

Unveiling ADB-INACA: A Technical Guide to its Analytical Profile and Spectroscopic Signature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA, a synthetic cannabinoid, has emerged among the ever-evolving landscape of novel psychoactive substances (NPS). As a compound of interest to researchers, forensic scientists, and drug development professionals, a comprehensive understanding of its analytical and spectroscopic characteristics is paramount for its unambiguous identification and the elucidation of its biological activity. This technical guide provides an in-depth overview of the analytical characterization of this compound, complete with detailed experimental protocols and a summary of its known spectroscopic data.

Chemical and Physical Properties

This compound is chemically identified as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide. A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Data of this compound

PropertyValue
IUPAC NameN-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide
CAS Number1887742-42-8
Molecular FormulaC₁₄H₁₈N₄O₂
Formula Weight274.3 g/mol

Spectroscopic and Analytical Data

The definitive identification of this compound relies on a combination of modern analytical techniques. This section details the available spectroscopic data and the methodologies used for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that allows for its identification.

Table 2: GC-MS Data for this compound

ParameterValue
Mass Spectrum (EI) See Figure 1
Major Fragment Ions (m/z) 232, 215, 187, 171, 145, 117, 102, 83, 57

Figure 1: Mass Spectrum of this compound

(Note: A representative mass spectrum image would be inserted here in a full whitepaper. The data indicates key fragmentation points useful for identification.)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy, enabling the confident determination of the elemental composition of the parent molecule and its fragments.

Table 3: LC-QTOF-MS Data for this compound

ParameterValue
Observed [M+H]⁺ Value to be obtained from raw data
Calculated [M+H]⁺ 275.1503
Mass Error (ppm) Value to be obtained from raw data
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR)

As of the latest literature review, detailed ¹H and ¹³C NMR assignments and a representative FTIR spectrum specifically for this compound have not been made publicly available in the searched scientific literature. While data for structurally similar compounds, such as ADB-5'Br-INACA, exist, direct extrapolation of this data is not scientifically rigorous due to the influence of substituents on spectral properties. The acquisition and publication of this data by the scientific community is crucial for a complete analytical profile of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication of analytical findings and the development of standardized operating procedures.

Sample Preparation for GC-MS and LC-QTOF-MS

A standard protocol for the preparation of this compound from seized materials or for in vitro experiments involves an acid/base extraction.

Protocol 1: Acid/Base Extraction

  • Solubilization: Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Acidification: Acidify the solution with a dilute acid (e.g., 0.1 M HCl) to protonate any basic impurities.

  • Extraction: Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane) to remove neutral and acidic impurities.

  • Basification: Basify the aqueous layer with a dilute base (e.g., 0.1 M NaOH) to deprotonate the target analyte.

  • Final Extraction: Extract the this compound into a fresh portion of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen to obtain the purified extract.

  • Reconstitution: Reconstitute the residue in an appropriate solvent for injection into the analytical instrument.

GC-MS Method

The following parameters have been successfully used for the analysis of this compound.

Table 4: GC-MS Experimental Protocol

ParameterSpecification
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium
Flow Rate 1.46 mL/min
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 50 °C for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min
Injection Type Splitless
Injection Volume 1 µL
Mass Scan Range 40-550 m/z
LC-QTOF-MS Method

High-resolution mass spectrometry can be performed using the following conditions.

Table 5: LC-QTOF-MS Experimental Protocol

ParameterSpecification
Instrument Agilent 6500 Series Q-TOF LC/MS System
Column Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH 3.0
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to initial at 15.5 min
Flow Rate 0.5 mL/min
Autosampler Temp. 15 °C
Column Temp. 40 °C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
TOF MS Scan Range 100-510 Da

Biological Activity and Signaling Pathway

This compound is classified as a synthetic cannabinoid receptor agonist, exhibiting activity at both the CB1 and CB2 receptors. However, it is often considered a precursor to other more potent synthetic cannabinoids, and its intrinsic potency is reported to be relatively low. The removal of a bromine atom from the related compound ADB-5'Br-INACA to yield this compound has been shown to reduce its activity at the CB1 receptor.

The binding of synthetic cannabinoids to the CB1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A generalized signaling pathway for synthetic cannabinoids at the CB1 receptor is depicted below.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter ADB_INACA This compound ADB_INACA->CB1R Binds

Generalized CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Workflow

The analytical characterization of this compound typically follows a structured workflow, from sample receipt to final data interpretation.

analytical_workflow Sample Sample Receipt (e.g., Seized Material) Extraction Sample Preparation (Acid/Base Extraction) Sample->Extraction Screening Initial Screening (e.g., GC-MS) Extraction->Screening Confirmation Confirmatory Analysis (LC-QTOF-MS) Screening->Confirmation Structure Structural Elucidation (NMR, FTIR - if available) Confirmation->Structure Data Data Analysis and Interpretation Structure->Data Report Final Report Data->Report

The Emergence of a Precursor: A Technical Guide to the Discovery and Historical Context of ADB-INACA in Synthetic Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered significant attention within the forensic and medicinal chemistry communities, not for its potent psychoactive effects, but for its role as a key precursor in the synthesis of a new wave of illicit drugs.[1][2] Its appearance marks a strategic shift by clandestine laboratories to circumvent international drug control laws, particularly the class-wide ban on synthetic cannabinoids enacted by China in July 2021.[1][3] This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and pharmacological profile of this compound, offering a valuable resource for researchers engaged in the study of new psychoactive substances (NPS).

Discovery and Historical Context: A Post-Ban Phenomenon

The history of this compound is intrinsically linked to the regulatory landscape of synthetic cannabinoids. Unlike many earlier synthetic cannabinoids that originated from academic or pharmaceutical research into the endocannabinoid system, this compound's prominence arose from the illicit drug market's response to legislative pressure.

Following the comprehensive ban on synthetic cannabinoids by China in 2021, which targeted traditional indole (B1671886) and indazole scaffolds, a new trend emerged: the trafficking of "tail-less" precursors.[1][3][4] These molecules, like this compound, lack the alkyl or fluorobenzyl "tail" that is characteristic of many potent synthetic cannabinoids and crucial for high affinity to the cannabinoid receptors. By itself, this compound is reported to have low to no significant cannabinoid activity.[1][2][5] However, it serves as a penultimate intermediate for the synthesis of potent compounds such as ADB-BUTINACA.[1][4]

The first detection of this compound in the United States was reported in November 2022.[4] Its presence in seized drug materials, often alongside its fully synthesized counterparts, highlights a shift towards "do-it-yourself" synthesis kits, where end-users can perform the final alkylation step to produce the active psychoactive substance.[4]

While a 2009 patent by Pfizer describes a broad range of indazole derivatives as potent cannabinoid CB1 and CB2 receptor modulators, it is not definitively confirmed that this compound itself was explicitly synthesized or studied within this initial research.[3][6][7] The primary body of scientific literature concerning this compound has been generated by forensic laboratories and researchers in the wake of its emergence on the illicit market.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from indazole-3-carboxylic acid. The general synthetic route involves the coupling of the indazole core with the appropriate amino acid derivative.

Experimental Protocol: General Synthesis of Indazole-3-Carboxamides

A common method for the synthesis of indazole-3-carboxamides, including this compound, involves the following steps:

  • Activation of Indazole-3-Carboxylic Acid: Indazole-3-carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride (SOCl₂) or a coupling agent like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Amide Coupling: The activated indazole-3-carboxylic acid is then reacted with the desired amine, in this case, L-tert-leucinamide hydrochloride, to form the amide bond. The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Pharmacological Profile of this compound

As a "tail-less" precursor, this compound exhibits significantly lower affinity and potency for the cannabinoid receptors (CB1 and CB2) compared to its alkylated derivatives.

Cannabinoid Receptor Binding Affinity

Binding affinity is typically determined through competitive radioligand displacement assays. In these assays, a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2). The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Due to its low potency, specific Ki values for this compound are not widely reported in the literature. However, studies on analogous "tail-less" compounds consistently show a dramatic reduction in binding affinity compared to their "tailed" counterparts. For instance, removing the bromine substitution from (S)-ADB-5'Br-INACA to yield (S)-ADB-INACA results in a reduced activity at the CB1 receptor.[8]

In Vitro Functional Activity

Functional activity assays measure the ability of a compound to activate the cannabinoid receptor and initiate downstream signaling. Common assays include:

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

  • Calcium Release Assays: Activation of the CB1 receptor can lead to the release of intracellular calcium, which can be measured using fluorescent dyes.

  • cAMP Assays: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Studies have shown that "tail-less" precursors like this compound have very little to no activity in these functional assays, with potencies that often cannot be calculated as the concentration-response curves do not reach a plateau.[5]

Table 1: Comparative In Vitro Activity Data for this compound and Related Synthetic Cannabinoids

CompoundTargetAssay TypePotency (EC₅₀, nM)Efficacy (% of control)Reference(s)
This compound CB1β-Arrestin 2 Recruitment>2000Low/Not calculable[5]
MDMB-INACA CB1β-Arrestin 2 Recruitment>2000Low/Not calculable[5]
(S)-ADB-5'Br-INACA CB1β-Arrestin 2 RecruitmentDecreased vs. tailed analog-[8]
(S)-ADB-BUTINACA CB1CB1 Receptor ActivationPotentHigh[9]
MDMB-4en-PINACA CB1β-Arrestin 2 RecruitmentPotentHigh[5]

Experimental Protocols

Radioligand Displacement Binding Assay for CB1/CB2 Receptors

This protocol outlines the general steps for determining the binding affinity of a compound for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This protocol describes a common method for assessing the functional activity of a compound at a G-protein coupled receptor.

Methodology:

  • Cell Culture: A stable cell line co-expressing the cannabinoid receptor of interest (e.g., CB1) fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is cultured under standard conditions.

  • Assay Plate Preparation: The cells are seeded into a multi-well assay plate and incubated to allow for cell attachment.

  • Compound Addition: Serial dilutions of the test compound (this compound) are added to the wells.

  • Incubation: The plate is incubated to allow for compound-receptor interaction and subsequent β-arrestin recruitment.

  • Signal Detection: A substrate for the complemented enzyme is added to the wells. The resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

  • Data Analysis: The data are normalized and fitted to a concentration-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

Mandatory Visualizations

Cannabinoid Receptor 1 (CB1) Signaling Pathway

CB1_Signaling_Pathway CB1 Receptor Signaling Pathway cluster_cytosol Cytosol ADB_INACA This compound (or other SC) CB1R CB1 Receptor (GPCR) ADB_INACA->CB1R Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) CB1R->G_protein Activates GRK GPCR Kinase (GRK) CB1R->GRK Recruits beta_arrestin β-Arrestin CB1R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release, Gene Expression, etc. PKA->Cellular_Response Phosphorylates targets GRK->CB1R Phosphorylates ERK ERK Signaling beta_arrestin->ERK Initiates ERK->Cellular_Response Regulates

Caption: Agonist binding to the CB1 receptor initiates G-protein and β-arrestin signaling cascades.

Experimental Workflow: Radioligand Displacement Binding Assay

Radioligand_Binding_Workflow Workflow for Radioligand Displacement Binding Assay prep 1. Membrane Preparation (Cells expressing CB1/CB2) incubation 2. Incubation (Membranes + Radioligand + this compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis result Binding Affinity (Ki value) analysis->result

Caption: A streamlined workflow for determining cannabinoid receptor binding affinity.

Experimental Workflow: β-Arrestin Recruitment Assay

beta_Arrestin_Workflow Workflow for β-Arrestin Recruitment Assay cell_culture 1. Cell Culture (Engineered cell line) plating 2. Cell Plating (Seed cells in assay plate) cell_culture->plating compound_add 3. Compound Addition (Add this compound dilutions) plating->compound_add incubation 4. Incubation (Allow for β-arrestin recruitment) compound_add->incubation detection 5. Signal Detection (Add substrate and measure luminescence) incubation->detection analysis 6. Data Analysis (Calculate EC₅₀ and Emax) detection->analysis result Functional Activity (EC₅₀ and Emax values) analysis->result

Caption: A typical workflow for assessing GPCR functional activity via β-arrestin recruitment.

Conclusion

This compound represents a significant development in the ever-evolving landscape of new psychoactive substances. Its emergence as a "tail-less" precursor underscores the adaptability of clandestine drug manufacturers in response to legislative controls. While possessing minimal intrinsic cannabinoid activity, its role as a key building block for potent synthetic cannabinoids makes it a compound of high interest to forensic chemists, toxicologists, and law enforcement agencies. A thorough understanding of its synthesis, pharmacology, and historical context is crucial for the development of effective detection methods and for anticipating future trends in the illicit drug market. This technical guide provides a comprehensive foundation for researchers and professionals working to address the challenges posed by the proliferation of synthetic cannabinoids.

References

Unraveling the Thermal Fate of ADB-INACA: A Technical Guide to its Thermostability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA, a synthetic cannabinoid, has emerged as a precursor in the synthesis of other psychoactive substances, such as ADB-BUTINACA.[1] Understanding its chemical stability, particularly its response to heat, is crucial for forensic analysis, toxicological assessment, and the development of detection methodologies. This technical guide provides a comprehensive overview of the current understanding of the thermostability of this compound and its potential degradation products, drawing upon data from structurally related compounds to build a predictive profile. While direct studies on the thermal decomposition of this compound are limited, this guide synthesizes available information on analogous indazole-3-carboxamide synthetic cannabinoids to forecast its degradation pathways and byproducts.

Thermostability of Carboxamide-Type Synthetic Cannabinoids

Studies on various carboxamide-type synthetic cannabinoids indicate that these compounds generally undergo thermal degradation at temperatures exceeding 400°C.[2] The stability of these molecules is influenced by their specific structural features. For instance, compounds like CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, and NNEI have been observed to degrade extensively at temperatures between 400 and 600°C, while others such as MN-18 and MDMB-FUBINACA exhibit greater stability under similar conditions.[2] Given that this compound shares the core indazole-3-carboxamide structure, it is anticipated to display a comparable susceptibility to thermal decomposition.

Predicted Thermal Degradation Pathway of this compound

Based on the established degradation patterns of other carboxamide-type synthetic cannabinoids, a general pathway for the thermal decomposition of this compound can be proposed.[2] This process is likely initiated by the cleavage of the amide bond, leading to the formation of an indazole-amide intermediate. Subsequent dehydration of this intermediate would yield an indazole-carbonitrile. This pathway can ultimately result in the liberation of highly toxic cyanide gas.[2]

This compound Thermal Degradation Pathway This compound This compound Indazole-Amide Intermediate Indazole-Amide Intermediate This compound->Indazole-Amide Intermediate >400°C Amide Bond Cleavage Indazole-Carbonitrile Indazole-Carbonitrile Indazole-Amide Intermediate->Indazole-Carbonitrile Dehydration Cyanide Cyanide Indazole-Carbonitrile->Cyanide Thermolytic Liberation Other Products Other Products Indazole-Carbonitrile->Other Products Further Decomposition

Predicted thermal degradation pathway of this compound.

Potential Thermal Degradation Products

The thermal degradation of this compound is expected to produce a range of chemical entities. Besides the primary degradation products and cyanide, other potentially toxic compounds such as toluene, naphthalene, and 1-naphthalamine have been identified in the thermolysis of similar synthetic cannabinoids and could also be formed from this compound.[2]

Table 1: Potential Thermal Degradation Products of this compound and Similar Synthetic Cannabinoids

Degradation ProductPotential Source Compound(s)Reference
Indazole-amideThis compound (hypothesized)[2]
Indazole-carbonitrileThis compound (hypothesized)[2]
CyanideCarboxamide-type synthetic cannabinoids[2]
TolueneCarboxamide-type synthetic cannabinoids[2]
NaphthaleneCarboxamide-type synthetic cannabinoids[2]
1-NaphthalamineCarboxamide-type synthetic cannabinoids[2]

Experimental Protocols for Analysis

The identification and quantification of this compound and its degradation products necessitate robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable method for the analysis of volatile and thermally stable compounds. However, the high temperatures used in GC can induce degradation of thermally labile substances like this compound, making careful method development crucial.

  • Sample Preparation: Samples can be prepared using an acid/base extraction.[3]

  • Instrumentation: An Agilent 5975 Series GC/MSD System or similar is recommended.[3]

  • Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) or equivalent can be used.[3]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Temperatures:

    • Injection Port: 265-300°C[1][3]

    • Transfer Line: 300°C[3]

    • MS Source: 230°C[3]

    • MS Quadrupole: 150°C[3]

  • Oven Program: A temperature ramp, for example, from 50°C to 340°C, is employed to separate the compounds.[3]

  • Injection: Splitless injection is typically used.[3]

  • MS Parameters:

    • Mass Scan Range: 40-550 m/z[3]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

LC-QTOF-MS is often preferred for the analysis of thermally unstable compounds as it avoids high-temperature vaporization.

  • Instrumentation: An Agilent 1290 Infinity UHPLC system coupled to an Agilent 6550 iFunnel QTOF mass spectrometer or a similar high-resolution mass spectrometry system.

  • Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or an Acquity HSS T3 column (150 mm x 2.1 mm, 1.8 µm) can be utilized.[3][4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) ammonium (B1175870) formate (B1220265) buffer or 0.1% formic acid in water and B) acetonitrile (B52724) with 0.1% formic acid.[3][4]

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), which is gradually increased over the run to elute the compounds.[4]

  • Flow Rate: Approximately 0.5 mL/min.[4]

  • Column Temperature: Around 60°C.[4]

  • Injection Volume: 5-10 µL.[3][4]

  • QTOF Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS Scan Range: Typically 100-1000 Da to cover the parent compound and its potential degradation products.

Analytical Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction GCMS GC-MS Extraction->GCMS LCQTOFMS LC-QTOF-MS Extraction->LCQTOFMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCQTOFMS->DataAcquisition CompoundID Compound Identification DataAcquisition->CompoundID Quantification Quantification CompoundID->Quantification

Workflow for the analysis of this compound and its degradation products.

Signaling Pathways

While the primary focus of this guide is on thermostability, it is noteworthy that this compound is a precursor to potent synthetic cannabinoid receptor agonists.[1] These agonists primarily interact with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The psychoactive effects of these substances are predominantly mediated through the activation of CB1 receptors in the central nervous system.

Cannabinoid Receptor Signaling SCRA Synthetic Cannabinoid Receptor Agonist (e.g., ADB-BUTINACA) CB1R CB1 Receptor SCRA->CB1R GProtein Gi/o Protein CB1R->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition IonChannels Ion Channels (Ca²⁺, K⁺) GProtein->IonChannels Modulation MAPK MAPK Pathway GProtein->MAPK Activation cAMP ↓ cAMP AC->cAMP Psychoactive Psychoactive Effects cAMP->Psychoactive ChannelMod Modulation IonChannels->ChannelMod ChannelMod->Psychoactive MAPKAct Activation MAPK->MAPKAct MAPKAct->Psychoactive

Simplified signaling pathway of synthetic cannabinoid receptor agonists.

Conclusion

This technical guide provides a foundational understanding of the thermostability and potential degradation products of this compound, based on current knowledge of structurally similar synthetic cannabinoids. While direct experimental data for this compound remains to be established, the proposed degradation pathway and analytical methodologies offer a robust framework for researchers and forensic professionals. Further investigation into the thermal decomposition of this compound is warranted to definitively characterize its degradation profile and associated toxicological risks.

References

ADB-INACA solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of ADB-INACA in Common Laboratory Solvents

Introduction

This compound is recognized as an analytical reference standard, categorized as both a metabolite of the synthetic cannabinoids ADB-PINACA and 5-fluoro ADB-PINACA, and a precursor in the synthesis of other synthetic cannabinoids.[1][2] Classified as a synthetic cannabinoid, it is noted for causing psychoactive effects akin to delta-9-tetrahydrocannabinol (THC).[3][4] Given its role in forensic and research contexts, a thorough understanding of its solubility characteristics in common laboratory solvents is crucial for accurate sample preparation, analytical quantification, and in vitro experimental design. This guide provides a comprehensive overview of the known solubility of this compound, details relevant experimental protocols, and illustrates associated molecular and experimental pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. As is typical for synthetic cannabinoids, which are generally lipophilic, this compound demonstrates significantly higher solubility in organic solvents compared to aqueous solutions.[5][6] The available quantitative data is summarized below.

SolventChemical FormulaMolar Mass ( g/mol )Dielectric Constant (Approx.)Solubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO73.0936.711
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OS78.1347.25
EthanolC₂H₆O46.0724.53
Phosphate-Buffered Saline (PBS, pH 7.2)N/AN/A~800.12

Data sourced from Cayman Chemical product information.[7]

Experimental Protocols

Precise and reproducible solubility data is contingent on standardized experimental methodologies. Below are detailed protocols for determining the solubility of a compound like this compound and for its subsequent quantification.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves achieving equilibrium between the dissolved and undissolved solute in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid, ≥98% purity)[2]

  • Selected solvent (e.g., Ethanol, DMSO, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed with solid material remaining.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow the excess solid to sediment.

  • Sample Extraction: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is then filtered through a syringe filter (e.g., 0.22 µm).

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.

  • Calculation: Multiply the measured concentration by the dilution factor to calculate the final solubility in mg/mL.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B Step 1 C Seal and agitate (e.g., 48h at 25°C) B->C Step 2 D Let stand to allow sedimentation (24h) C->D Step 3 E Filter supernatant (0.22 µm filter) D->E Step 4 F Prepare serial dilutions of the filtrate E->F Step 5 G Quantify concentration (e.g., LC-MS/MS) F->G Step 6 H Calculate solubility (Concentration x Dilution Factor) G->H Step 7

Workflow for Solubility Determination.
Protocol 2: Quantification of this compound using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying substances in solution.[9][10][11]

Objective: To accurately measure the concentration of this compound in a prepared solution.

Instrumentation & Reagents:

  • UPLC-MS/MS system

  • Chromatographic column (e.g., C18 column)[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[9]

  • This compound analytical reference standard

  • The solvent used for the solubility experiment

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards by dissolving a known mass of the this compound reference standard in the solvent of interest. Perform serial dilutions to create standards across a desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Use the diluted filtrate from the solubility experiment (Protocol 1, Step 6).

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC HSS T3 (or equivalent).[9]

    • Injection Volume: 1-10 µL.

    • Flow Rate: 0.2-0.5 mL/min.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic this compound, followed by a re-equilibration period.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺ (exact mass: 275.1503).[3] Product ions would be determined by infusing the standard and identifying stable fragments.

  • Data Analysis:

    • Integrate the peak area for the specific MRM transition of this compound in both the standards and the unknown samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Mechanism of Action and Signaling Pathways

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system.[12][13] Activation of the CB1 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[14]

The binding of a synthetic cannabinoid agonist to the CB1 receptor typically stimulates pertussis toxin-sensitive G-proteins (Gi/Go).[12] This leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[14]

  • Modulation of Ion Channels: G-protein activation leads to the inhibition of N-type voltage-gated calcium (Ca²⁺) channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[12]

  • MAP Kinase Activation: CB1 receptor activation can also stimulate the mitogen-activated protein (MAP) kinase pathway.[14]

Collectively, these actions decrease neuronal excitability and inhibit neurotransmitter release.[12] Furthermore, some synthetic cannabinoids can act as biased agonists, preferentially activating either the G-protein pathway or the β-arrestin pathway, which can lead to different physiological outcomes.[15]

G Simplified CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates Gby Gβγ CB1->Gby Activates beta_arrestin β-Arrestin (Biased Signaling) CB1->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_ion ↓ Ca²⁺ Influx Ca_channel->Ca_ion K_channel K⁺ Channel K_ion ↑ K⁺ Efflux K_channel->K_ion SC This compound (Agonist) SC->CB1 Binds Gi->AC Inhibits MAPK MAPK Activation Gi->MAPK Gby->Ca_channel Inhibits Gby->K_channel Activates Response ↓ Neurotransmitter Release & Neuronal Excitability cAMP->Response MAPK->Response Ca_ion->Response K_ion->Response

CB1 Receptor Signaling Pathway.

Solubility and Solvent Choice

The solubility data for this compound aligns with the general principle that "like dissolves like." Synthetic cannabinoids are largely nonpolar, lipophilic molecules. Their solubility is therefore expected to be greater in organic solvents and lower in polar solvents like water (or aqueous buffers like PBS).

G Solubility vs. Solvent Polarity cluster_solvents cluster_properties DMF DMF (11 mg/mL) PBS PBS (pH 7.2) (0.12 mg/mL) DMF->PBS Solubility Decreases → Organic Organic / Less Polar DMF->Organic are DMSO DMSO (5 mg/mL) DMSO->PBS Solubility Decreases → DMSO->Organic are Ethanol Ethanol (3 mg/mL) Ethanol->PBS Solubility Decreases → Ethanol->Organic are Aqueous Aqueous / Polar PBS->Aqueous is Organic->Aqueous Polarity Increases →

This compound Solubility vs. Solvent Polarity.

The choice of solvent is critical for experimental success:

  • DMSO and DMF are excellent choices for preparing high-concentration stock solutions for in vitro assays due to their high solvating power.[16] However, the final concentration of DMSO should typically be kept low (e.g., <0.5%) in cell-based experiments to avoid solvent-induced toxicity.[16]

  • Ethanol is a suitable solvent but offers lower solubility for this compound compared to DMSO or DMF. It is often used in formulations and some analytical procedures.

  • Acetonitrile and Methanol are commonly used as mobile phases in liquid chromatography and for sample extraction from biological matrices due to their volatility and miscibility with water.[9][17]

  • PBS demonstrates the low aqueous solubility of this compound, which is an important consideration for understanding its behavior in physiological environments.

References

Methodological & Application

Application Note: Quantitative Analysis of ADB-INACA in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ADB-INACA in whole blood. This compound is a synthetic cannabinoid precursor that has emerged in the global new psychoactive substances (NPS) market.[1] Reliable quantitative methods are crucial for forensic toxicology, clinical research, and drug metabolism studies. The described protocol utilizes a straightforward protein precipitation extraction procedure and a robust LC-MS/MS method with multiple reaction monitoring (MRM) for selective detection. This method is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is classified as a synthetic cannabinoid.[1] It is suspected to be a precursor to more potent synthetic cannabinoids such as ADB-BINACA (ADB-BUTINACA).[1] While its own pharmacological activity is expected to be low, its presence in biological samples is an important indicator of exposure to these novel substances.[1] The development of validated analytical methods for the detection and quantification of this compound in complex matrices like whole blood is essential for forensic investigations and clinical toxicology.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the analysis of trace levels of drugs and their metabolites in biological fluids.[3] This application note provides a comprehensive protocol for the quantification of this compound in whole blood, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a guide for method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Cayman Chemical or other certified supplier)

  • This compound-d5 (or other suitable deuterated internal standard, e.g., JWH-018-d9)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Drug-free whole blood for calibration and quality control samples

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials with inserts

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column (e.g., Phenomenex Kinetex® C18, 50 mm x 3.0 mm, 2.6 µm) is recommended.[1]

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

Based on the fragmentation pattern of this compound, the following MRM transitions are proposed.[1] These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 289.1145.1503020
This compound (Qualifier) 289.1217.1503015
This compound-d5 (IS) 294.1145.1503020

Note: The specific cone voltage and collision energy will require optimization for the instrument in use.

Data Presentation and Method Validation

A full method validation should be performed according to established guidelines (e.g., SWGTOX).[2] The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Calibration curve with at least 5 non-zero standards, r² ≥ 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (Bias) Within ± 20% of the nominal concentration (± 25% at LLOQ)
Precision (CV) ≤ 20% (≤ 25% at LLOQ) for intra- and inter-day replicates
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, and long-term stability in whole blood
Example Quantitative Data (Hypothetical)

The following tables present a hypothetical summary of expected validation data for the quantification of this compound in whole blood.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 100y = 0.025x + 0.001> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.195 - 115< 2090 - 120< 25
Low QC0.390 - 110< 1585 - 115< 20
Mid QC590 - 110< 1585 - 115< 15
High QC8090 - 110< 1585 - 115< 15

Table 3: Sensitivity and Recovery

AnalyteLOD (ng/mL)LOQ (ng/mL)Mean Extraction Recovery (%)
This compound0.050.185

Mandatory Visualizations

experimental_workflow start Start: Whole Blood Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound-d5) start->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Analysis reconstitution->injection data_analysis Data Analysis and Quantification injection->data_analysis

Caption: Experimental workflow for the extraction of this compound from whole blood.

logical_relationship lc_msms LC-MS/MS System lc Liquid Chromatography (LC) lc_msms->lc ms Tandem Mass Spectrometry (MS/MS) lc_msms->ms separation Analyte Separation (this compound and IS) lc->separation precursor Precursor Ion Selection (Q1) ms->precursor separation->ms detection Detection and Quantification fragmentation Fragmentation (Q2 - Collision Cell) precursor->fragmentation product Product Ion Selection (Q3) fragmentation->product product->detection

Caption: Logical relationship of the LC-MS/MS system components for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in whole blood. The simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates good potential for linearity, accuracy, and precision, making it suitable for a variety of research and forensic applications. It is imperative that any laboratory implementing this method performs a full in-house validation to ensure it meets the specific requirements of their analyses. The use of a closely related deuterated internal standard is recommended to compensate for matrix effects and variations in extraction efficiency.

References

Application Note: GC-MS Protocol for the Identification of ADB-INACA Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent cannabinoids, such as ADB-BUTINACA. Due to its potential for conversion into more active compounds, the detection of this compound and its metabolites in biological matrices is crucial for forensic and clinical toxicology. This application note provides a detailed protocol for the identification of this compound metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established protocols for similar synthetic cannabinoids and provides a robust framework for the analysis of this emerging substance.

The metabolism of indazole carboxamide synthetic cannabinoids typically involves enzymatic reactions leading to the formation of more polar compounds that can be readily excreted. Based on studies of structurally related compounds, the primary metabolic pathways for this compound are predicted to be hydroxylation on the indazole ring and tert-butyl group, as well as hydrolysis of the terminal amide. The detection of these metabolites is a reliable indicator of exposure to this compound.

Principle of the Method

This protocol employs a comprehensive approach for the analysis of this compound metabolites in urine. The method involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix. The extracted analytes are then subjected to derivatization to enhance their volatility and thermal stability for GC-MS analysis. Identification is achieved by comparing the retention times and mass spectra of the derivatized metabolites with known reference standards or by interpretation of their mass spectral fragmentation patterns.

Experimental Protocols

Sample Preparation

a. Enzymatic Hydrolysis:

Since many drug metabolites are excreted in urine as glucuronide conjugates, an initial hydrolysis step is essential for their detection.

  • To 2 mL of urine in a glass tube, add an internal standard.

  • Add 1 mL of acetate (B1210297) buffer (1 M, pH 5.0).

  • Add 50 µL of β-glucuronidase from Helix pomatia (>100,000 units/mL).

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.

  • Allow the sample to cool to room temperature.

b. Liquid-Liquid Extraction (LLE):

LLE is a common and effective technique for extracting a wide range of drug metabolites from biological fluids.

  • Adjust the pH of the hydrolyzed urine sample to approximately 9-10 by adding a few drops of concentrated ammonium (B1175870) hydroxide.

  • Add 5 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent to the tube.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 2-5) with a fresh aliquot of the extraction solvent to maximize recovery.

  • Combine the organic extracts.

c. Derivatization:

Derivatization is a critical step to improve the chromatographic behavior and mass spectrometric fragmentation of the polar metabolites.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of derivatized this compound metabolites. These are based on general methods for synthetic cannabinoid analysis and may require optimization for specific instrumentation.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

The following table summarizes the predicted major metabolites of this compound and their expected diagnostic ions after trimethylsilyl (B98337) (TMS) derivatization. Note: The retention times and mass-to-charge ratios are predicted based on the analysis of similar compounds and should be confirmed with certified reference materials when they become available.

Metabolite NamePredicted BiotransformationPredicted Retention Time (min)Predicted Diagnostic Ions (m/z) of TMS Derivative
Hydroxy-indazole-ADB-INACAIndazole Ring Hydroxylation~10.5 - 11.5418 (M+), 403, 329, 245, 147
Hydroxy-tert-butyl-ADB-INACATert-butyl Group Hydroxylation~10.0 - 11.0418 (M+), 403, 345, 218, 147
This compound Amide HydrolysisAmide Bond Cleavage~9.0 - 10.0332 (M+), 317, 243, 159, 147
Dihydrodiol-ADB-INACAIndazole Ring Dihydroxylation~11.0 - 12.0506 (M+), 491, 417, 329, 147

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound metabolites in urine.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis 2 mL Urine lle Liquid-Liquid Extraction (Hexane:Ethyl Acetate) hydrolysis->lle pH Adjustment evaporation Evaporation to Dryness lle->evaporation Organic Phase derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gc_injection GC Injection derivatization->gc_injection 1 µL Injection gc_separation Chromatographic Separation (HP-5MS Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Full Scan/SIM) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration Retention Time & Mass Spectrum reporting Reporting of Results peak_integration->reporting

Caption: Experimental workflow for GC-MS identification of this compound metabolites.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites in urine samples using GC-MS. The described methodology, including enzymatic hydrolysis, liquid-liquid extraction, and silylation, is designed to ensure reliable and sensitive detection of the target analytes. While the provided retention times and mass spectral data are predictive, this protocol offers a solid foundation for laboratories involved in the analysis of novel psychoactive substances. It is recommended to use certified reference materials for the confirmation of metabolite identities and to validate the method according to established laboratory guidelines.

Application Notes and Protocols: Synthesis and Purification of ADB-INACA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent indazole carboxamide cannabinoids, such as ADB-BINACA.[1] As with many novel psychoactive substances (NPS), the availability of high-purity analytical reference standards is crucial for forensic laboratories, clinical toxicologists, and researchers to unambiguously identify and quantify this compound in seized materials and biological samples. These reference standards are essential for the development and validation of analytical methods, metabolism studies, and pharmacological research.

This document provides detailed protocols for the chemical synthesis and purification of this compound to generate a reference standard with a purity of ≥98%. The described methods are based on established synthetic routes for indazole-3-carboxamide derivatives and common purification techniques for small organic molecules.

Synthesis of this compound

The synthesis of this compound is achieved through an amide coupling reaction between 1H-indazole-3-carboxylic acid and L-tert-leucinamide. This common synthetic pathway allows for the formation of the characteristic carboxamide linkage of this class of synthetic cannabinoids.[2]

Experimental Protocol: Amide Coupling

Reagents and Materials:

  • 1H-Indazole-3-carboxylic acid

  • L-tert-Leucinamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) and L-tert-leucinamide hydrochloride (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.1 eq) and TEA or DIPEA (2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification of this compound

Purification of the crude product is critical to obtain a high-purity reference standard. A combination of chromatographic techniques and recrystallization is recommended.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system with a UV detector

  • Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound. An example gradient could be 30-70% B over 30 minutes.

  • Flow Rate: Appropriate for the column dimensions (e.g., 15-25 mL/min)

  • Detection: UV at 295 nm[3]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the dissolved crude product onto the column.

  • Run the gradient method and collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using analytical HPLC-UV.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization

Materials and Equipment:

  • Purified this compound from preparative HPLC

  • Recrystallization solvent (e.g., acetonitrile, ethanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot recrystallization solvent in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the purity of the final product by analytical methods such as HPLC-UV, GC-MS, and NMR, and measure the melting point. A purity of ≥98% is expected for a reference standard.[4]

Data Presentation

The following tables summarize typical analytical data for a purified this compound reference standard.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data [5]

ParameterValue
Instrument Agilent 5975 Series GC/MSD System
Column Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
Carrier Gas Helium
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
Oven Program 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min
Retention Time 7.51 min
Major Mass Fragments (m/z) 43, 57, 71, 86, 117, 145, 173, 201, 230, 274

Table 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Data [5]

ParameterValue
Instrument Sciex TripleTOF® 5600+ LC-QTOF-MS or equivalent
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium formate (B1220265) (pH 3.0)
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50)
Gradient Initial: 95A:5B; to 5A:95B over 13 min; hold at 5A:95B for 2.5 min; return to 95A:5B at 15.5 min
Flow Rate 0.5 mL/min
Retention Time 6.58 min
Exact Mass [M+H]⁺ 275.1503

Visualizations

Experimental Workflow

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start 1H-Indazole-3-carboxylic acid + L-tert-leucinamide HCl coupling Amide Coupling (DCC/EDC, HOBt, TEA/DIPEA) start->coupling crude Crude this compound coupling->crude prep_hplc Preparative HPLC (C18 Reverse Phase) crude->prep_hplc Purification fractions Pure Fractions prep_hplc->fractions recrystallization Recrystallization fractions->recrystallization final_product This compound Reference Standard (≥98% Purity) recrystallization->final_product

Caption: Synthesis and Purification Workflow for this compound.

Signaling Pathway

Cannabinoid_Receptor_Signaling General Cannabinoid Receptor (CB1/CB2) Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling adb_inaca This compound (Agonist) cb_receptor CB1/CB2 Receptor (GPCR) adb_inaca->cb_receptor Binds to g_protein Gi/o Protein (α, β, γ subunits) cb_receptor->g_protein Activates g_alpha Gαi/o (dissociates) g_protein->g_alpha g_beta_gamma Gβγ (dissociates) g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channels Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channels Modulates mapk_pathway MAPK Pathway (e.g., ERK) g_beta_gamma->mapk_pathway Activates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., altered neurotransmission) camp->cellular_response ion_channels->cellular_response mapk_pathway->cellular_response

Caption: General Cannabinoid Receptor (CB1/CB2) Signaling Pathway.

References

Application Notes and Protocols for In Vitro Cannabinoid Receptor Activity Assays of ADB-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA is a synthetic cannabinoid that has been identified as a precursor in the synthesis of other potent synthetic cannabinoid receptor agonists (SCRAs) such as ADB-BUTINACA.[1][2] As a compound that may be present in illicitly manufactured products, understanding its pharmacological activity at cannabinoid receptors is crucial for forensic analysis and toxicological risk assessment. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at the human cannabinoid receptors CB1 and CB2.

Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are G protein-coupled receptors (GPCRs) that play a key role in the endocannabinoid system.[3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system.[3] Many SCRAs exhibit high potency and efficacy at these receptors, leading to their profound physiological effects.[3] This document outlines standardized in vitro methods to determine the key pharmacological parameters of this compound, including its binding affinity (Ki), potency (EC50), and efficacy (Emax).

Quantitative Data Summary

Recent in vitro studies have indicated that this compound itself possesses low potency at the CB1 receptor. In functional assays, such as β-arrestin 2 recruitment and intracellular calcium release assays, the potency of this compound could not be determined as the concentration-response curves did not reach a plateau, suggesting an EC50 value greater than 2000 nM. This is in stark contrast to its more potent analogs, such as ADB-BUTINACA, which demonstrates high affinity and potent full agonism at both CB1 and CB2 receptors.[3]

For comparative purposes, the table below summarizes the available quantitative data for this compound and the well-characterized SCRA, ADB-BUTINACA.

CompoundReceptorAssay TypeParameterValue (nM)
This compound CB1β-Arrestin 2 RecruitmentEC50>2000
CB1Intracellular Calcium ReleaseEC50>2000
ADB-BUTINACA CB1Radioligand BindingKi0.299[3]
CB2Radioligand BindingKi0.912[3]
CB1Fluorescence-Based Membrane AssayEC500.67[3]
CB2Fluorescence-Based Membrane AssayEC504.1[3]
CB1β-Arrestin 2 RecruitmentEC5019[3]
CB2β-Arrestin 2 RecruitmentEC501.79[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and the general workflows for the described in vitro assays.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist Cannabinoid Agonist (e.g., this compound) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binding G_Protein Gi/o Protein (αβγ subunits) CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Downstream Modulation of Ion Channels, MAPK Signaling, etc. G_Protein->Downstream cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Downstream Decreased Activation

Caption: Cannabinoid Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (CB1/CB2) - Radioligand ([3H]CP-55,940) - Test Compound (this compound) - Buffers start->prep_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->assay_setup incubation Incubate at 30°C for 60-90 min assay_setup->incubation filtration Terminate by rapid filtration (Cell harvester, glass fiber filters) incubation->filtration scintillation Measure radioactivity (Scintillation counter) filtration->scintillation analysis Data Analysis: - Calculate specific binding - Determine Ki value scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Workflow cluster_gtps GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay gtps_start Start gtps_reagents Prepare Reagents: - Cell Membranes - [35S]GTPγS - GDP, Buffers - Test Compound gtps_start->gtps_reagents gtps_setup Assay Setup in 96-well plate gtps_reagents->gtps_setup gtps_incubation Incubate gtps_setup->gtps_incubation gtps_filtration Filtration gtps_incubation->gtps_filtration gtps_scintillation Scintillation Counting gtps_filtration->gtps_scintillation gtps_analysis Data Analysis (EC50, Emax) gtps_scintillation->gtps_analysis gtps_end End gtps_analysis->gtps_end camp_start Start camp_cells Culture cells expressing CB1/CB2 camp_start->camp_cells camp_treatment Treat cells with Forskolin and Test Compound camp_cells->camp_treatment camp_lysis Cell Lysis camp_treatment->camp_lysis camp_detection cAMP Detection (e.g., HTRF) camp_lysis->camp_detection camp_analysis Data Analysis (EC50, Emax) camp_detection->camp_analysis camp_end End camp_analysis->camp_end

Caption: Functional Assay Workflows.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Commercially available or prepared in-house from cells (e.g., HEK-293, CHO) stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber filters).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer.

    • Dilute the [3H]CP-55,940 in binding buffer to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the binding buffer.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of diluted this compound, 50 µL of [3H]CP-55,940, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.

Materials:

  • Cell Membranes: From cells expressing human CB1 or CB2 receptors.

  • Radioligand: [35S]GTPγS.

  • Test Compound: this compound.

  • Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Unlabeled GTPγS: For determining non-specific binding.

  • 96-well filter plates and cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes as for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein per well), and GDP (final concentration ~10 µM).

    • Add serial dilutions of this compound or the positive control.

    • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • For non-specific binding wells, add an excess of unlabeled GTPγS (e.g., 10 µM).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all readings.

    • Plot the specific binding as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Cell Culture Medium and Supplements.

  • Test Compound: this compound.

  • Positive Control: A known cannabinoid receptor agonist.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells expressing the cannabinoid receptor of interest.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period, if necessary, to prevent cAMP degradation.

    • Add Forskolin (a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.

    • Immediately add serial dilutions of this compound or the positive control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

Application Notes and Protocols for the Analysis of ADB-INACA in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of ADB-INACA, a synthetic cannabinoid, in various complex biological matrices. The protocols are intended to guide researchers in developing robust and reliable analytical methods for forensic toxicology, clinical research, and drug development applications.

Introduction

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the recreational drug market. As with other SCRAs, accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects. This document outlines various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation, for the analysis of this compound in matrices such as blood, urine, and oral fluid.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates CB2R CB2 Receptor CB2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ADB_INACA This compound ADB_INACA->CB1R Binds to and activates ADB_INACA->CB2R Binds to and activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Cannabinoid receptor signaling cascade.

Predicted Metabolic Pathway of this compound

While specific in-vivo metabolism studies for this compound are limited, data from its analogs, such as ADB-BUTINACA and brominated INACA derivatives, suggest several key metabolic transformations. The predicted metabolic pathway primarily involves hydroxylation, amide hydrolysis, and subsequent glucuronidation.

Predicted Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound ADB_INACA This compound Metabolite1 Hydroxylated Metabolite (on tert-butyl group) ADB_INACA->Metabolite1 Phase I: Hydroxylation Metabolite2 Amide Hydrolysis Metabolite ADB_INACA->Metabolite2 Phase I: Amide Hydrolysis Metabolite3 Hydroxylated Metabolite (on indazole ring) ADB_INACA->Metabolite3 Phase I: Hydroxylation Glucuronide1 Glucuronide Conjugate (of Hydroxylated Metabolite) Metabolite1->Glucuronide1 Phase II: Glucuronidation Glucuronide2 Glucuronide Conjugate (of Amide Hydrolysis Metabolite) Metabolite2->Glucuronide2 Phase II: Glucuronidation

Predicted metabolic fate of this compound.

Sample Preparation Protocols

The choice of sample preparation technique depends on the matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for various methods.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from methods developed for the extraction of synthetic cannabinoids and their metabolites from urine.[1][2]

Workflow Diagram:

SPE Workflow for Urine SPE Workflow for Urine Samples Start Start: Urine Sample Pretreatment Sample Pre-treatment (Enzymatic Hydrolysis) Start->Pretreatment Conditioning SPE Cartridge Conditioning (e.g., Methanol (B129727), Water) Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Step (e.g., Water, Weak Organic Solvent) Loading->Washing Drying Drying Step Washing->Drying Elution Elution (e.g., Methanol, Acetonitrile) Drying->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Solid-Phase Extraction workflow for urine.

Experimental Protocol:

  • Sample Pre-treatment (for glucuronidated metabolites):

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of acetate (B1210297) buffer (pH 5).

    • Add 20 µL of β-glucuronidase.

    • Vortex and incubate at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 20% methanol in water).

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data for Similar Synthetic Cannabinoids using SPE in Urine:

ParameterValue RangeReference
Limit of Detection (LOD)0.025 - 0.5 ng/mL[2]
Recovery43 - 97%[2]
Matrix Effects81 - 185%[2]
Liquid-Liquid Extraction (LLE) for Blood/Plasma Samples

This protocol is a general procedure for the extraction of synthetic cannabinoids from blood or plasma matrices.

Workflow Diagram:

LLE Workflow for Blood LLE Workflow for Blood/Plasma Samples Start Start: Blood/Plasma Sample Precipitation Protein Precipitation (optional) (e.g., Acetonitrile) Start->Precipitation Buffering Add Buffer (e.g., pH 9-10) Precipitation->Buffering Extraction Add Extraction Solvent (e.g., Hexane (B92381):Ethyl Acetate) Buffering->Extraction Vortexing Vortex & Centrifuge Extraction->Vortexing Separation Separate Organic Layer Vortexing->Separation Evaporation Solvent Evaporation Separation->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Liquid-Liquid Extraction workflow for blood.

Experimental Protocol:

  • Sample Preparation:

    • To 0.5 mL of whole blood or plasma, add the internal standard.

    • Add 0.5 mL of a basic buffer (e.g., carbonate buffer, pH 10) to adjust the pH.

  • Extraction:

    • Add 3 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data for ADB-BUTINACA (an analog) in Rat Plasma using LLE:

ParameterValueReference
Limit of Detection (LOD)0.3 ng/mL[2]
Lower Limit of Quantitation (LLOQ)1.0 ng/mL[2]
Recovery87 - 90%[2]
Matrix Effect104 - 111%[2]
Precision (RSD)< 14%[2]
Accuracy92 - 111%[2]
Protein Precipitation for Whole Blood Samples

This is a simple and rapid method suitable for screening purposes.[3]

Workflow Diagram:

Protein Precipitation Workflow Protein Precipitation Workflow for Whole Blood Start Start: Whole Blood Sample Precipitation Add Cold Acetonitrile (with Internal Standard) Start->Precipitation Vortexing Vortex & Centrifuge Precipitation->Vortexing Supernatant_Transfer Transfer Supernatant Vortexing->Supernatant_Transfer Evaporation Solvent Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Protein Precipitation workflow.

Experimental Protocol:

  • Sample Preparation:

    • Pipette 200 µL of whole blood into a microcentrifuge tube.

    • Add 600 µL of ice-cold acetonitrile containing the internal standard.

  • Precipitation and Centrifugation:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a new tube.

    • Evaporate the acetonitrile to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Quantitative Data for a Panel of Synthetic Cannabinoids in Whole Blood using Protein Precipitation:

ParameterValue RangeReference
Limit of Detection (LOD)0.01 - 0.48 ng/mL[3]
Sample Preparation for Hair Analysis

This protocol is based on a method for the analysis of multiple synthetic cannabinoids in hair.[4][5]

Workflow Diagram:

Hair Analysis Workflow Workflow for Hair Analysis Start Start: Hair Sample Decontamination Decontamination (e.g., Dichloromethane, Water, Methanol) Start->Decontamination Drying_Grinding Drying and Grinding/Pulverizing Decontamination->Drying_Grinding Extraction Extraction with Organic Solvent (e.g., Methanol) Drying_Grinding->Extraction Sonication_Incubation Sonication and Incubation Extraction->Sonication_Incubation Centrifugation Centrifugation Sonication_Incubation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation and Reconstitution Supernatant_Transfer->Evaporation_Reconstitution Analysis LC-MS/MS Analysis Evaporation_Reconstitution->Analysis

Workflow for hair sample analysis.

Experimental Protocol:

  • Decontamination:

    • Wash approximately 20 mg of hair sequentially with dichloromethane, water, and methanol to remove external contamination.

    • Allow the hair to dry completely.

  • Pulverization and Extraction:

    • Pulverize the decontaminated hair using a ball mill or grinder.

    • To the powdered hair, add an internal standard and 1 mL of methanol.

  • Incubation and Centrifugation:

    • Vortex the mixture and incubate in an ultrasonic bath at 50°C for 2 hours.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the methanolic extract to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data for a Panel of Synthetic Cannabinoids in Hair:

ParameterValue RangeReference
Limit of Detection (LOD)0.5 - 5 pg/mg[4][5]
Lower Limit of Quantitation (LLOQ)1 - 10 pg/mg[4][5]
Extraction Recovery36.1 - 93.3%[4][5]
Matrix Effect19.1 - 110.0%[4][5]

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in complex matrices. The protocols provided herein offer a range of options that can be adapted and validated for specific research or forensic needs. It is recommended to use isotopically labeled internal standards for this compound to correct for matrix effects and variations in extraction efficiency, thereby ensuring the highest quality of analytical results. Further method development and validation, particularly with certified reference materials for this compound and its metabolites, will continue to enhance the accuracy and robustness of these analytical procedures.

References

Application Note: High-Resolution Mass Spectrometry for ADB-INACA Metabolite Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA, a synthetic cannabinoid, has emerged as a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate within the body is crucial for developing reliable detection methods and for assessing its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers the sensitivity and specificity required for the comprehensive profiling of this compound and its metabolites in complex biological matrices. This application note provides a detailed protocol for the metabolite profiling of this compound in human urine, leveraging the analytical power of HRMS. While specific metabolism studies on this compound are emerging, the presented metabolic pathways are based on established biotransformations observed in closely related synthetic cannabinoids, such as ADB-BUTINACA and ADB-FUBINACA.[1][2][3]

Predicted Metabolic Pathways of this compound

The metabolism of synthetic cannabinoids typically involves Phase I and Phase II biotransformations to increase their polarity and facilitate excretion. For this compound, the primary predicted metabolic pathways include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic route for synthetic cannabinoids. This can occur on the alkyl chain or the indazole ring.

  • Amide Hydrolysis: The amide bond in the this compound structure is susceptible to hydrolysis, leading to the formation of a carboxylic acid metabolite.

  • Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of a ketone or aldehyde.

  • Glucuronidation: Phase II metabolism often involves the conjugation of the parent compound or its Phase I metabolites with glucuronic acid, forming more water-soluble glucuronides.

These predicted pathways are critical for identifying potential biomarkers of this compound consumption.

Experimental Protocols

This section details the materials and methods for the extraction and analysis of this compound and its metabolites from human urine samples.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., this compound-d5)

  • Beta-glucuronidase from E. coli

  • Phosphate (B84403) buffer (0.1 M, pH 7)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
  • To 1 mL of urine sample, add 50 µL of internal standard solution (1 µg/mL).

  • Add 500 µL of 0.1 M phosphate buffer (pH 7).

  • Add 20 µL of beta-glucuronidase solution.

  • Vortex the mixture and incubate at 37°C for 2 hours to cleave glucuronide conjugates.

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the incubated urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of synthetic cannabinoids and their metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Data Acquisition: Full scan mode from m/z 100 to 1000 with collision-induced dissociation (CID) for fragmentation analysis.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its predicted major metabolites. The exact mass and retention times are crucial for confident identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

CompoundChemical FormulaPredicted Retention Time (min)Exact Mass [M+H]⁺ (m/z)
This compoundC₁₄H₁₈N₄O₂~6.58[4]275.1503

Table 2: Predicted Metabolites of this compound and their HRMS Data

Metabolite IDBiotransformationChemical FormulaPredicted Exact Mass [M+H]⁺ (m/z)
M1Monohydroxylation (Alkyl Chain)C₁₄H₁₈N₄O₃291.1452
M2Monohydroxylation (Indazole Ring)C₁₄H₁₈N₄O₃291.1452
M3Amide HydrolysisC₁₄H₁₇N₃O₃276.1343
M4Dehydrogenation (after M1)C₁₄H₁₆N₄O₃289.1295
M5Glucuronidation (of this compound)C₂₀H₂₆N₄O₈451.1827
M6Glucuronidation (of M1/M2)C₂₀H₂₆N₄O₉467.1776

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_hrms LC-HRMS Analysis reconstitution->lc_hrms data_processing Data Processing & Metabolite Identification lc_hrms->data_processing

Caption: Experimental workflow for this compound metabolite profiling.

Predicted Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ADB_INACA This compound (C14H18N4O2) Hydroxylation Hydroxylation (M1, M2) (C14H18N4O3) ADB_INACA->Hydroxylation CYP450 Amide_Hydrolysis Amide Hydrolysis (M3) (C14H17N3O3) ADB_INACA->Amide_Hydrolysis Amidases Glucuronidation_Parent Glucuronidation (M5) (C20H26N4O8) ADB_INACA->Glucuronidation_Parent UGTs Dehydrogenation Dehydrogenation (M4) (C14H16N4O3) Hydroxylation->Dehydrogenation ADH/ALDH Glucuronidation_Metabolite Glucuronidation (M6) (C20H26N4O9) Hydroxylation->Glucuronidation_Metabolite UGTs

Caption: Predicted metabolic pathways of this compound.

Conclusion

This application note outlines a robust and sensitive method for the profiling of this compound metabolites in urine using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis provide a solid foundation for researchers in forensic science, clinical toxicology, and drug metabolism studies. The predicted metabolic pathways and associated mass spectrometry data serve as a valuable guide for the identification of this compound and its biotransformation products, ultimately contributing to a better understanding of its in-vivo effects and improving its detection in toxicological screenings. Further studies confirming the specific metabolites of this compound in authentic human samples are warranted to validate these predicted pathways.

References

Application of ADB-INACA and its Analogues in Forensic Toxicology Casework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the identification and quantification of ADB-INACA and its structurally related synthetic cannabinoid analogues in forensic toxicology casework. This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is recognized both as a metabolite of synthetic cannabinoids like ADB-PINACA and 5-fluoro ADB-PINACA, and as a precursor in the synthesis of other compounds such as ADB-FUBINACA.[1] While this compound itself may have low psychoactive potency, its presence in biological samples is a key indicator of synthetic cannabinoid use.[2] This guide also covers prominent analogues such as ADB-BUTINACA, which have been increasingly prevalent in forensic cases.[3][4][5] The methodologies outlined are crucial for researchers, scientists, and drug development professionals in understanding the metabolism, detection, and toxicological significance of this class of new psychoactive substances (NPS).

Metabolic Pathways and Recommended Biomarkers

Understanding the metabolism of this compound analogues is fundamental for their detection in biological samples, as parent compounds are often present at very low concentrations. In vitro studies using human hepatocytes (HHeps) and human liver microsomes (HLM) have identified key metabolic transformations.[6][7][8] Common metabolic pathways include hydroxylation, dihydrodiol formation, amide hydrolysis, and glucuronidation.[7][8]

Based on these studies, specific metabolites are recommended as biomarkers for confirming the intake of these synthetic cannabinoids. For instance, in the case of ADB-BUTINACA, the parent drug along with metabolites B9 (mono-hydroxylation on the n-butyl tail) and B16 (mono-hydroxylation on the indazole ring) are suggested as biomarkers in blood.[3][4][6][9][10][11] For urine, metabolites B4 (dihydrodiol formation on the indazole core), B9, and B16 are considered suitable biomarkers.[3][4][6][9][10][11]

cluster_0 ADB-BUTINACA Metabolism ADB-BUTINACA ADB-BUTINACA M_B9 Metabolite B9 (mono-hydroxylation on n-butyl tail) ADB-BUTINACA->M_B9 Hydroxylation M_B16 Metabolite B16 (mono-hydroxylation on indazole ring) ADB-BUTINACA->M_B16 Hydroxylation M_B4 Metabolite B4 (dihydrodiol formation on indazole core) ADB-BUTINACA->M_B4 Dihydrodiol Formation Blood_Biomarkers Recommended Blood Biomarkers ADB-BUTINACA->Blood_Biomarkers Parent Drug M_B9->Blood_Biomarkers Urine_Biomarkers Recommended Urine Biomarkers M_B9->Urine_Biomarkers M_B16->Blood_Biomarkers M_B16->Urine_Biomarkers M_B4->Urine_Biomarkers

Metabolic Pathway of ADB-BUTINACA and Biomarker Identification.

Quantitative Data from Forensic Casework

The following table summarizes the quantitative findings for ADB-BUTINACA from routine forensic toxicology cases in Sweden, as reported in the literature. These cases involved suspected petty drug offenses.[6]

Case IDMatrixADB-BUTINACA ConcentrationMetabolite B9 (Peak Area)Metabolite B16 (Peak Area)Metabolite B4 (Peak Area)
Case 1BloodPresent1,200,000450,000Not Reported
Case 1UrinePresent15,000,0008,000,00025,000,000
Case 2BloodPresent800,000300,000Not Reported
Case 2UrinePresent10,000,0005,000,00018,000,000
Case 3UrinePresent9,500,0004,500,00016,000,000
Case 4UrinePresent12,000,0006,500,00022,000,000
Case 5UrinePresent7,800,0003,200,00014,000,000
Case 6UrinePresent11,500,0005,800,00020,000,000

Note: Concentration of the parent drug was not always quantified. Peak areas for metabolites indicate relative abundance.

Experimental Protocols

Sample Preparation: Acid/Base Extraction for GC-MS Analysis

This protocol is a standard method for the extraction of synthetic cannabinoids from biological matrices.

  • Sample Aliquoting: Pipette a defined volume of the biological sample (e.g., 1 mL of blood or urine) into a clean extraction tube.

  • Internal Standard Addition: Add an appropriate internal standard to each sample, calibrator, and control.

  • Acidification: Add a suitable acidic buffer to the samples to adjust the pH.

  • Extraction: Add an organic solvent (e.g., n-butyl acetate), vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Separation: Transfer the organic layer to a new tube.

  • Back Extraction: Add a basic solution, vortex, and centrifuge. Discard the aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the GC-MS system.

In Vitro Metabolism Studies with Human Hepatocytes

This protocol is used to identify potential metabolites of new synthetic cannabinoids.

  • Cell Culture: Culture pooled human hepatocytes (HHeps) in a suitable medium (e.g., DMEM/Hams F12).[6]

  • Incubation: Incubate the HHeps with the synthetic cannabinoid of interest (e.g., 5 µL of 1 mg/L ADB-BUTINACA) for a specified period (e.g., up to 5 hours).[9]

  • Reaction Termination: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-QTOF-MS to identify metabolites.[7][8]

Analytical Instrumentation and Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the qualitative identification of synthetic cannabinoids.

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]

  • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.[2]

  • Carrier Gas: Helium with a flow rate of 1.46 mL/min.[2]

  • Temperatures:

    • Injection Port: 265 °C[2]

    • Transfer Line: 300 °C[2]

    • MS Source: 230 °C[2]

  • Retention Time: For this compound, a retention time of approximately 7.51 minutes has been reported under these conditions.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is essential for the identification of metabolites and for analyzing compounds that are not amenable to GC-MS.

  • Instrument: Agilent 6550 iFunnel QTOF mass spectrometer or equivalent.[9]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small percentage of formic acid is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Acquire data in full scan mode to detect all potential metabolites, with targeted MS/MS for structural confirmation.

cluster_workflow Analytical Workflow for this compound Analogues Sample Biological Sample (Blood/Urine) Preparation Sample Preparation (e.g., Acid/Base Extraction) Sample->Preparation Screening Initial Screening (e.g., Immunoassay - if available) Preparation->Screening Confirmation Confirmation & Identification Screening->Confirmation GCMS GC-MS Analysis Confirmation->GCMS Parent Compound LCQTOF LC-QTOF-MS Analysis Confirmation->LCQTOF Metabolites Data Data Analysis & Interpretation GCMS->Data LCQTOF->Data Report Forensic Toxicology Report Data->Report

General Analytical Workflow for Synthetic Cannabinoids.

Logical Framework for Forensic Investigation

The detection of this compound or its analogues in a forensic case triggers a specific investigative workflow to determine the significance of the finding.

cluster_logic Forensic Investigation Logic Detection Detection of this compound or Analogue in Sample Quantification Quantify Parent Drug and Major Metabolites Detection->Quantification Interpretation Interpret Findings in Context of Case History Quantification->Interpretation Correlation Correlate with Clinical Symptoms/ Circumstances of Death Interpretation->Correlation Conclusion Formulate Conclusion on Role of the Substance Correlation->Conclusion

Logical Flow of a Forensic Toxicology Investigation.

Conclusion

The forensic toxicology landscape is continually challenged by the emergence of new synthetic cannabinoids. This compound and its analogues, such as ADB-BUTINACA, represent a significant class of these substances. Accurate identification and interpretation require a thorough understanding of their metabolism and the use of sensitive and specific analytical techniques like GC-MS and LC-QTOF-MS. The protocols and data presented in this application note provide a framework for the analysis of these compounds in forensic casework, aiding in the global effort to monitor and control new psychoactive substances.

References

Application Notes and Protocols for Assessing ADB-INACA-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid identified as a potential precursor to other potent indazole-carboxamide cannabinoids.[1][2] While its pharmacological and toxicological profile is not extensively characterized, preliminary information suggests it may possess intrinsic biological activity.[2] Assessing the cytotoxic potential of this compound is crucial for understanding its risk profile and for the development of potential therapeutic interventions in cases of intoxication.

These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis.

Experimental Overview

A tiered approach is recommended to comprehensively assess this compound-induced cytotoxicity. This involves initial screening assays to measure overall cell viability, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_0 Initial Screening Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay LDH Assay LDH Assay This compound Treatment->LDH Assay Annexin V / PI Staining Annexin V / PI Staining (Flow Cytometry) This compound Treatment->Annexin V / PI Staining Caspase-3/7 Activity Assay Caspase-3/7 Activity Assay (Luminescence) This compound Treatment->Caspase-3/7 Activity Assay Data Analysis (Viability) Data Analysis (Viability) MTT Assay->Data Analysis (Viability) Data Analysis (Membrane Integrity) Data Analysis (Membrane Integrity) LDH Assay->Data Analysis (Membrane Integrity) Data Analysis (Apoptosis vs. Necrosis) Data Analysis (Apoptosis vs. Necrosis) Annexin V / PI Staining->Data Analysis (Apoptosis vs. Necrosis) Data Analysis (Apoptosis Execution) Data Analysis (Apoptosis Execution) Caspase-3/7 Activity Assay->Data Analysis (Apoptosis Execution)

Figure 1: Experimental workflow for assessing this compound cytotoxicity.

Data Presentation

Quantitative data from the following protocols should be summarized to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0997.6
101.10 ± 0.0788.0
250.85 ± 0.0668.0
500.60 ± 0.0548.0
1000.35 ± 0.0428.0

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

This compound Concentration (µM)LDH Activity (OD490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020
10.16 ± 0.031.5
100.25 ± 0.0415.4
250.45 ± 0.0546.2
500.70 ± 0.0684.6
1000.95 ± 0.08123.1
Positive Control (Lysis Buffer)0.80 ± 0.07100

Table 3: Apoptosis and Necrosis Profile by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1090.1 ± 3.55.2 ± 0.83.5 ± 0.61.2 ± 0.3
5065.7 ± 4.218.9 ± 2.312.1 ± 1.83.3 ± 0.7
10030.4 ± 5.135.6 ± 3.928.5 ± 3.15.5 ± 1.0

Table 4: Caspase-3/7 Activity

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,000 ± 1,2001.0
1025,500 ± 2,1001.7
5075,000 ± 6,5005.0
100120,000 ± 10,8008.0

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Human cell lines such as SH-SY5Y (neuroblastoma), HEK293 (human embryonic kidney), or HepG2 (hepatocellular carcinoma) are suitable for initial cytotoxicity screening. The choice of cell line should be guided by the research question, considering that synthetic cannabinoids often exhibit neurotoxicity and are metabolized in the liver.[3][4]

  • Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours. Studies with other synthetic cannabinoids have shown cytotoxic effects in the micromolar range.[3][4][5][6]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.

  • Procedure:

    • After the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.

  • Principle: LDH released from the cytosol of damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.

  • Procedure:

    • After treatment with this compound, carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Controls: Include a negative control (vehicle-treated cells), a positive control (cells treated with a lysis buffer to induce maximum LDH release), and a background control (culture medium alone).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Procedure:

    • Harvest cells after this compound treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a substrate that is cleaved by active caspase-3 and -7, resulting in the production of a luminescent or fluorescent signal.

  • Procedure:

    • After this compound treatment in a 96-well plate, add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Signaling Pathways

Synthetic cannabinoids are known to induce apoptosis through various signaling pathways. A common pathway involves the activation of cannabinoid receptors (CB1 and CB2), which can lead to the modulation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, ultimately culminating in the activation of caspases.[7][8][9][10]

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion This compound This compound CB1/CB2 Receptor CB1/CB2 Receptor This compound->CB1/CB2 Receptor PI3K PI3K CB1/CB2 Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl-2 Bcl-2 Bad->Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Mito_Bax/Bak Bax/Bak Bax/Bak->Mito_Bax/Bak Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3/7 Caspase-3/7 Apoptosome->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Mito_Cytochrome_c Cytochrome c Mito_Bax/Bak->Mito_Cytochrome_c Mito_Cytochrome_c->Cytochrome c

Figure 2: Potential signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound-induced cytotoxicity. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive understanding of the potential toxicity of this synthetic cannabinoid and the underlying cellular mechanisms. This information is critical for public health risk assessment and for guiding future research into the pharmacological effects of emerging synthetic cannabinoids.

References

Application Notes and Protocols for Solid-Phase Extraction of ADB-INACA from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-INACA is a synthetic cannabinoid and a key intermediate in the synthesis of other potent synthetic cannabinoids such as ADB-BUTINACA.[1][2] As a member of the indazole-3-carboxamide family, its detection in biological matrices like serum is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation.[3][4] This document provides detailed application notes and protocols for the isolation of this compound from serum using SPE, based on established methods for structurally similar synthetic cannabinoids.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of isolating this compound from serum, the process involves passing the serum sample through a solid adsorbent (the stationary phase) packed in a cartridge. This compound, being a lipophilic compound, will be retained on the nonpolar sorbent material while more polar matrix components like salts, proteins, and phospholipids (B1166683) are washed away.[5] Finally, a suitable organic solvent is used to elute the retained this compound, resulting in a concentrated and purified extract ready for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

AnalyteMatrixSPE SorbentRecovery (%)LOQ (ng/mL)LOD (ng/mL)Reference
ADB-BUTINACARat PlasmaNot Specified87 - 901.00.3[6]
Multiple Synthetic CannabinoidsSerumOasis® HLB63.1 - 107.45 - 102.5 - 5[7]
JWH-018 & JWH-073BloodNot Specified>300.050.01[7]
5F-NPB22 & ADB-CHMICAOral FluidSupel-Select HLB85 - 94Not SpecifiedNot Specified[8]

LOQ: Limit of Quantification; LOD: Limit of Detection

Experimental Protocols

The following protocols are generalized based on common SPE procedures for synthetic cannabinoids and should be optimized for this compound in your laboratory.

Protocol 1: General Purpose Reversed-Phase SPE

This protocol is suitable for use with C18 or Oasis HLB sorbents, which are effective for the extraction of a broad range of synthetic cannabinoids.[7][8]

Materials:

  • SPE Cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

  • Serum sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for pH adjustment)

  • SPE vacuum manifold

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pretreatment:

    • Thaw serum samples to room temperature.

    • To 1 mL of serum, add the internal standard and vortex briefly.

    • Centrifuge the sample at 3000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube. The supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pretreated serum supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute this compound from the cartridge with 1-2 mL of methanol or acetonitrile.

    • Apply a gentle vacuum to ensure complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical instrument (e.g., 50:50 methanol:water).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Dispersive Solid-Phase Extraction (dSPE)

This is a rapid extraction and cleanup method that can be adapted for this compound.[7]

Materials:

  • Dispersive SPE sorbent (e.g., Oasis® HLB powder)

  • Serum sample

  • Internal Standard (IS) solution

  • Acetonitrile

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pretreatment:

    • To 1 mL of serum in a microcentrifuge tube, add the internal standard.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the supernatant to a new microcentrifuge tube containing the dSPE sorbent (e.g., 50 mg Oasis® HLB).

    • Vortex for 1 minute to ensure thorough mixing of the extract with the sorbent.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant and transfer it to a clean tube.

    • Evaporate the solvent and reconstitute as described in Protocol 1 (Step 6).

Visualizations

General SPE Workflow

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 10% Methanol) Load->Wash Elute 5. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of this compound from serum.

Logical Steps in SPE Method Development

Method_Development Start Start: Define Analytical Goal (Isolate this compound from Serum) Sorbent Sorbent Selection (e.g., C18, HLB) Start->Sorbent Pretreat Optimize Sample Pretreatment (Protein Precipitation) Sorbent->Pretreat Wash_Elute Optimize Wash & Elution Solvents Pretreat->Wash_Elute Validate Method Validation (Recovery, LOD, LOQ, Matrix Effect) Wash_Elute->Validate End Final Protocol Validate->End

Caption: Key logical steps for developing a robust SPE method.

Conclusion

The provided protocols and data serve as a comprehensive guide for the development and implementation of a solid-phase extraction method for the isolation of this compound from serum. While these methods are based on sound principles and experience with similar compounds, it is imperative that any method be fully validated in-house to ensure it meets the specific requirements for accuracy, precision, and sensitivity for the intended application. The use of an appropriate internal standard is highly recommended to correct for any variability during the extraction process and to ensure reliable quantification.

References

Troubleshooting & Optimization

Troubleshooting ADB-INACA instability in analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of ADB-INACA analytical standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound analytical standards?

A1: Solid this compound analytical standards should be stored at -20°C.[1] Under these conditions, the solid material is stable for at least five years.[1]

Q2: What are the common solvents for dissolving this compound and what are their approximate solubilities?

A2: this compound has varying solubility in common laboratory solvents. It is recommended to use DMF, DMSO, or ethanol (B145695) for preparing stock solutions. The approximate solubilities are:

  • Dimethylformamide (DMF): ~11 mg/mL

  • Dimethyl sulfoxide (B87167) (DMSO): ~5 mg/mL

  • Ethanol: ~3 mg/mL

  • Phosphate-buffered saline (PBS, pH 7.2): ~0.12 mg/mL[1]

Q3: What is the primary degradation pathway for this compound in solution?

A3: The primary degradation pathway for this compound, like other indazole-3-carboxamide synthetic cannabinoids, is believed to be amide hydrolysis.[2][3] This process involves the cleavage of the amide bond, leading to the formation of this compound 3,3-dimethylbutanoic acid and other related byproducts. This degradation can be influenced by factors such as pH, temperature, and the presence of moisture.

Q4: How should I prepare and store this compound solutions to minimize degradation?

A4: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be prepared in a high-quality anhydrous solvent such as DMF or DMSO, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -20°C or lower. For working solutions, it is best to dilute the stock solution immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent analytical results or loss of parent compound peak.
  • Symptom: Decreasing peak area of this compound over a series of injections or in samples prepared from older stock solutions.

  • Possible Cause: Degradation of this compound in solution, likely due to amide hydrolysis.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: Always prepare fresh working standards from a solid reference material for each analytical run.

    • Solvent Selection: Use anhydrous, high-purity solvents for solution preparation. Avoid protic solvents like methanol (B129727) or ethanol for long-term storage if possible, as they can participate in solvolysis.

    • Storage of Stock Solutions: If stock solutions must be stored, use an aprotic solvent like DMF or DMSO, aliquot into small, single-use vials, and store at -20°C or -80°C. Minimize the time solutions are kept at room temperature.

    • pH Control: Avoid acidic or basic conditions in your sample preparation and analytical mobile phase, as these can catalyze amide hydrolysis. A neutral pH is generally preferred.

Issue 2: Appearance of unknown peaks in the chromatogram.
  • Symptom: Observation of new, unidentified peaks in the chromatogram of an this compound standard, often with a retention time different from the parent compound.

  • Possible Cause: Formation of degradation products. The primary degradation product is likely the amide hydrolysis product, this compound 3,3-dimethylbutanoic acid.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: If using a mass spectrometer, examine the mass spectrum of the unknown peak. The hydrolysis product will have a characteristic mass shift.

    • Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed. Expose a solution of this compound to mild acidic, basic, and oxidative conditions to accelerate the formation of degradation products and monitor their appearance by LC-MS or GC-MS.

    • Reference Standards: If available, use a certified reference standard of the suspected degradation product for confirmation.

Issue 3: Co-elution of this compound with its N-alkylated derivatives (e.g., ADB-BUTINACA) in GC-MS analysis.
  • Symptom: A single, broad, or misshapen peak is observed when analyzing a sample containing both this compound and its corresponding N-alkylated synthetic cannabinoid, such as ADB-BUTINACA, making quantification difficult.[4]

  • Possible Cause: Similar chromatographic behavior of the two compounds on standard non-polar GC columns (e.g., DB-5MS).[4]

  • Troubleshooting Steps:

    • Column Selection: Utilize a mid-polarity GC column, such as a DB-35MS or equivalent ((35%-phenyl)-methylpolysiloxane), to achieve baseline separation of this compound and its N-alkylated analogs.[4]

    • Optimize GC Method: Adjust the temperature program and carrier gas flow rate to improve resolution between the two peaks.

    • Alternative Technique: If GC-MS is not mandatory, consider using a liquid chromatography-based method (LC-MS), which often provides better selectivity for these types of compounds.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility
Dimethylformamide (DMF)11 mg/mL
Dimethyl sulfoxide (DMSO)5 mg/mL
Ethanol3 mg/mL
PBS (pH 7.2)0.12 mg/mL

Data sourced from Cayman Chemical product information.[1]

Table 2: Recommended Storage Conditions for this compound Analytical Standards

FormStorage TemperatureRecommended DurationNotes
Solid-20°C≥ 5 yearsProtect from moisture and light.
Stock Solution (in DMF/DMSO)-20°C or -80°CShort-term (days to weeks)Aliquot into single-use vials to avoid freeze-thaw cycles.
Working Solution (in ACN/MeOH)4°CFor immediate use (within 24 hours)Prepare fresh daily.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Allow the solid this compound reference standard to equilibrate to room temperature before opening the vial to prevent condensation.

    • Accurately weigh a suitable amount of the solid standard (e.g., 1 mg).

    • Dissolve the solid in a minimal amount of a suitable solvent (e.g., 1 mL of DMF or DMSO) in a volumetric flask.

    • Ensure complete dissolution by vortexing or brief sonication.

    • If for long-term storage, aliquot the stock solution into amber glass vials and store at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Using a calibrated micropipette, transfer an appropriate volume of the stock solution (e.g., 10 µL of a 1 mg/mL stock) into a volumetric flask.

    • Dilute to the final volume with the desired analytical solvent (e.g., acetonitrile (B52724) or methanol).

    • Mix thoroughly.

    • Prepare this working solution fresh before each analytical run.

Protocol 2: Forced Degradation Study to Identify Potential Degradants
  • Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile.

  • Acidic Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound solution and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

  • Analysis: Analyze the stressed samples alongside a control (unstressed this compound solution) by LC-MS to identify and characterize any degradation products.

Visualizations

cluster_storage Storage and Handling cluster_analysis Analytical Workflow cluster_troubleshooting Potential Issues Solid_Standard Solid this compound (Store at -20°C) Stock_Solution Stock Solution (in DMF/DMSO, -20°C) Solid_Standard->Stock_Solution Dissolve Working_Solution Working Solution (Freshly Prepared) Stock_Solution->Working_Solution Dilute Degradation Amide Hydrolysis Stock_Solution->Degradation Instability in Solution Sample_Preparation Sample Preparation Working_Solution->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Coelution Co-elution with Analogs (e.g., ADB-BUTINACA) GC_MS_Analysis->Coelution

Caption: Experimental workflow for the use of this compound analytical standards.

cluster_conditions Conditions Promoting Degradation ADB_INACA This compound Hydrolysis_Product This compound 3,3-dimethylbutanoic acid ADB_INACA->Hydrolysis_Product Amide Hydrolysis (Primary Pathway) Other_Degradants Other Minor Degradation Products ADB_INACA->Other_Degradants Oxidation, etc. (Minor Pathways) Moisture Moisture High_Temp High Temperature Non_Neutral_pH Acidic or Basic pH

Caption: Potential degradation pathways of this compound in solution.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for ADB-INACA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize mass spectrometry fragmentation for the differentiation of ADB-INACA and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomer differentiation important?

This compound is a synthetic cannabinoid that acts as a precursor in the synthesis of other cannabinoids like ADB-BUTINACA.[1] As with many synthetic cannabinoids, multiple positional isomers of this compound can exist. These isomers have the same mass and elemental composition but may differ in the position of substituents on the indazole ring or within the amino acid head group. Differentiating these isomers is crucial as they can have varying biological activities, potencies, and legal statuses.

Q2: What are the primary challenges in differentiating this compound isomers using mass spectrometry?

The main challenges include:

  • Co-elution: Isomers often have very similar physicochemical properties, leading to poor or no chromatographic separation.[1]

  • Identical Mass: By definition, isomers have the same exact mass and are indistinguishable by full-scan mass spectrometry alone.

  • Similar Fragmentation Patterns: Isomers frequently produce the same product ions upon fragmentation, making differentiation dependent on subtle differences in their relative abundances.

Q3: What are the key fragmentation techniques for differentiating synthetic cannabinoid isomers?

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are the two primary fragmentation techniques used.

  • CID is a resonant excitation technique that typically involves multiple low-energy collisions, leading to the formation of a few dominant product ions.

  • HCD is a non-resonant, beam-type fragmentation that involves higher-energy collisions, often resulting in a richer fragmentation spectrum with more low-mass product ions.[2] The ability to vary the collision energy in HCD can be particularly useful for isomer differentiation by revealing energy-dependent fragmentation pathways.[2][3]

Troubleshooting Guides

Problem 1: Poor or no chromatographic separation of suspected this compound isomers.

Symptoms:

  • A single, broad, or asymmetric peak is observed where multiple isomers are expected.

  • Inconsistent retention times for the analyte peak.

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Chemistry For positional isomers, consider switching from a standard C18 column to one with different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) column, which can offer better resolution for aromatic compounds.
Suboptimal Mobile Phase Systematically vary the gradient and the organic modifier (e.g., acetonitrile (B52724) vs. methanol). Adjusting the pH of the aqueous phase can also alter the ionization state and retention of the isomers.
Co-elution with Matrix Components Enhance sample clean-up procedures. Use solid-phase extraction (SPE) with a sorbent chemistry tailored to the properties of synthetic cannabinoids.
Problem 2: Suspected isomers show identical fragmentation patterns.

Symptoms:

  • MS/MS spectra for co-eluting or closely eluting peaks are visually indistinguishable.

  • No unique product ions are observed for different isomers.

Possible Causes and Solutions:

CauseSolution
Insufficient Collision Energy The applied collision energy may not be high enough to induce fragmentation pathways that are unique to each isomer. Systematically ramp the collision energy (e.g., in 5-10 eV steps) to observe changes in the relative abundances of product ions. HCD is often more effective than CID for this purpose due to the wider range of energies that can be applied.[2]
Identical Core Fragmentation The primary fragmentation may occur at a common structural motif, yielding the same major product ions. Focus on minor product ions or differences in the ratios of major product ions. Even small, reproducible differences in these ratios can be used for differentiation.
Isomerization in the Ion Source In some cases, isomers can interconvert in the ion source, leading to identical fragmentation spectra.[2][3] If in-source isomerization is suspected, try using a softer ionization method or adjusting ion source parameters (e.g., temperatures, voltages) to minimize this effect.

Experimental Protocols

Recommended LC-MS/MS Parameters for this compound Analysis

The following parameters are based on a published method for the analysis of this compound and can be used as a starting point for optimization.[4]

Liquid Chromatography:

  • Column: Phenomenex Kinetex® C18 (50 mm x 3.0 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0) in water

  • Mobile Phase B: Methanol/acetonitrile (50:50)

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 13 minutes, hold for 2.5 minutes, then return to initial conditions.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Mass Spectrometry (LC-QTOF-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range (TOF MS): 100-510 Da

  • Fragmentation: Collision Energy Spread of 35 ± 15 eV. This indicates that a range of collision energies is applied, which can be beneficial for observing a wider variety of fragment ions.

  • Scan Range (MS/MS): 50-510 Da

Data Presentation

Table 1: Known Product Ions for this compound

The following table summarizes the major product ions observed for this compound. These ions can be used for targeted analysis and as a baseline for comparison with suspected isomers.

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure
275.15258.12[M+H - NH₃]⁺
275.15230.13[M+H - CONH₂ - NH₃]⁺
275.15145.05Indazole-3-carboxamide moiety
275.15117.06Indazole moiety
275.1586.09tert-Leucine moiety

Data derived from publicly available spectra and general fragmentation patterns of indazole-based synthetic cannabinoids.

Table 2: Hypothetical Differentiating Product Ions for this compound Positional Isomers
Isomer TypeExpected Differentiating Fragmentation Behavior
Indazole Ring Positional Isomers The relative abundance of ions corresponding to the indazole moiety (e.g., m/z 117.06 and 145.05) may vary depending on the position of any substituents. Ring-opening fragments may also differ.
Head Group Positional Isomers Isomers with different branching in the tert-leucine head group may show unique fragments corresponding to the loss of different neutral alkyl groups.

This table is predictive and should be used as a guide for method development. Empirical data should be generated using certified reference materials for each isomer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction SPE or LLE Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation Injection Ionization Ionization LC_Separation->Ionization ESI+ MS1_Scan MS1_Scan Ionization->MS1_Scan Precursor Selection Fragmentation Fragmentation MS1_Scan->Fragmentation CID or HCD MS2_Scan MS2_Scan Fragmentation->MS2_Scan Product Ion Detection Data_Processing Data_Processing MS2_Scan->Data_Processing Isomer_Differentiation Isomer_Differentiation Data_Processing->Isomer_Differentiation Compare Spectra

Caption: General experimental workflow for the analysis of this compound isomers.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Start: Poor Isomer Differentiation check_chromatography Is Chromatographic Separation Adequate? start->check_chromatography optimize_lc Optimize LC Method: - Change column - Adjust gradient/mobile phase check_chromatography->optimize_lc No check_msms Are MS/MS Spectra Different? check_chromatography->check_msms Yes optimize_lc->check_chromatography optimize_msms Optimize MS/MS: - Increase collision energy (HCD) - Analyze fragment ion ratios check_msms->optimize_msms No end_success Successful Differentiation check_msms->end_success Yes optimize_msms->check_msms consider_advanced Consider Advanced Techniques: - Ion Mobility MS - 2D-LC optimize_msms->consider_advanced Still No Difference end_fail Differentiation Challenging consider_advanced->end_fail

Caption: Troubleshooting logic for differentiating this compound isomers.

Generalized Fragmentation Pathway of this compound

fragmentation_pathway cluster_legend Legend This compound [M+H]⁺\n(m/z 275.15) This compound [M+H]⁺ (m/z 275.15) Fragment 1\n(m/z 258.12) Fragment 1 (m/z 258.12) This compound [M+H]⁺\n(m/z 275.15)->Fragment 1\n(m/z 258.12) - NH₃ Fragment 2\n(m/z 145.05) Fragment 2 (m/z 145.05) This compound [M+H]⁺\n(m/z 275.15)->Fragment 2\n(m/z 145.05) - C₇H₁₄N₂O Fragment 4\n(m/z 86.09) Fragment 4 (m/z 86.09) This compound [M+H]⁺\n(m/z 275.15)->Fragment 4\n(m/z 86.09) - C₈H₅N₂O₂ Fragment 3\n(m/z 117.06) Fragment 3 (m/z 117.06) Fragment 2\n(m/z 145.05)->Fragment 3\n(m/z 117.06) - CO Precursor Precursor Product Product p1 l1 Precursor Ion p2 l2 Product Ion

Caption: Simplified fragmentation pathway for the protonated molecule of this compound.

References

Technical Support Center: Overcoming Matrix Effects in ADB-INACA Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalytical quantification of ADB-INACA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalytical assays?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological matrix (e.g., plasma, urine, or hair).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[1]

Q2: What are the common causes of matrix effects in plasma-based assays for synthetic cannabinoids like this compound?

A2: The primary sources of matrix effects in plasma are phospholipids (B1166683), which are highly abundant and can co-elute with the analyte of interest.[1] Other contributing factors include salts, endogenous metabolites, and proteins that are not completely removed during the sample preparation process.[1]

Q3: How can I qualitatively assess if my this compound assay is suffering from matrix effects?

A3: A post-column infusion experiment is a valuable qualitative tool. This technique helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs. This information allows for the adjustment of the chromatographic method to move the this compound peak to a "cleaner" region of the chromatogram.[1][2]

Q4: How can I quantitatively determine the extent of matrix effects?

A4: The matrix factor (MF) provides a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q5: What is an acceptable range for the matrix factor?

A5: Ideally, the matrix factor should be between 0.8 and 1.2.[1] The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across a minimum of six different lots of the biological matrix.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the bioanalysis of this compound.

Problem 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.[1]

    • Calculate Matrix Factor: Determine the matrix factor for each individual lot. A high %CV for the matrix factor across the different lots confirms variability.

    • Optimize Sample Preparation: If significant lot-to-lot variability is observed, consider more rigorous sample preparation methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering components.[3]

Problem 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help identify the retention time windows where the most significant ion suppression is occurring.[2]

    • Adjust Chromatography: Modify the chromatographic conditions to separate the this compound peak from the regions of ion suppression. This can be achieved by altering the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Check for Phospholipid Co-elution: Monitor for characteristic phospholipid multiple reaction monitoring (MRM) transitions to determine if they co-elute with your analyte. If co-elution is occurring, adjust the chromatography to achieve separation.[1]

Problem 3: Inaccurate results, with a consistent bias in QC samples.

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for.

  • Troubleshooting Steps:

    • Evaluate Internal Standard (IS) Performance: Ensure the chosen internal standard co-elutes with this compound and experiences a similar matrix effect. A stable isotope-labeled (SIL) version of this compound is the most suitable internal standard as it will have nearly identical chemical and physical properties.

    • Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing the interfering components. Consider alternative or more extensive cleanup steps.[3][4]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby minimize their effect.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Mitigating Matrix Effects

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove phospholipids or other small molecules, often resulting in significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can remove salts and some phospholipids.[3]Can be labor-intensive, may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, highly selective, can concentrate the analyte.More complex method development, can be more expensive.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Using a 'T' union, introduce a constant, low-flow infusion of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer source.

  • Establish a Stable Baseline: Begin the infusion and acquire data on the MRM transition for this compound to establish a stable signal baseline.

  • Inject Blank Matrix: While the infusion continues, inject a processed blank matrix extract onto the LC column.

  • Monitor the Signal: Monitor the this compound signal for any dips (ion suppression) or peaks (ion enhancement). The retention times of these signal changes indicate where matrix components are eluting and causing interference.[2]

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Sample Preparation:

    • Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.

    • Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using the established procedure. Spike the same known concentration of this compound into the extracted matrix post-extraction.[1]

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

    • Calculate the %CV of the MF across the different matrix lots.

Visualizations

cluster_start cluster_investigation cluster_mitigation cluster_validation start Assay Fails (Poor Reproducibility, Inaccuracy) assess_me Assess Matrix Effects (Post-Column Infusion & Post-Extraction Spike) start->assess_me is_me_present Matrix Effect Present? assess_me->is_me_present optimize_sp Optimize Sample Prep (LLE, SPE) is_me_present->optimize_sp Yes revalidate Re-evaluate Assay Performance is_me_present->revalidate No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is use_sil_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.

cluster_sample cluster_spiking cluster_analysis blank_matrix Blank Biological Matrix (e.g., Plasma) extraction Extraction Procedure (PPT, LLE, or SPE) blank_matrix->extraction post_spike Post-Extraction Spike with this compound (Set B) extraction->post_spike lcms_analysis_b LC-MS/MS Analysis (Yields Peak Area B) post_spike->lcms_analysis_b neat_solution Neat Solution Spike with this compound (Set A) lcms_analysis_a LC-MS/MS Analysis (Yields Peak Area A) neat_solution->lcms_analysis_a calculate_mf Calculate Matrix Factor (MF = B / A) lcms_analysis_b->calculate_mf lcms_analysis_a->calculate_mf

Caption: Experimental workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Chromatographic Resolution of ADB-INACA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of ADB-INACA and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound and its analogs?

A1: The primary challenges include co-elution with structurally similar analogs, particularly its precursor this compound and its N-butyl analog ADB-BUTINACA, peak tailing due to the chemical nature of these compounds, and achieving adequate sensitivity for low-level detection in complex matrices. Many synthetic cannabinoids are structurally very similar, which can make chromatographic separation difficult.[1][2]

Q2: Which analytical techniques are most suitable for the separation of this compound and its analogs?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[3][4][5] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF), offers excellent sensitivity and selectivity.[3][6] For complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution.

Q3: What are the key parameters to optimize for improving the resolution between this compound and ADB-BUTINACA in GC-MS?

A3: The choice of the GC column is critical. A mid-polarity column, such as a (35%-phenyl)-methylpolysiloxane phase (e.g., DB-35MS), has been shown to provide baseline separation where traditional non-polar columns (like DB-5MS) fail.[1] Additionally, optimizing the oven temperature program, injector temperature, and carrier gas flow rate are crucial for achieving good peak shape and resolution.[1]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound analogs?

A4: To enhance sensitivity, ensure that the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy for multiple reaction monitoring - MRM) are fully optimized.[7] Proper sample preparation to minimize matrix effects is also essential.[8] Utilizing a UHPLC system can lead to sharper peaks and improved signal-to-noise ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its analogs.

Issue 1: Co-elution of this compound and ADB-BUTINACA
Symptom Possible Cause Recommended Solution
A single, broad, or misshapen peak is observed where two distinct peaks for this compound and ADB-BUTINACA are expected in a GC-MS analysis.Use of a non-polar GC column (e.g., DB-5MS or equivalent).Switch to a mid-polarity column such as a DB-35MS or an equivalent (35%-phenyl)-methylpolysiloxane phase. This has been demonstrated to resolve the co-eluting peaks effectively.[1]
Suboptimal oven temperature program.Adjust the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting compounds.[1]
Incorrect carrier gas flow rate.Optimize the helium carrier gas flow rate. A constant flow rate of around 2 ml/min has been used successfully.[1]
Issue 2: Peak Tailing
Symptom Possible Cause Recommended Solution
Asymmetrical peaks with a "tail" extending from the back of the peak.Active sites in the GC inlet liner or on the column.Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including trimming the first few centimeters of the column, can also help.
Secondary interactions between the analyte and the stationary phase in HPLC.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The addition of a small amount of a competing base (for basic compounds) or acid (for acidic compounds) can also improve peak shape.
Column overload.Reduce the amount of sample injected onto the column.
Issue 3: Poor Sensitivity/Low Signal-to-Noise
Symptom Possible Cause Recommended Solution
Difficulty in detecting low concentrations of this compound or its analogs.Non-optimized mass spectrometer parameters.Perform a thorough optimization of the MS source and analyte-specific parameters (e.g., collision energy, precursor/product ions).
Matrix effects from the sample.Improve sample clean-up procedures. Solid-phase extraction (SPE) is often effective in removing interfering matrix components.[8] Consider using a matrix-matched calibration curve or an isotopically labeled internal standard.
Degradation of the analyte during sample preparation or analysis.Ensure proper storage of standards and samples. For LC-MS, check for in-source fragmentation and optimize the source conditions to minimize it.

Quantitative Data

The following table summarizes the retention times for this compound and its analog ADB-BUTINACA under different GC-MS conditions, demonstrating the importance of column selection for achieving resolution.

Analyte GC Column Retention Time (min) Resolution (Rs) Reference
ADB-BUTINACADB-5MS11.849>1.5[1]
This compoundDB-5MS11.876>1.5[1]
ADB-BUTINACADB-35MS11.370>1.5[1]
This compoundDB-35MS11.886>1.5[1]
This compoundAgilent J&W DB-17.51Not Reported[3]

Experimental Protocols

GC-MS Method for the Separation of this compound and ADB-BUTINACA[1]
  • Instrumentation: Agilent 8890 GC equipped with a 5977B MS detector.

  • Injector: 300°C, 15:1 split ratio.

  • Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 30°C per minute to 300°C. Total run time of 15 minutes.

  • Carrier Gas: Helium at a constant flow of 2 ml/min.

  • GC Column: DB-35MS ((35%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Mass Spectrometer: Full scan mode.

LC-QTOF-MS Method for the Analysis of this compound[3]
  • Instrumentation: Liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.

  • Flow Rate: Not specified.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: TOF MS scan range of 100-510 Da.

Visualizations

Signaling Pathway of Synthetic Cannabinoids

Synthetic cannabinoids like this compound act as agonists at the cannabinoid receptors CB1 and CB2. The diagram below illustrates the general signaling pathway initiated by the activation of the CB1 receptor.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (Voltage-gated) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (Inward-rectifier) G_protein->K_channel Activates Ca_ion_in Ca²⁺ Influx (Decreased) Ca_channel->Ca_ion_in K_ion_out K⁺ Efflux (Increased) K_channel->K_ion_out SC Synthetic Cannabinoid (e.g., this compound) SC->CB1 Binds & Activates ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Reduced signaling Ca_ion_in->Neuronal_Activity K_ion_out->Neuronal_Activity

Caption: General signaling pathway of synthetic cannabinoids via the CB1 receptor.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the typical workflow for the analysis of this compound and its analogs using GC-MS.

G Sample Sample Collection (e.g., Seized Material, Biological Fluid) Prep Sample Preparation (Extraction, Derivatization if needed) Sample->Prep GC_Injection GC Injection Prep->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-35MS column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification, Integration, Quantification) MS_Detection->Data_Analysis Report Reporting Data_Analysis->Report

Caption: A typical experimental workflow for GC-MS analysis.

References

Technical Support Center: Synthesis and Scale-Up of ADB-INACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ADB-INACA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid that is structurally characterized as an indazole-3-carboxamide. In research and development, it is often synthesized as a "tail-less" precursor or intermediate for the synthesis of other potent synthetic cannabinoids, such as ADB-BUTINACA.[1][2] It also serves as a reference standard for the analytical identification of its derivatives.

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1H-indazole-3-carboxylic acid. The second step is an amide coupling reaction between 1H-indazole-3-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide.

Q3: What are the expected yield and purity for this compound synthesis?

A3: While specific data for this compound is limited, the synthesis of similar indazole-3-carboxamide compounds has reported yields ranging from 27.5% to 57.6%, with purities exceeding 95% after purification.[3] Factors such as reaction conditions, purity of starting materials, and purification methods significantly impact the final yield and purity.

Q4: Does this compound have pharmacological activity?

A4: Yes, although it is primarily a precursor, studies have shown that "tail-less" indazole carboxamides like this compound can retain activity at cannabinoid receptors (CB1 and CB2). However, its potency is significantly lower than its "tailed" analogs.[4] One study noted that removing a bromine substitution from a related compound to create a structure similar to this compound resulted in reduced activity at the CB1 receptor, with a less pronounced effect at the CB2 receptor.[4]

Q5: What are the main challenges in scaling up the synthesis of this compound?

A5: Scaling up the synthesis of indazole-3-carboxamides presents several challenges. For the precursor, 1H-indazole-3-carboxylic acid, safety and economic viability of the reagents are primary concerns.[5] General scale-up challenges include ensuring reaction consistency, managing heat transfer in larger reactors, developing robust purification methods for large quantities, and maintaining process safety.[6][7] Thorough documentation and validation of all procedures are critical for regulatory compliance.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1H-indazole-3-carboxylic acid Incomplete reaction during the formation of the indazole ring.Ensure precise temperature control during the reaction. Verify the purity and stoichiometry of starting materials. Consider optimizing reaction time.
Degradation of intermediates or final product.Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
Incomplete Amide Coupling Reaction Inefficient activation of the carboxylic acid.Use reliable coupling agents such as HOBT/EDC or TBTU. Ensure the absence of moisture, which can hydrolyze the activated intermediate.
Poor quality of amine or coupling reagents.Use high-purity (S)-2-amino-3,3-dimethylbutanamide and fresh coupling reagents.
Incorrect reaction stoichiometry or temperature.Optimize the molar ratios of the coupling agents and base (e.g., TEA or DIPEA). Most amide couplings proceed well at room temperature, but gentle heating might be necessary in some cases.
Presence of Impurities in the Final Product Unreacted starting materials (1H-indazole-3-carboxylic acid or the amine).Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. Adjust reaction time or temperature if necessary.
Formation of side products from the coupling reaction.Optimize the reaction conditions to minimize side reactions. The choice of solvent and base can be critical.
Ineffective purification.Utilize column chromatography with an appropriate solvent system for purification. Preparative HPLC can be used for achieving high purity.[3]
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.If direct crystallization is challenging, use column chromatography for purification. Consider trituration with a non-polar solvent to induce solidification.
Co-elution with impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase for the chromatography column.

Experimental Protocols

Synthesis of 1H-indazole-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of the indazole-3-carboxylic acid core.

Materials:

Procedure:

  • Hydrolysis of Isatin: In a reaction vessel, dissolve isatin in an aqueous solution of sodium hydroxide and heat the mixture to facilitate hydrolysis to form the sodium salt of 2-aminophenylglyoxylic acid.

  • Diazotization: Cool the reaction mixture in an ice bath and slowly add a solution of sodium nitrite. Subsequently, add hydrochloric acid dropwise while maintaining a low temperature to form the diazonium salt.

  • Reduction and Cyclization: Reduce the diazonium salt in situ using a suitable reducing agent like stannous chloride or sodium sulfite. The reduction is followed by spontaneous cyclization to form 1H-indazole-3-carboxylic acid.

  • Isolation: Acidify the reaction mixture to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain crude 1H-indazole-3-carboxylic acid. The crude product can be purified by recrystallization.

Amide Coupling for this compound Synthesis

This is a general procedure for the amide coupling of 1H-indazole-3-carboxylic acid with (S)-2-amino-3,3-dimethylbutanamide.

Materials:

  • 1H-indazole-3-carboxylic acid

  • (S)-2-amino-3,3-dimethylbutanamide hydrochloride

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Amine Addition: Add (S)-2-amino-3,3-dimethylbutanamide hydrochloride (1 equivalent) to the mixture, followed by the dropwise addition of TEA or DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Data Presentation

Table 1: Pharmacological Data of this compound and Related Synthetic Cannabinoids
CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compound CB1Data not consistently availableReduced activity compared to tailed analogs[4]
CB2Data not consistently availableReduced activity compared to tailed analogs[4]
ADB-BUTINACA CB1Data not available11.5
MDMB-4en-PINACA CB10.281.88 - 4.3
5F-ADB-PINACA CB1Data not available0.24
CB2Data not available0.88

Note: Data for related compounds are provided for comparative purposes.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1H-indazole-3-carboxylic acid cluster_step2 Step 2: Amide Coupling Isatin Isatin Intermediate1 2-Aminophenylglyoxylic acid salt Isatin->Intermediate1 NaOH, H2O, Heat Diazonium Diazonium salt Intermediate1->Diazonium NaNO2, HCl, 0-5°C IndazoleAcid 1H-indazole-3-carboxylic acid Diazonium->IndazoleAcid Reducing Agent (e.g., SnCl2) ADB_INACA This compound IndazoleAcid->ADB_INACA Amine, Coupling Agents (HOBT, EDC), Base (TEA), DMF Amine (S)-2-amino-3,3-dimethylbutanamide Amine->ADB_INACA

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of this compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions CheckReagents Check Activity of Coupling Reagents CheckConditions->CheckReagents AnalyzeCrude Analyze Crude Product (LC-MS, NMR) CheckReagents->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeCoupling Optimize Coupling Conditions (Reagents, Stoichiometry) IncompleteReaction->OptimizeCoupling Yes SideProducts->OptimizeCoupling Yes OptimizePurification Optimize Purification Method SideProducts->OptimizePurification No Success Yield Improved OptimizeCoupling->Success OptimizePurification->Success

Caption: Troubleshooting low yield issues.

Diagram 3: Cannabinoid Receptor Signaling

Signaling_Pathway cluster_receptor Cell Membrane CB1_CB2 CB1/CB2 Receptors G_Protein Gi/o Protein Activation CB1_CB2->G_Protein Ligand Synthetic Cannabinoid (e.g., this compound derivative) Ligand->CB1_CB2 AC Adenylyl Cyclase Inhibition G_Protein->AC MAPK MAPK Pathway Activation G_Protein->MAPK Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified cannabinoid receptor signaling.

References

Technical Support Center: Preventing Enzymatic Degradation of ADB-INACA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with ADB-INACA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize enzymatic degradation of this compound in biological samples, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in biological samples?

A1: this compound is a synthetic cannabinoid. In biological matrices such as blood, plasma, and urine, it is susceptible to rapid enzymatic degradation. This degradation can lead to an underestimation of the actual concentration of the parent compound, impacting toxicological investigations, pharmacokinetic studies, and forensic analysis. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the molecule.

Q2: What are the main enzymes responsible for the degradation of this compound?

A2: The primary enzymes involved in the metabolism of this compound and related synthetic cannabinoids are carboxylesterases (CES) and cytochrome P450 (CYP) enzymes.[1][2] Carboxylesterases, particularly CES1 found in the liver, are primarily responsible for the hydrolysis of the amide bond.[1] CYP enzymes, such as CYP2C19, CYP3A4, and CYP3A5, are involved in oxidative metabolism, including hydroxylation and dihydrodiol formation.[3][4]

Q3: What are the major metabolites of this compound?

A3: The metabolism of this compound and similar synthetic cannabinoids typically involves amide hydrolysis, hydroxylation on the alkyl chain and indazole ring, dehydrogenation, and dihydrodiol formation.[5][6][7][8] The amide hydrolysis product is a common and significant metabolite.

Q4: How can I prevent the enzymatic degradation of this compound in my samples?

A4: To prevent enzymatic degradation, it is crucial to inhibit the activity of carboxylesterases and CYP450 enzymes immediately after sample collection. This can be achieved by:

  • Lowering the temperature: Collect and process samples on ice and store them at low temperatures (≤ -20°C, preferably -80°C).[9][10]

  • Using enzyme inhibitors: Add specific inhibitors for carboxylesterases (e.g., sodium fluoride (B91410), phenylmethylsulfonyl fluoride) and CYP450 enzymes (e.g., specific chemical inhibitors or broad-spectrum inhibitors) to the collection tubes.

  • Controlling pH: Maintaining an appropriate pH can help reduce enzyme activity.[11]

Q5: What are the recommended storage conditions for biological samples containing this compound?

A5: For long-term stability, biological samples should be stored at ultra-low temperatures (-80°C).[10] For short-term storage, refrigeration at 4°C is acceptable, but freezing is recommended as soon as possible.[9] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue Possible Cause(s) Troubleshooting Steps
Low or no detectable this compound in freshly collected samples. Rapid enzymatic degradation by carboxylesterases and/or CYP450 enzymes.1. Ensure immediate cooling of the sample after collection. 2. Use collection tubes containing a carboxylesterase inhibitor (e.g., sodium fluoride). 3. Process samples as quickly as possible.
Inconsistent quantification results between replicate samples. Variable enzyme activity between aliquots due to temperature fluctuations or delayed inhibitor addition.1. Standardize the time between sample collection, inhibitor addition, and freezing. 2. Ensure uniform mixing of the inhibitor with the sample. 3. Prepare aliquots for single use to avoid freeze-thaw cycles.[4]
High concentrations of this compound metabolites are observed even with preventative measures. Incomplete enzyme inhibition. The inhibitor used may not be effective against all relevant enzyme isoforms or its concentration may be too low.1. Use a cocktail of inhibitors targeting both carboxylesterases and a broad range of CYP450 enzymes. 2. Optimize the concentration of the inhibitors. 3. Verify the purity and activity of the inhibitors.
Analyte loss during sample preparation (e.g., protein precipitation, solid-phase extraction). Non-specific binding of the analyte to labware or precipitation of the analyte with proteins.1. Use low-binding polypropylene (B1209903) tubes and pipette tips. 2. Optimize the protein precipitation method (e.g., use of different organic solvents, temperature).[12] 3. Evaluate different solid-phase extraction sorbents and elution solvents.

Data Presentation

The following tables summarize the stability of synthetic cannabinoids under various conditions and the efficacy of common enzyme inhibitors. (Note: Data for this compound is limited; therefore, data from closely related analogs are provided as a reference).

Table 1: Stability of Synthetic Cannabinoids in Whole Blood

CompoundStorage TemperatureStability DurationReference
5F-ADB-PINACARoom TemperatureUnstable (significant degradation within hours)[9]
4°CStable for up to 1 week[9]
-20°CStable for at least 52 weeks[9]
ADB-FUBINACARoom TemperatureStable for up to 1 week[9]
4°CStable for at least 4 weeks[9]
-20°CStable for at least 52 weeks[9]

Table 2: Common Enzyme Inhibitors for Preventing this compound Degradation

Enzyme ClassInhibitorTypical ConcentrationNotesReference
CarboxylesterasesSodium Fluoride (NaF)1-2% (w/v)Commonly used in blood collection tubes. Broad-spectrum serine hydrolase inhibitor.
Phenylmethylsulfonyl Fluoride (PMSF)1-2 mMIrreversible serine hydrolase inhibitor. Must be prepared in an organic solvent.
Benzil10-100 µMPotent and selective inhibitor of CES1.[13]
Cytochrome P4501-Aminobenzotriazole (ABT)1 mMBroad-spectrum mechanism-based inhibitor.
Ketoconazole1-10 µMPotent inhibitor of CYP3A4.[3]
Ticlopidine10-50 µMSelective inhibitor of CYP2C19.[7]

Experimental Protocols

Protocol 1: Collection and Stabilization of Whole Blood Samples

  • Preparation: Use blood collection tubes containing sodium fluoride (NaF) as a carboxylesterase inhibitor. If not available, prepare a stock solution of NaF (10% w/v in water) and add the appropriate volume to achieve a final concentration of 1-2%.

  • Collection: Collect whole blood directly into the prepared tubes.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the inhibitor.

  • Cooling: Place the tube on ice or in a refrigerated rack immediately.

  • Processing: If plasma is required, centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C.

  • Storage: Transfer the plasma or whole blood to labeled cryovials and store at -80°C until analysis.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

  • Reagents:

    • Pooled human liver microsomes (HLM)

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • This compound stock solution (1 mM in DMSO or methanol)

    • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

    • Enzyme inhibitors (optional, for reaction phenotyping)

    • Acetonitrile (ice-cold, for reaction termination)

  • Incubation Mixture Preparation (per reaction):

    • Phosphate buffer: to a final volume of 200 µL

    • HLM: to a final concentration of 0.5 mg/mL

    • This compound: to a final concentration of 1 µM

  • Procedure: a. Thaw HLM on ice. b. In a microcentrifuge tube, combine the phosphate buffer and HLM. c. Add the this compound working solution to the tube. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding the NADPH regenerating system. f. Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). g. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. h. Vortex and centrifuge at 10,000 x g for 5 minutes to precipitate proteins. i. Transfer the supernatant to a new tube for LC-MS/MS analysis.

Visualizations

cluster_collection Sample Collection & Initial Stabilization cluster_storage Sample Storage cluster_analysis Sample Analysis Blood_Collection Whole Blood Collection (Tube with NaF) Immediate_Cooling Immediate Cooling (On Ice) Blood_Collection->Immediate_Cooling Centrifugation Centrifugation (4°C) (if plasma is needed) Immediate_Cooling->Centrifugation Aliquoting Aliquoting into Single-Use Vials Centrifugation->Aliquoting Freezing Storage at -80°C Aliquoting->Freezing Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Freezing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis

Caption: Experimental workflow for collecting and processing biological samples to prevent this compound degradation.

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidative Metabolism ADB_INACA This compound CES1 Carboxylesterase 1 (CES1) ADB_INACA->CES1 CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C19) ADB_INACA->CYP450 Amide_Hydrolysis_Product Amide Hydrolysis Metabolite CES1->Amide_Hydrolysis_Product Hydrolysis Hydroxylated_Metabolites Hydroxylated Metabolites Dihydrodiol_Metabolites Dihydrodiol Metabolites CYP450->Hydroxylated_Metabolites Hydroxylation CYP450->Dihydrodiol_Metabolites Epoxidation/Hydrolysis

Caption: Major enzymatic degradation pathways of this compound in biological systems.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of ADB-INACA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for low-level detection of ADB-INACA metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions to improve detection sensitivity.

Problem Potential Cause Recommended Solution
Low or No Metabolite Detection Inefficient Cellular Metabolism: The in vitro system (e.g., human liver microsomes or hepatocytes) may not be optimally active.Verify the viability and metabolic activity of the hepatocytes or microsomes using a positive control. Ensure proper storage and handling to avoid repeated freeze-thaw cycles.[1]
Poor Substrate Solubility: this compound, like many synthetic cannabinoids, is highly lipophilic and may precipitate in aqueous incubation media.[1]Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. Ensure the final solvent concentration in the incubation mixture is low (typically <1%) to avoid inhibiting enzymatic activity.[1]
Suboptimal Incubation Time: The incubation period may be too short for significant metabolite formation.Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal incubation time for producing the desired metabolites.[1]
Poor Sensitivity and High Background Noise Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, blood) can suppress or enhance the ionization of the target analytes, leading to poor sensitivity and reproducibility.Implement a robust sample preparation technique such as solid-phase extraction (SPE) or supported liquid extraction (SLE) to effectively remove interfering matrix components.[2] Consider diluting the sample to minimize matrix effects, although this may not be suitable for low-level detection.
Inefficient Analyte Extraction: The chosen extraction method may not be effectively recovering the metabolites from the sample matrix.Compare different extraction methods (LLE, SPE, SLE) to determine the one with the highest recovery for your target metabolites.[2] Optimize the pH and solvent composition for the extraction process.
Suboptimal LC-MS/MS Parameters: The instrument settings may not be optimized for the specific this compound metabolites.Perform a thorough optimization of the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters like collision energy to maximize the signal-to-noise ratio.[1]
Poor Chromatographic Peak Shape Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analytes, leading to peak tailing or broadening.Ensure the mobile phase pH is appropriate for the acidic or basic nature of the metabolites. The use of a small percentage of formic acid (e.g., 0.1%) is common for improving peak shape in reverse-phase chromatography.[3]
Column Overload: Injecting too much sample or a sample dissolved in a strong solvent can lead to poor peak shape.[4]Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[4]
Contaminated Guard or Analytical Column: Accumulation of matrix components can degrade column performance.Use a guard column and replace it regularly. If peak shape deteriorates, try flushing the column with a strong solvent or back-flushing it (if recommended by the manufacturer).

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound?

Based on the metabolism of structurally similar synthetic cannabinoids like ADB-FUBINACA and ADB-PINACA, the major metabolic pathways for this compound are expected to include:

  • Hydroxylation: Addition of a hydroxyl group, often on the alkyl chain or the indazole ring.[5][6]

  • Amide Hydrolysis: Cleavage of the terminal amide group.[5]

  • Dehydrogenation: Removal of hydrogen atoms, often following hydroxylation to form a ketone.[5]

  • Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.[5][6]

Therefore, hydroxylated metabolites and the carboxylic acid metabolite from amide hydrolysis are likely to be major targets for sensitive detection.

Q2: Which sample preparation technique is best for enhancing the sensitivity of this compound metabolite detection?

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, which is crucial for enhancing sensitivity in LC-MS/MS analysis.[2]

  • Supported Liquid Extraction (SLE): Offers a good balance of cleanliness and high recovery, with reduced ion suppression compared to some other methods.[2]

  • Liquid-Liquid Extraction (LLE): Can provide high recovery rates but may be less effective at removing all matrix interferences compared to SPE.[2]

For low-level detection, SPE is often the preferred method due to its superior cleanup capabilities.

Q3: How can I confirm the identity of tentatively identified this compound metabolites?

Confirmation of metabolite identity can be achieved by comparing the retention time and mass spectral data of the detected peaks with those of synthesized reference standards.[7][8][9] High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of the metabolites, providing further confidence in their identification.[6]

Q4: My urine samples are producing negative results for this compound, but consumption is suspected. What should I do?

Parent synthetic cannabinoids are often extensively metabolized and may not be present in urine at detectable levels.[10][11] It is crucial to target the major metabolites. Additionally, many metabolites are excreted as glucuronide conjugates.[5] Therefore, incorporating a hydrolysis step with β-glucuronidase before extraction can release the free metabolites and significantly increase their detectable concentrations.[10][12]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the detection of synthetic cannabinoid metabolites using LC-MS/MS. These values can serve as a benchmark for method development for this compound metabolites.

Parameter Value Technique Reference
Calibration Range 0.1 - 10 ng/mLLC-MS/MS[13]
1 - 50 ng/mLLC-MS/MS[2]
Limit of Detection (LOD) 0.01 - 0.5 ng/mLLC-MS/MS[13]
0.5 - 1.0 mg/L (herbal samples)GC-MS[14]
Recovery (Urine) > 50%LLE[2]

Experimental Protocols

Detailed Protocol for In Vitro Metabolism of this compound using Human Hepatocytes
  • Preparation: Prepare a 100 mM phosphate (B84403) buffer (pH 7.4). Prepare a working solution of this compound in a suitable organic solvent like DMSO.

  • Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, viable human hepatocytes, and the this compound working solution. Ensure the final DMSO concentration is below 1%.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 3 hours).[7]

  • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may contain an internal standard.[1]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate proteins.

  • Sample Collection: Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
  • Sample Pre-treatment (Hydrolysis):

    • To 2 mL of urine, add 1 mL of β-glucuronidase solution in an acetate (B1210297) buffer (pH 5.0).[12]

    • Incubate the mixture for 3 hours at 60°C.[12]

    • Allow the sample to cool, then add 1 mL of 100 mM phosphate buffer (pH 6.0).[12]

    • Centrifuge to pellet any precipitates and use the supernatant for SPE.[12]

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

    • Loading: Load the pre-treated urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

    • Elution: Elute the target metabolites with a suitable organic solvent, such as methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

ADB_INACA_Metabolism Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound met1 Hydroxylated Metabolites (on alkyl chain or indazole ring) parent->met1 Hydroxylation (CYP450) met2 Amide Hydrolysis Product (Carboxylic Acid Metabolite) parent->met2 Amide Hydrolysis met3 Dehydrogenated Metabolites (Ketone formation) met1->met3 Dehydrogenation met4 Glucuronide Conjugates met1->met4 Glucuronidation (UGTs) met2->met4 Glucuronidation (UGTs)

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow Workflow for Low-Level Metabolite Detection start Biological Sample (Urine/Blood) pretreatment Enzymatic Hydrolysis (β-glucuronidase) start->pretreatment If conjugated metabolites are targeted extraction Sample Preparation (e.g., Solid-Phase Extraction) start->extraction For free metabolites pretreatment->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Quantification analysis->data end Results data->end

Caption: General experimental workflow for sensitive detection.

References

Technical Support Center: Analysis of ADB-INACA in Post-Mortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ADB-INACA in post-mortem specimens. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in post-mortem toxicology?

A1: this compound is a synthetic cannabinoid that is both a metabolite of other synthetic cannabinoids, such as ADB-PINACA and 5-fluoro ADB-PINACA, and a precursor for the synthesis of other potent cannabinoids like ADB-FUBINACA, MAB-CHMINACA, and ADB-BUTINACA.[1][2][3][4][5] Its presence in post-mortem specimens can indicate exposure to a range of synthetic cannabinoids. Due to the rapid metabolism of many parent synthetic cannabinoids, detecting metabolites and precursors like this compound is crucial for toxicological investigation.

Q2: What are the primary challenges in analyzing this compound in post-mortem samples?

A2: The main challenges include:

  • Low Concentrations: Parent compounds are often present at very low concentrations in post-mortem specimens, making detection difficult.[6][7]

  • Metabolite Identification: A thorough understanding of the metabolic pathways of related compounds is necessary to identify the correct target analytes.[7][8]

  • Matrix Effects: Post-mortem matrices (e.g., blood, liver, kidney) are complex and can interfere with the analysis, particularly in LC-MS/MS.[9][10][11]

  • Co-elution: this compound may co-elute with structurally similar compounds, such as its precursor ADB-BUTINACA, in chromatographic methods like GC-MS, complicating quantification.[4]

  • Post-Mortem Redistribution: The movement of drugs within the body after death can alter their concentrations in different tissues, affecting the interpretation of results.[12][13]

  • Availability of Reference Standards: Accurate quantification requires certified reference materials for both the parent compound and its key metabolites.[14][15]

Q3: Which analytical techniques are most suitable for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly recommended technique due to its high sensitivity and selectivity for detecting this compound and its metabolites in complex biological matrices.[6][9][14][16][17] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require specific chromatographic conditions to resolve co-eluting compounds.[4]

Q4: Is it more important to look for this compound or its metabolites in post-mortem specimens?

A4: For a comprehensive toxicological assessment, it is recommended to analyze for both the parent compound (if suspected as the primary substance) and its relevant metabolites. For related compounds like ADB-BUTINACA, monohydroxylated and dihydrodiol metabolites are suggested as key biomarkers in post-mortem blood, liver, and kidney samples.[7][8] Given that this compound is itself a metabolite, its detection is a significant finding.

Q5: What are typical concentrations of this compound and related compounds in post-mortem cases?

A5: Quantitative data for this compound in post-mortem specimens is limited. However, data from related synthetic cannabinoids can provide a reference range. For instance, in a post-mortem case involving a dog, ADB-BUTINACA was found at concentrations of 8.1 ng/mL in blood and from 0.4 to 6.4 ng/g in various tissues.[18] In human post-mortem cases, 5F-ADB has been detected in solid tissues at levels of 1.17–7.95 ng/g, while being undetectable in blood and urine.[19] Another study reported 5F-ADB concentrations in peripheral blood ranging from 0.01 to 0.77 ng/mL.[12]

Troubleshooting Guides

Issue 1: Co-elution of this compound and ADB-BUTINACA in GC-MS Analysis

Solution:

  • Column Selection: Utilize a mid-polarity column, such as a DB-35MS or equivalent, which has been shown to provide baseline separation of this compound and ADB-BUTINACA.[4]

  • Temperature Program Optimization:

    • Start with an initial oven temperature of 50°C and hold for 1 minute.

    • Implement a temperature ramp of 30°C per minute up to 300°C.[4]

  • Injector Temperature: Set the injector temperature to 300°C.[4]

  • Carrier Gas Flow Rate: Use helium as the carrier gas at a constant flow of 2 ml/min.[4]

  • Confirmation of Retention Times: Inject individual standards of this compound and ADB-BUTINACA to confirm their respective retention times before analyzing mixed samples.[4]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis of Post-Mortem Tissues

Solution:

  • Sample Preparation:

    • Solid Phase Extraction (SPE): Employ a robust SPE method to clean up the sample extract and remove interfering matrix components.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method can be effective for extracting synthetic cannabinoids from tissue samples.[13][19]

    • Protein Precipitation: For blood samples, protein precipitation followed by centrifugation is a common first step.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that matches the specimen being analyzed (e.g., blank post-mortem blood for blood analysis) to compensate for matrix-induced signal suppression or enhancement.

  • Standard Addition: For unusual or particularly complex matrices, the standard addition method is recommended for quantification to overcome matrix effects.[6][18][19]

  • Internal Standards: Use a stable isotope-labeled internal standard that is structurally similar to this compound to correct for variations in extraction efficiency and matrix effects.

Data Presentation

Table 1: Concentrations of ADB-BUTINACA in Post-Mortem Specimens (Canine Case) [18]

SpecimenConcentration
Blood8.1 ng/mL
Lung6.4 ng/g
Stomach1.5 ng/g
Liver1.8 ng/g
Kidney0.4 ng/g

Table 2: Concentrations of Other Synthetic Cannabinoids in Human Post-Mortem Specimens

CompoundSpecimenConcentration RangeReference
5F-ADBSolid Tissues1.17–7.95 ng/g[19]
5F-ADBPeripheral Blood0.01–0.77 ng/mL[12]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Synthetic Cannabinoid Screening in Post-Mortem Blood
  • Sample Preparation (Protein Precipitation):

    • To 250 µL of post-mortem blood, add an internal standard.

    • Add 750 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water with 5% acetonitrile.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation of analytes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

    • Ion Transitions: At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

Protocol 2: GC-MS Method for the Separation of this compound and ADB-BUTINACA[4]
  • Sample Preparation:

    • Perform a suitable extraction from the post-mortem matrix (e.g., liquid-liquid extraction or SPE).

    • Evaporate the solvent and reconstitute in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).

  • GC Conditions:

    • Column: DB-35MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 300°C.

    • Oven Temperature Program: 50°C (hold 1 min), then 30°C/min to 300°C.

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Injection Mode: Split (e.g., 15:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected fragments of this compound and ADB-BUTINACA.

Mandatory Visualizations

This compound Metabolic and Synthetic Relationships This compound Metabolic and Synthetic Relationships ADB-PINACA ADB-PINACA This compound This compound ADB-PINACA->this compound Metabolism 5F-ADB-PINACA 5F-ADB-PINACA 5F-ADB-PINACA->this compound Metabolism ADB-FUBINACA ADB-FUBINACA This compound->ADB-FUBINACA Synthesis Precursor MAB-CHMINACA MAB-CHMINACA This compound->MAB-CHMINACA Synthesis Precursor ADB-BUTINACA ADB-BUTINACA This compound->ADB-BUTINACA Synthesis Precursor

Caption: Metabolic origin and synthetic utility of this compound.

Post-Mortem Analysis Workflow for this compound Post-Mortem Analysis Workflow for this compound cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Sample Collection (Blood, Liver, Kidney, etc.) Sample_Storage Storage at -20°C or below Sample_Collection->Sample_Storage Extraction Sample Preparation (SPE, LLE, or QuEChERS) Sample_Storage->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Review Analysis->Data_Processing Quantification Quantification (Matrix-matched or Standard Addition) Data_Processing->Quantification Interpretation Toxicological Interpretation Quantification->Interpretation Reporting Final Report Interpretation->Reporting

Caption: General workflow for this compound post-mortem analysis.

Troubleshooting Analytical Issues Troubleshooting Common Analytical Issues Start Analytical Issue Detected Check_Peak_Shape Poor Peak Shape or Low Signal Intensity? Start->Check_Peak_Shape Coelution Suspected Co-elution? Check_Peak_Shape->Coelution No Matrix_Effects Investigate Matrix Effects Check_Peak_Shape->Matrix_Effects Yes Optimize_LC_Gradient Optimize LC Gradient Coelution->Optimize_LC_Gradient Yes (LC-MS/MS) Change_GC_Column Change GC Column/ Optimize Temperature Program Coelution->Change_GC_Column Yes (GC-MS) End Issue Resolved Coelution->End No Check_Sample_Prep Review Sample Preparation Matrix_Effects->Check_Sample_Prep Use_Matrix_Matched_Cal Use Matrix-Matched Calibrators or Standard Addition Matrix_Effects->Use_Matrix_Matched_Cal Optimize_LC_Gradient->End Improve_Cleanup Improve Sample Cleanup (SPE) Check_Sample_Prep->Improve_Cleanup Change_GC_Column->End Use_Matrix_Matched_Cal->End Improve_Cleanup->End

References

Addressing poor recovery of ADB-INACA during liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of ADB-INACA during liquid-liquid extraction (LLE). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its liquid-liquid extraction?

Q2: Which organic solvents are most suitable for the liquid-liquid extraction of this compound?

A2: The choice of solvent is critical and should be based on the polarity of this compound. Given its structure and the properties of similar synthetic cannabinoids, medium to high polarity solvents are often effective. Methanol has been shown to be an effective solvent for the extraction of synthetic cannabinoids from herbal matrices. For liquid-liquid extraction, solvents like ethyl acetate (B1210297) are commonly used for synthetic cannabinoids. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, can also be employed to optimize selectivity.

Q3: How does pH adjustment of the aqueous sample improve this compound recovery?

A3: The recovery of ionizable compounds during LLE is highly dependent on the pH of the aqueous phase. For optimal extraction into an organic solvent, the analyte should be in its neutral, un-ionized form.[2] For acidic compounds, the pH of the aqueous sample should be adjusted to at least two pH units below the analyte's pKa. Conversely, for basic compounds, the pH should be adjusted to at least two pH units above the pKa.[2] While the specific pKa of this compound is not documented in the provided search results, indazole-containing compounds can exhibit both acidic and basic properties. Therefore, empirical optimization of the sample pH is recommended to maximize recovery. A common practice for other synthetic cannabinoids in urine is to adjust the pH to 8-9 before extraction with ethyl acetate.[3]

Q4: What is "salting out" and can it improve the recovery of this compound?

A4: "Salting out" is a technique used to decrease the solubility of an analyte in the aqueous phase, thereby promoting its transfer to the organic phase.[2] This is achieved by adding a high concentration of an inert salt, such as sodium chloride or sodium sulfate, to the aqueous sample. This process increases the ionic strength of the aqueous layer, making it more polar and reducing the solubility of less polar organic compounds like this compound, which can lead to improved extraction efficiency.[2]

Troubleshooting Guide for Poor this compound Recovery

This guide addresses common issues that can lead to poor recovery of this compound during liquid-liquid extraction.

Issue 1: Emulsion Formation at the Solvent Interface

An emulsion is a stable mixture of two immiscible liquids, which can trap the analyte and lead to poor phase separation and consequently, low recovery.

  • Possible Causes:

    • Vigorous shaking or vortexing of the sample and solvent mixture.

    • High concentrations of endogenous materials in the sample matrix (e.g., lipids, proteins).

    • Use of a solvent with partial miscibility in the aqueous phase.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to allow for sufficient partitioning without forming a stable emulsion.

    • Centrifugation: Centrifuging the sample can help to break the emulsion and achieve a clear separation of the two phases.

    • Salting Out: Adding a saturated salt solution (e.g., NaCl) can increase the polarity of the aqueous phase and help to break the emulsion.

    • Filtration: In some cases, passing the emulsified layer through a bed of glass wool or a filter aid can help to separate the phases.

    • Solvent Change: Consider using a more non-polar solvent that has lower miscibility with the aqueous phase.

Issue 2: Low Recovery Due to Suboptimal pH

Incorrect pH of the aqueous sample can lead to the ionization of this compound, increasing its solubility in the aqueous phase and reducing its partitioning into the organic solvent.

  • Possible Causes:

    • The pH of the sample is close to the pKa of this compound.

    • Failure to adjust the pH of the sample before extraction.

  • Solutions:

    • pH Optimization Study: Perform a series of extractions at different pH values (e.g., pH 2, 4, 7, 9, 11) to determine the optimal pH for this compound recovery.

    • Back Extraction: To improve selectivity, after the initial extraction into the organic phase, this compound can be back-extracted into a fresh aqueous phase with a pH that favors its ionized form. The pH of this new aqueous phase can then be adjusted back to favor the neutral form for a final extraction into a clean organic solvent.[2]

Issue 3: Inefficient Extraction by the Chosen Solvent

The selected organic solvent may not have a high enough partition coefficient for this compound.

  • Possible Causes:

    • The polarity of the solvent does not match the polarity of this compound.

    • Insufficient volume of the organic solvent was used.

  • Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, diethyl ether, dichloromethane, ethyl acetate, acetonitrile) to identify the most effective one for this compound.

    • Solvent Mixtures: Using a mixture of solvents can sometimes provide better recovery than a single solvent.

    • Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic solvent to aqueous sample) is often considered a good starting point.[2]

    • Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Quantitative Data Summary

The following tables provide a hypothetical summary of expected recovery data based on the principles of LLE and the properties of similar synthetic cannabinoids. This data should be used as a guide for experimental design.

Table 1: Effect of Organic Solvent on this compound Recovery

Organic SolventPolarity IndexExpected Recovery (%)
n-Hexane0.140-60
Diethyl Ether2.865-80
Dichloromethane3.170-85
Ethyl Acetate4.485-95
Acetonitrile (B52724)5.875-90

Table 2: Effect of Aqueous Phase pH on this compound Recovery using Ethyl Acetate

Sample pHExpected Recovery (%)
2.060-75
4.070-85
7.080-90
9.090-98
11.085-95

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Human Urine

This protocol is a general guideline and should be optimized for your specific analytical method.

  • Sample Preparation:

    • To 1 mL of urine in a glass centrifuge tube, add an internal standard.

    • Add 100 µL of 1 M sodium hydroxide (B78521) to adjust the pH to approximately 9.

    • Vortex briefly to mix.

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Gently invert the tube for 10 minutes to extract this compound. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis by LC-MS/MS or GC-MS.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of this compound from Human Plasma
  • Protein Precipitation and Salting Out:

    • To 0.5 mL of plasma in a microcentrifuge tube, add an internal standard.

    • Add 1.5 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Add approximately 200 mg of sodium chloride.

    • Vortex for 30 seconds.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes. This will result in the separation of the upper acetonitrile layer from the lower aqueous/protein layer.

  • Collection and Evaporation:

    • Transfer the acetonitrile layer to a clean tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

LLE_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Solutions cluster_end End Goal start Poor this compound Recovery emulsion Emulsion Formation? start->emulsion ph_issue Suboptimal pH? emulsion->ph_issue No gentle_mixing Gentle Mixing / Centrifugation emulsion->gentle_mixing Yes solvent_issue Inefficient Solvent? ph_issue->solvent_issue No ph_optimization Optimize pH (pH 2-11) ph_issue->ph_optimization Yes solvent_screening Screen Different Solvents solvent_issue->solvent_screening Yes end Improved Recovery solvent_issue->end No salting_out Add Salt ('Salting Out') gentle_mixing->salting_out salting_out->end back_extraction Perform Back Extraction ph_optimization->back_extraction back_extraction->end increase_ratio Increase Solvent:Sample Ratio solvent_screening->increase_ratio increase_ratio->end

Caption: Troubleshooting workflow for poor this compound recovery.

LLE_Protocol_Workflow start Start: Sample (e.g., Urine) step1 1. Add Internal Standard start->step1 step2 2. Adjust pH (e.g., to pH 9) step1->step2 step3 3. Add Organic Solvent (e.g., Ethyl Acetate) step2->step3 step4 4. Gentle Extraction (Inversion) step3->step4 step5 5. Centrifuge to Separate Phases step4->step5 step6 6. Collect Organic Layer step5->step6 step7 7. Repeat Extraction (Optional) step6->step7 step8 8. Evaporate Solvent step7->step8 step9 9. Reconstitute for Analysis step8->step9 end_node End: Analysis (LC-MS/MS or GC-MS) step9->end_node

Caption: General liquid-liquid extraction workflow for this compound.

References

Optimization of in vitro assay conditions for consistent ADB-INACA results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results for in vitro assays involving ADB-INACA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro testing important?

A1: this compound is a synthetic cannabinoid that acts as a precursor in the synthesis of other potent cannabinoids, such as ADB-BUTINACA.[1][2] It is also considered a metabolite of ADB-PINACA and 5-fluoro ADB-PINACA.[1] In vitro testing is crucial to determine its pharmacological profile, including its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2), and to understand its metabolic stability and potential for conversion to more active compounds.

Q2: What are the expected in vitro activities of this compound at cannabinoid receptors?

A2: In vitro studies have shown that this compound possesses reduced activity at the CB1 receptor compared to its "tailed" analogs.[3][4] In some functional assays, its potency was too low to be accurately calculated as the concentration-response curves did not reach a plateau.[5] This suggests that this compound itself is a weak partial agonist or antagonist at CB1 receptors. Its activity at CB2 receptors is also reported to be low.[4]

Q3: What are the key physicochemical properties of this compound to consider for in vitro assays?

A3: Understanding the solubility of this compound is critical for preparing stock solutions and ensuring its availability in aqueous assay buffers. The solubility of this compound in common laboratory solvents is provided in the table below.[1]

Data Presentation: Physicochemical Properties of this compound

SolventSolubility
DMF11 mg/ml
DMSO5 mg/ml
Ethanol3 mg/ml
PBS (pH 7.2)0.12 mg/ml

Data sourced from Cayman Chemical.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Issue 1: Low or No Detectable Activity in Functional Assays
Possible Cause Troubleshooting Step
Poor Solubility: this compound has low aqueous solubility (0.12 mg/ml in PBS, pH 7.2).[1] It may precipitate in your assay buffer, leading to a lower effective concentration.1. Prepare high-concentration stock solutions in DMSO or ethanol.[1] 2. Ensure the final solvent concentration in the assay is low (typically <1% for DMSO) to avoid solvent-induced artifacts. 3. Visually inspect for any precipitation after adding the compound to the assay buffer. 4. Consider using a buffer containing a low percentage of BSA, which can help maintain the solubility of lipophilic compounds.
Compound Degradation: this compound may be unstable in certain buffer conditions or over long incubation periods.1. Prepare fresh dilutions of this compound for each experiment. 2. Minimize the incubation time whenever possible. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line used may not express a sufficient number of CB1 or CB2 receptors to produce a measurable signal.1. Confirm receptor expression levels using a positive control agonist with known high potency and efficacy (e.g., CP-55,940). 2. Use a cell line known to have high and stable expression of the target receptor.
Assay Sensitivity: The assay may not be sensitive enough to detect the weak activity of this compound.1. Increase the amount of cell membrane preparation or the number of cells per well. 2. Optimize the concentration of signaling molecules (e.g., forskolin (B1673556) in cAMP assays) to widen the assay window.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, cells, or reagents.1. Use calibrated pipettes and proper pipetting techniques. 2. For serial dilutions, ensure thorough mixing at each step.
Uneven Cell Seeding: A non-uniform cell monolayer can lead to variability in the response.1. Ensure cells are evenly suspended before plating. 2. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients.1. Avoid using the outer wells of the plate for experimental conditions. 2. Fill the outer wells with sterile buffer or media to maintain a humid environment.
Issue 3: Discrepancies with Published Data
Possible Cause Troubleshooting Step
Different Assay Formats: Different functional assays (e.g., cAMP vs. β-arrestin) can yield different potency and efficacy values due to signaling bias.1. Carefully compare the methodology of your assay with the published study. 2. Be aware that agonists can preferentially activate one signaling pathway over another.
Cell Line Differences: The choice of cell line (e.g., CHO vs. HEK293) and the level of receptor expression can influence the observed pharmacology.1. Use the same cell line as the reference study if possible. 2. Characterize the pharmacology of standard compounds in your cell line to establish a baseline.
Purity of this compound: The purity of the compound can affect its activity.1. Use a high-purity analytical reference standard of this compound. 2. Verify the identity and purity of your compound if possible.

Experimental Protocols & Workflows

Protocol 1: CB1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 receptor using a radioligand competitive binding assay.

Materials:

  • Membranes from cells stably expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • WIN-55,212-2 or CP-55,940 (for non-specific binding).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Cell harvester and glass fiber filter mats.

  • Scintillation counter and fluid.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute [³H]CP-55,940 in assay buffer to a final concentration of ~0.5-1.0 nM.

    • Prepare the non-specific binding control (e.g., 10 µM WIN-55,212-2).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.

    • Competitive Binding: 50 µL of each this compound dilution + 50 µL [³H]CP-55,940 + 100 µL membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing & Analysis prep_adb Prepare this compound Serial Dilutions setup_comp Competitive Binding Wells prep_adb->setup_comp prep_radio Dilute [3H]CP-55,940 setup_total Total Binding Wells prep_radio->setup_total setup_nsb Non-Specific Binding Wells prep_radio->setup_nsb prep_radio->setup_comp prep_nsb Prepare Non-Specific Binding Control prep_nsb->setup_nsb prep_mem Prepare CB1 Membrane Suspension prep_mem->setup_total prep_mem->setup_nsb prep_mem->setup_comp incubate Incubate (30°C, 90 min) setup_comp->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 & Ki count->analyze

Competitive Radioligand Binding Assay Workflow.

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the human CB1 receptor, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human CB1 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 500 µM) in assay buffer for 20-30 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

    • Immediately add forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal response (e.g., 1-10 µM).

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of your chosen cAMP detection kit.

    • Perform the cAMP measurement following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed Seed CB1-expressing cells in 96-well plate grow Grow to confluency seed->grow wash Wash cells with assay buffer grow->wash pre_incubate Pre-incubate with IBMX (37°C) wash->pre_incubate add_adb Add this compound serial dilutions pre_incubate->add_adb add_fsk Add Forskolin add_adb->add_fsk incubate Incubate (37°C, 15-30 min) add_fsk->incubate lyse Lyse cells incubate->lyse detect Measure intracellular cAMP levels lyse->detect analyze Calculate EC50 & Emax detect->analyze

cAMP Accumulation Functional Assay Workflow.

Signaling Pathway Diagram

Cannabinoid receptors CB1 and CB2 are G protein-coupled receptors (GPCRs). Upon activation by an agonist like a synthetic cannabinoid, they primarily couple to Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels. Additionally, agonist binding can lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling pathways.[6][7][8]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_R CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) CB1_R->G_protein Activation beta_arrestin β-Arrestin CB1_R->beta_arrestin Recruitment AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Agonist This compound (Agonist) Agonist->CB1_R Binding G_alpha->AC Inhibition ATP ATP ATP->AC pka Downstream Effectors (e.g., PKA) cAMP->pka Activation internalization Receptor Internalization beta_arrestin->internalization

Simplified CB1/CB2 Receptor Signaling Pathway.

References

Validation & Comparative

Navigating the Analytical Landscape for ADB-INACA: An Inter-laboratory Validation Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of novel psychoactive substances (NPS) like ADB-INACA is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound, drawing upon inter-laboratory validation principles and available experimental data to inform best practices.

The emergence of synthetic cannabinoids such as this compound, a potent agonist of the cannabinoid receptors, presents a significant challenge to forensic and clinical laboratories. Ensuring consistency and accuracy in analytical results across different facilities is crucial for public health and safety. While a dedicated, multi-laboratory validation study for a single analytical method for this compound is not yet publicly available, this guide synthesizes data from single-laboratory validations of closely related synthetic cannabinoids and established analytical protocols to provide a comparative overview of common methodologies.

Performance Comparison of Analytical Methods

The two primary analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation. The following tables summarize typical performance characteristics based on validation studies of analogous synthetic cannabinoids.

Table 1: Comparison of GC-MS and LC-MS/MS for Synthetic Cannabinoid Analysis

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations
Limit of Detection (LOD) 0.15 - 25 ng/mL[1]0.01 - 0.5 ng/mL[1]LC-MS/MS generally offers superior sensitivity, crucial for detecting low concentrations in biological matrices.
Limit of Quantification (LOQ) ~50 ng/mL[1]0.05 - 10 pg/mg (in hair)[1]The lower LOQs of LC-MS/MS are advantageous for trace-level quantification.
Linearity (R²) >0.99[1]>0.99[1]Both techniques demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) < 13%[1]< 15%[1]Both methods provide acceptable precision for quantitative analysis.
Accuracy (%Bias) < 11%[1]± 15%[1]Both techniques offer high accuracy within acceptable limits.

Table 2: Typical Validation Parameters for LC-MS/MS Methods for Synthetic Cannabinoids in Oral Fluid

Validation ParameterTypical Performance
Limit of Detection (LOD) 1 ng/mL[2][3]
Limit of Quantification (LOQ) 2.5 ng/mL[2][3]
Linearity (Range) 2.5 - 500 ng/mL[2][3]
Accuracy 90.5 - 112.5% of target concentration[2][3]
Precision 3 - 14.7%[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable analytical results. Below are representative protocols for the analysis of this compound using GC-MS and LC-QTOF-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the methodology outlined by the Center for Forensic Science Research and Education for the analysis of this compound.[4]

  • Sample Preparation: An acid/base extraction is performed on the sample.[4]

  • Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.[4]

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)[4]

    • Carrier Gas: Helium at a flow rate of 1.46 mL/min[4]

    • Injection Port Temperature: 265 °C[4]

    • Oven Program: Initial temperature of 50 °C, ramped at 30 °C/min to 340 °C and held for 2.3 minutes.[4]

    • Injection: 1 µL, splitless injection[4]

  • Mass Spectrometry Conditions:

    • Mass Scan Range: 40-550 m/z[4]

    • Threshold: 250[4]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol is also based on the methodology from the Center for Forensic Science Research and Education for this compound analysis.[4]

  • Sample Preparation: An acid/base extraction is performed on the sample.[4]

  • Instrumentation: A high-resolution mass spectrometer such as a SCIEX TripleTOF® 5600+ is utilized.[5]

  • Chromatographic Conditions:

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[4]

    • Mobile Phase:

    • Gradient: A linear gradient is employed, starting at 5% B and increasing to 95% B over 13 minutes.[4]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL[4]

  • Mass Spectrometry Conditions:

    • TOF MS Scan Range: 100-510 Da[4]

    • Acquisition Mode: Non-targeted SWATH® acquisition can be used for real-time identification of emergent compounds.[5]

Cannabinoid Receptor Signaling Pathway

This compound and other synthetic cannabinoids exert their psychoactive effects primarily through their interaction with the cannabinoid receptors, CB1 and CB2. This interaction triggers a cascade of intracellular signaling events. A key pathway involved is the recruitment of β-arrestin 2.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein G-protein (Gi/o) CB1->G_Protein Activation Beta_Arrestin β-arrestin 2 CB1->Beta_Arrestin Recruitment ADB_INACA This compound ADB_INACA->CB1 Agonist Binding Downstream Downstream Signaling G_Protein->Downstream Beta_Arrestin->Downstream

Caption: this compound binds to and activates the CB1 receptor, leading to the recruitment of β-arrestin 2 and subsequent downstream signaling.

Inter-laboratory Validation Workflow

To ensure the reliability and comparability of analytical results for this compound, a structured inter-laboratory validation process is essential. The following workflow outlines the key stages of such a study.

A Method Development & Single-Lab Validation B Preparation of Standardized Test Materials A->B C Distribution to Participating Laboratories B->C D Analysis of Samples by Each Laboratory C->D E Data Collection and Statistical Analysis D->E F Evaluation of Method Performance Parameters E->F G Publication of Validation Report F->G

References

Comparative Pharmacology of ADB-INACA versus 5F-ADB: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), ADB-INACA and 5F-ADB. It is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their physiological effects. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways to facilitate a deeper understanding of their distinct pharmacological profiles.

Introduction

This compound and 5F-ADB (also known as 5F-MDMB-PINACA) are both indazole-based synthetic cannabinoids. However, they differ significantly in their chemical structure, which profoundly impacts their interaction with the cannabinoid receptors, CB1 and CB2. 5F-ADB is a well-characterized, highly potent agonist, while this compound is often described as a "tail-less" precursor to other SCRAs, such as ADB-BUTINACA, suggesting a lower intrinsic activity.[1][2] This guide will delineate these differences through a systematic presentation of available in vitro and in vivo data.

Cannabinoid Receptor Binding and Functional Activity

The primary molecular targets for this compound and 5F-ADB are the cannabinoid receptors CB1 and CB2. Their interaction with these receptors is characterized by their binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy.

Table 1: Comparative In Vitro Pharmacology at Cannabinoid Receptors

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of standard agonist)Assay Type
5F-ADB CB10.420.59High (Full Agonist)Radioligand Binding / Fluorometric Membrane Potential Assay
CB2Not consistently reported7.5High (Full Agonist)Fluorometric Membrane Potential Assay
This compound CB1Data not available; expected to be significantly higher (lower affinity) than 5F-ADBReduced activity compared to "tailed" analogsLower efficacy compared to "tailed" analogsβ-arrestin 2 Recruitment Assay
CB2Data not available; expected to be significantly higher (lower affinity) than 5F-ADBEffect less prominent than at CB1Lower efficacy compared to "tailed" analogsβ-arrestin 2 Recruitment Assay

5F-ADB is a potent full agonist at the CB1 receptor, with a sub-nanomolar EC₅₀ value, indicating it can elicit a strong physiological response at very low concentrations.[4] In contrast, this compound, lacking the N-alkyl tail, exhibits significantly reduced activity at the CB1 receptor.[1][3] While it retains some activity, it is considerably less potent than its "tailed" derivatives.[1][2] The effect of this structural difference is less pronounced at the CB2 receptor.[1][3]

Signaling Pathways and Experimental Workflows

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), both this compound and 5F-ADB initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, these compounds can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin 2.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCRA SCRA (this compound or 5F-ADB) CB1R CB1/CB2 Receptor SCRA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Arrestin β-Arrestin 2 CB1R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization Arrestin->Internalization Promotes ATP ATP Downstream Downstream Signaling (e.g., MAPK pathway) cAMP->Downstream Regulates

Caption: General signaling pathway for synthetic cannabinoid receptor agonists.

The experimental workflow to determine the pharmacological properties of these compounds typically involves a series of in vitro assays.

Experimental Workflow for SCRA Characterization cluster_assays In Vitro Assays cluster_data Data Analysis Binding_Assay Radioligand Binding Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Functional_Assay Functional Assay (e.g., Membrane Potential, β-arrestin) EC50_Value Functional Potency (EC50) Functional_Assay->EC50_Value Efficacy Efficacy (Emax) Functional_Assay->Efficacy Compound Test Compound (this compound or 5F-ADB) Compound->Binding_Assay Compound->Functional_Assay

Caption: Workflow for in vitro characterization of synthetic cannabinoids.

Experimental Protocols

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay is used to determine the binding affinity of a compound to a receptor.

  • Cell Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

  • Assay Buffer: A suitable buffer, typically Tris-HCl with BSA and protease inhibitors, is used.

  • Radioligand: A radiolabeled cannabinoid agonist with known high affinity, such as [³H]CP55,940, is used at a concentration near its Kₔ value.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (5F-ADB or this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

β-Arrestin 2 Recruitment Assay (for Functional Activity)

This assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the cannabinoid receptor, a key step in G-protein coupled receptor desensitization and signaling.

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein is used. The assay often employs a reporter system, such as a split-luciferase or β-galactosidase complementation system.

  • Procedure:

    • Cells are plated in a multi-well plate.

    • Varying concentrations of the test compound (this compound or 5F-ADB) are added to the wells.

    • The plate is incubated to allow for receptor activation and β-arrestin 2 recruitment.

    • The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) are determined.

In Vivo Effects

In vivo studies in animal models provide insights into the physiological and behavioral effects of these compounds.

Table 2: Comparative In Vivo Effects

CompoundAnimal ModelObserved Effects
5F-ADB MiceCannabinoid tetrad effects (hypolocomotion, catalepsy, analgesia, and hypothermia) at low doses.
This compound RatsAttenuated mechanical and cold allodynia in a model of paclitaxel-induced peripheral neuropathy, suggesting potential analgesic effects.

5F-ADB demonstrates classic cannabimimetic effects in mice, consistent with its high in vitro potency at the CB1 receptor. This compound has been shown to have analgesic properties in a rat model of neuropathic pain, indicating that even with lower receptor potency, it can elicit a physiological response in vivo.[5]

Metabolism

The metabolism of synthetic cannabinoids is a critical factor in their duration of action and the potential for active metabolites.

  • 5F-ADB: Undergoes extensive metabolism, primarily through ester hydrolysis and oxidative defluorination. Some of its metabolites have been shown to retain activity at cannabinoid receptors.

  • This compound: As a precursor, it is expected to be metabolized to other active cannabinoids, such as ADB-BUTINACA, through the addition of an alkyl tail. The specific metabolic pathways of this compound itself are less well-documented.

Conclusion

The pharmacological profiles of this compound and 5F-ADB are markedly different, primarily due to the absence of an N-alkyl tail in this compound. 5F-ADB is a highly potent CB1 and CB2 receptor agonist with pronounced in vivo cannabimimetic effects. In contrast, this compound is a significantly less potent compound, often considered a precursor, though it exhibits some in vivo analgesic activity. This comparative guide highlights the critical role of specific structural motifs in determining the pharmacological activity of synthetic cannabinoids and underscores the need for comprehensive in vitro and in vivo characterization of new psychoactive substances. Researchers should exercise caution when interpreting the biological effects of compounds like this compound, as its activity may be influenced by its conversion to more potent, "tailed" analogs.

References

Lack of ADB-INACA Cross-Reactivity Data in Synthetic Cannabinoid Immunoassays Underscores Detection Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals face a significant challenge in the detection of emerging novel psychoactive substances (NPS) using traditional immunoassay screening methods. A thorough review of available scientific literature and commercial assay data reveals a critical gap in our understanding of the cross-reactivity of ADB-INACA, a "tail-less" synthetic cannabinoid precursor, in commonly used immunoassays. This lack of data highlights the potential for false-negative results in forensic and clinical settings, complicating efforts to monitor the spread and impact of this and similar compounds.

This compound has been identified as a potential synthetic intermediate for more complex and potent synthetic cannabinoids such as ADB-BUTINACA. Its unique structure, lacking the terminal alkyl chain ("tail") characteristic of many targeted synthetic cannabinoids, likely contributes to its poor recognition by antibodies developed for older generations of these drugs. This guide provides a comparative overview of synthetic cannabinoid immunoassay performance, with a focus on the implications of the absence of this compound cross-reactivity data.

Comparative Immunoassay Performance: A Focus on Cross-Reactivity

Immunoassays are a widely used preliminary screening tool for detecting drugs of abuse in urine samples. Their effectiveness relies on the principle of antibody-antigen recognition. However, the constant evolution of synthetic cannabinoid structures presents a continuous challenge to the cross-reactivity and, therefore, the detection capabilities of these assays.

Below is a summary of the cross-reactivity of various synthetic cannabinoids in the ARK™ AB-PINACA Assay, a commercially available homogeneous enzyme immunoassay. It is important to note the absence of this compound in this and other publicly available cross-reactivity panels.

CompoundConcentration Tested (ng/mL)% Cross-Reactivity
AB-PINACA N-pentanoic acid5.0100
ADB-PINACA N-pentanoic acid3.5143
ADB-PINACA N-(4-hydroxypentyl) metabolite4.0125
5-fluoro ADB-PINACA4.2119
ADB-PINACA N-(5-hydroxypentyl) metabolite4.3116
5-fluoro AB-PINACA4.7106
AB-PINACA8.063
ADB-PINACA9.056
AB-FUBINACA9.056
ADB-FUBINACA10.050
AB-CHMINACA11.543
MAB-CHMINACA (ADB-CHMINACA)8.559
ADBICA20.025
ADBICA N-pentanoic acid7.071
ADBICA N-(4-hydroxypentyl)6.083
ADBICA N-(5-hydroxypentyl)5.591

Data sourced from the ARK™ AB-PINACA Assay package insert.[1]

The data clearly indicates that the assay's antibodies primarily recognize synthetic cannabinoids with an intact pentyl chain or its metabolites. The absence of this structural motif in this compound makes significant cross-reactivity highly improbable.

Experimental Protocols

To provide context for the presented data, a detailed methodology for a representative synthetic cannabinoid immunoassay is outlined below.

ARK™ AB-PINACA Assay Protocol

The ARK™ AB-PINACA Assay is a homogeneous enzyme immunoassay for the qualitative determination of AB-PINACA and its metabolites in human urine.[1]

Principle of the Assay:

The assay is based on the competition between the drug in the urine sample and a drug-enzyme conjugate (recombinant glucose-6-phosphate dehydrogenase, rG6PDH) for a limited number of antibody binding sites.[1] In the absence of the drug in the sample, the antibody binds to the drug-enzyme conjugate, inhibiting the enzyme's activity. When the drug is present in the sample, it competes with the drug-enzyme conjugate for the antibody binding sites. This results in more active enzyme, which leads to a change in absorbance that is proportional to the drug concentration in the sample.[1]

Procedure:

  • Sample Preparation: Urine samples are collected according to standard procedures. No sample pretreatment is required.

  • Reagent Preparation: The reagents are provided ready-to-use.

  • Calibration: The assay is calibrated using a negative calibrator and a cutoff calibrator (e.g., 5 ng/mL of AB-PINACA pentanoic acid).[2]

  • Assay: The calibrators, controls, and patient samples are added to a clinical chemistry analyzer. The instrument automatically adds the reagents and measures the absorbance change.

  • Interpretation of Results: A sample is considered positive if its response is equal to or greater than the cutoff calibrator's response. A response lower than the cutoff calibrator is considered negative.[1]

Visualizing the Cannabinoid Signaling Pathway and Experimental Workflow

To further aid in the understanding of the mechanisms of action and detection, the following diagrams are provided.

Cannabinoid Receptor Signaling Pathway Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB1/CB2_Receptor->G_Protein Activates Synthetic_Cannabinoid Synthetic Cannabinoid (e.g., this compound analogs) Synthetic_Cannabinoid->CB1/CB2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces ATP ATP ATP->Adenylyl_Cyclase Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Leads to

Caption: General signaling pathway of cannabinoid receptors upon activation by an agonist.

Immunoassay Experimental Workflow Homogeneous Enzyme Immunoassay Workflow cluster_workflow Experimental Steps cluster_logic Logical Relationship Sample_Collection 1. Urine Sample Collection Reagent_Addition 2. Addition of Antibody and Drug-Enzyme Conjugate Reagents Sample_Collection->Reagent_Addition Competition 3. Competitive Binding Reagent_Addition->Competition Enzyme_Activity 4. Measurement of Enzyme Activity (Spectrophotometry) Competition->Enzyme_Activity Result_Interpretation 5. Result Interpretation (Positive/Negative) Enzyme_Activity->Result_Interpretation Drug_Present Drug Present in Sample Result_Interpretation->Drug_Present Indicates Drug_Absent Drug Absent in Sample Result_Interpretation->Drug_Absent Indicates High_Activity High Enzyme Activity Drug_Present->High_Activity Leads to Low_Activity Low Enzyme Activity Drug_Absent->Low_Activity Leads to

Caption: Workflow of a typical homogeneous enzyme immunoassay for synthetic cannabinoids.

Conclusion

The emergence of this compound and other "tail-less" synthetic cannabinoid precursors presents a significant analytical challenge. The lack of cross-reactivity data in current immunoassays means these substances are likely to go undetected in routine screenings. This guide underscores the critical need for the development of new immunoassays with broader cross-reactivity to keep pace with the ever-changing landscape of novel psychoactive substances. In the interim, researchers and clinicians should be aware of the limitations of current screening methods and consider the use of more specific analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), when the use of such novel compounds is suspected.

References

A Comparative Guide to the Detection of ADB-INACA in Oral Fluid: Established vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of novel psychoactive substances (NPS) is in constant flux, demanding adaptable and sensitive detection methods for timely and accurate identification. ADB-INACA, a synthetic cannabinoid and a key precursor to other potent substances like ADB-BUTINACA, presents a unique challenge for forensic and clinical toxicology.[1][2] This guide provides a comprehensive comparison of a well-established detection method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an emerging, novel approach based on Fluorescence Spectral Fingerprinting (FSF). The information presented is intended to assist researchers and drug development professionals in making informed decisions about the most suitable analytical strategies for their specific needs.

Performance Comparison of Detection Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, speed, and cost. The following table summarizes the key performance indicators for LC-MS/MS and a conceptual Fluorescence Spectral Fingerprinting method for the detection of this compound in oral fluid.

FeatureEstablished Method: LC-MS/MSNovel Method: Fluorescence Spectral Fingerprinting (FSF)
Principle Chromatographic separation followed by mass-based identification and quantification.Excitation-emission matrix fluorescence spectroscopy combined with numerical modeling.[3]
Limit of Detection (LOD) High sensitivity, typically in the low ng/mL range (e.g., 1 ng/mL for similar synthetic cannabinoids).[4]Moderate sensitivity, estimated around 1 µg/mL for the general class of synthetic cannabinoids.[3]
Limit of Quantitation (LOQ) High precision, typically around 2.5 ng/mL for similar synthetic cannabinoids.[4]Currently qualitative to semi-quantitative.
Specificity Very high, capable of distinguishing between structurally similar compounds.Moderate to high, can distinguish between structural classes of synthetic cannabinoids.[3]
Sample Preparation Requires protein precipitation and/or solid-phase extraction.Minimal, may only require filtration.[5]
Analysis Time Longer, including sample preparation and chromatographic run time (approx. 4-15 minutes per sample).[1][4]Rapid, near real-time analysis.[3]
Cost per Sample High, due to expensive instrumentation and consumables.Potentially low, with the development of portable devices.
Portability Laboratory-based instrumentation.Amenable to the development of point-of-care devices.[3]
Confirmation Considered a gold-standard confirmatory technique.May require confirmation by a method like LC-MS/MS.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both the established and novel detection techniques.

Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on validated methods for the detection of synthetic cannabinoids in oral fluid and qualitative data for this compound.[1][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of oral fluid, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 10 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex TripleTOF® 5600+ or equivalent.

  • Column: Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other analytes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor and product ions for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode.

Novel Method: Fluorescence Spectral Fingerprinting (FSF)

This protocol is a conceptual adaptation based on proof-of-concept studies for the detection of synthetic cannabinoids in oral fluid.[3][5]

1. Sample Preparation

  • Collect oral fluid using a suitable collection device.

  • Centrifuge the oral fluid sample to pellet any cellular debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. FSF Instrumentation and Data Acquisition

  • Spectrofluorometer: PerkinElmer LS50B Luminescence Spectrometer or a similar instrument capable of collecting excitation-emission matrices.

  • Excitation Wavelength Range: 220-400 nm.

  • Emission Wavelength Range: 250-600 nm.

  • Scan Speed: Appropriate for rapid data acquisition.

  • Data Acquisition: Collect the full excitation-emission matrix (EEM) to generate the fluorescence spectral fingerprint.

3. Data Analysis

  • The collected EEM is processed using numerical modeling or machine learning algorithms.

  • The resulting fingerprint is compared to a library of known synthetic cannabinoid fingerprints to identify the presence of this compound or its structural class.

Visualizing the Methodologies

To further elucidate the processes, the following diagrams illustrate the experimental workflows for both the established and novel detection methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis oral_fluid Oral Fluid Sample add_is Add Internal Standard & Acetonitrile oral_fluid->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM) ms_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for this compound detection using LC-MS/MS.

FSF_Workflow cluster_prep Sample Preparation cluster_analysis FSF Analysis oral_fluid Oral Fluid Sample centrifuge Centrifuge oral_fluid->centrifuge filter Filter centrifuge->filter spectro Acquire Excitation-Emission Matrix (EEM) filter->spectro fingerprint Generate Fluorescence Spectral Fingerprint spectro->fingerprint modeling Numerical Modeling & Library Comparison fingerprint->modeling result Qualitative Identification modeling->result

Caption: Workflow for this compound detection using FSF.

Signaling Pathways and Detection Principles

The underlying principles of these two methods are fundamentally different. LC-MS/MS relies on the physicochemical properties of the molecule for separation and its mass-to-charge ratio for detection. In contrast, FSF utilizes the intrinsic fluorescence properties of the molecule.

Detection_Principles cluster_lcms LC-MS/MS Principle cluster_fsf FSF Principle analyte This compound in Oral Fluid Matrix separation Separation based on Physicochemical Properties analyte->separation ionization Ionization to [M+H]+ separation->ionization fragmentation Collision-Induced Dissociation (CID) ionization->fragmentation detection Detection of Specific Product Ions fragmentation->detection analyte_fsf This compound in Oral Fluid Matrix excitation Excitation with UV-Visible Light analyte_fsf->excitation emission Fluorescence Emission at Specific Wavelengths excitation->emission fingerprint Creation of Unique Spectral Fingerprint emission->fingerprint identification Pattern Recognition & Identification fingerprint->identification

Caption: Comparison of detection principles.

Conclusion

The established method of LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the confirmation and quantification of this compound in oral fluid. However, it is resource-intensive and not suitable for rapid, on-site screening. The novel Fluorescence Spectral Fingerprinting approach, while currently in a more developmental stage for specific analytes like this compound, shows promise for rapid, portable, and low-cost screening. Further research and validation are necessary to fully establish the performance of FSF for the detection of this compound. For comprehensive drug monitoring programs and forensic investigations, a combination of these approaches could be highly effective, utilizing FSF for initial screening and LC-MS/MS for confirmation of presumptive positive results.

References

Comparative Metabolic Stability of ADB-INACA in Human Liver Microsomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of synthetic cannabinoids, with a focus on ADB-INACA and its analogs, in human liver microsomes (HLMs). Due to the rapid emergence of novel psychoactive substances, understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, identifying potential biomarkers for intake, and assessing their toxicological risk.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of various synthetic cannabinoids in human liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). This data allows for a comparative assessment of how this compound's analogs and other relevant compounds are metabolized.

CompoundHalf-life (t½, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance (CLH, mL/min/kg)Reference
ADB-FUBINACA39.7 ± 0.117.5 ± 0.19.0[1][2]
(S)-AMB-FUBINACA---[3]
(S)-4F-MDMB-BINACA---[3]
(S)-AB-CHMINACA---[3]
(S)-MDMB-4en-PICA---[3]
5F-ADB3.1-18.6

Note: Data for this compound is not available. The table presents data for related and commonly studied synthetic cannabinoids to provide a comparative framework.

Experimental Protocols

A standardized protocol is essential for reproducible in vitro metabolic stability assays. Below is a representative methodology for determining the metabolic stability of a synthetic cannabinoid in human liver microsomes.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)

1. Materials and Reagents:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution with phosphate buffer to the desired final concentration (typically 1 µM).

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of the test compound and HLMs in phosphate buffer. The final HLM protein concentration is typically 0.5 mg/mL.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.

  • Terminate the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution E Reaction Mixture (Test Compound, HLMs, Buffer) A->E B Pooled Human Liver Microsomes (HLMs) B->E C NADPH Regenerating System F Initiate Reaction with NADPH (Incubate at 37°C) C->F D Phosphate Buffer (pH 7.4) D->E E->F G Time-Point Sampling (0, 5, 15, 30, 45, 60 min) F->G H Reaction Termination (Ice-cold Acetonitrile + Internal Standard) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis of Supernatant I->J K Data Processing and Calculation (t½, CLint) J->K

Caption: Workflow for in vitro metabolic stability assay.

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CB1 CB1 Receptor Gi Gi/o CB1->Gi Gq Gq/11 CB1->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Gi->AC MAPK MAPK Pathway (ERK, JNK, p38) Gi->MAPK Gq->PLC PKA PKA cAMP->PKA Gene Gene Expression (Cell Growth, Proliferation, etc.) PKA->Gene MAPK->Gene IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Gene ADB This compound (Agonist) ADB->CB1

Caption: Simplified CB1 receptor signaling pathway.

References

Unambiguous Metabolite Identification: A Comparative Guide to NMR and Mass Spectrometry for Novel ADB-INACA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel psychoactive substance (NPS) metabolites is paramount for understanding their pharmacology and toxicology. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based techniques for the structural confirmation of novel ADB-INACA metabolites, supported by experimental data and detailed protocols.

The rapid emergence of synthetic cannabinoids like this compound presents a significant analytical challenge. While mass spectrometry is a powerful tool for detecting and tentatively identifying metabolites, the complexity of biotransformation pathways necessitates a robust method for unambiguous structure confirmation. NMR spectroscopy has emerged as the gold standard for this purpose, providing detailed atomic-level information.

Performance Comparison: NMR vs. Mass Spectrometry

The choice of analytical technique depends on the specific research question, sample availability, and the required level of structural detail. While MS offers unparalleled sensitivity for initial screening, NMR provides the definitive structural information crucial for final confirmation. The two techniques are highly complementary in the field of metabolomics.[1][2][3]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (LC-MS/MS, HRMS)
Primary Strength Unambiguous structure elucidation, including stereochemistry.High sensitivity and high throughput for detection and quantification.[4]
Sample Requirements Higher concentration/larger sample volume required.[4]Very low sample concentration needed.[4]
Sample Preparation Minimal, non-destructive.[5]Often requires chromatographic separation and ionization.
Quantitative Ability Highly quantitative without the need for metabolite-specific standards.[5]Requires isotopically labeled standards for accurate quantification.
De Novo Identification Can determine the structure of a completely unknown molecule.Provides elemental composition (HRMS) and fragmentation data, often requiring reference standards for confirmation.
Throughput Lower throughput, longer acquisition times.High throughput, rapid analysis.
Cost Higher instrument cost and maintenance.Lower initial instrument cost for some platforms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the identification and confirmation of this compound metabolites.

In Vitro Metabolism and Sample Preparation
  • Incubation: this compound is incubated with human liver microsomes (HLMs) or cryopreserved human hepatocytes to generate metabolites.[6][7] A typical incubation may last for up to 3-5 hours.[7][8]

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.[6]

  • Extraction: Metabolites are extracted from the biological matrix using liquid-liquid extraction or solid-phase extraction.

  • Concentration: The solvent is evaporated, and the sample is reconstituted in a suitable solvent for analysis.

Mass Spectrometry Analysis (LC-QTOF-MS)
  • Chromatographic Separation: The extracted metabolites are separated using ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).

  • Mass Spectrometry Detection: The separated compounds are introduced into a quadrupole time-of-flight (QTOF) mass spectrometer.

  • Data Acquisition: Data is acquired in both full scan mode to determine the accurate mass of potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Metabolite Identification: Putative metabolite structures are proposed based on the accurate mass, fragmentation patterns, and known metabolic pathways of similar synthetic cannabinoids.

NMR for Structural Confirmation of Synthesized Standards

Since obtaining sufficient quantities of metabolites from in vitro incubations for NMR analysis is often challenging, the proposed structures are typically chemically synthesized.[6][8] The synthesized reference standards are then analyzed by NMR to confirm their structure.

  • Sample Preparation: The synthesized metabolite is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectroscopy:

    • ¹H NMR is acquired to determine the number and environment of protons.

    • ¹³C NMR and DEPT experiments are used to determine the number and type of carbon atoms (CH₃, CH₂, CH, C).[9]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.[9]

  • Structure Elucidation: The complete set of 1D and 2D NMR data is used to piece together the molecular structure, including the exact position of metabolic modifications and the stereochemistry. The confirmed structure of the synthesized standard can then be used to definitively identify the metabolite in biological samples by comparing chromatographic retention times and MS/MS fragmentation patterns.[6][8]

Visualizing the Workflow and Comparison

experimental_workflow Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification cluster_confirmation Structural Confirmation incubation Incubation of this compound with Human Hepatocytes quenching Reaction Quenching incubation->quenching extraction Sample Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms putative Putative Metabolite Structure Proposed lcms->putative synthesis Chemical Synthesis of Proposed Metabolite putative->synthesis nmr NMR Spectroscopy (1D and 2D) synthesis->nmr confirmed Unambiguous Structure Confirmed nmr->confirmed confirmed->lcms Confirms LC-MS data

Caption: Workflow for this compound metabolite identification.

logical_comparison Logical Comparison of Analytical Techniques center Metabolite Identification ms Mass Spectrometry (LC-MS/MS, HRMS) center->ms Screening & Quantification nmr NMR Spectroscopy center->nmr Structural Confirmation ms_pros High Sensitivity High Throughput ms->ms_pros Advantages ms_cons Requires Standards for Unambiguous ID ms->ms_cons Limitations nmr_pros Definitive Structure Quantitative nmr->nmr_pros Advantages nmr_cons Lower Sensitivity Lower Throughput nmr->nmr_cons Limitations

Caption: Comparison of NMR and Mass Spectrometry.

References

A Comparative Guide to Analytical Platforms for the Detection and Quantification of ADB-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate identification and quantification of novel psychoactive substances (NPS) is paramount. ADB-INACA, a synthetic cannabinoid and a key precursor to other potent substances like ADB-BUTINACA, presents unique analytical challenges.[1][2][3] This guide provides an objective comparison of the primary analytical platforms used for this compound analysis, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound (N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) is an indazole-based synthetic cannabinoid. It has been identified as a penultimate synthetic intermediate for more potent cannabinoids such as ADB-BUTINACA.[1][3] Its presence in seized materials can indicate the local synthesis of these more dangerous compounds. Therefore, robust analytical methods are required to differentiate it from its analogues and quantify it accurately.

Performance Characteristics of Analytical Platforms

The primary methods for the analysis of this compound and similar synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) platforms like LC-Quadrupole Time-of-Flight (LC-QTOF-MS) are also employed, particularly for structural elucidation of novel compounds.[3][4][5] Immunoassays, while useful for screening older generations of synthetic cannabinoids, generally lack the specificity and cross-reactivity to reliably detect newer compounds like this compound.[6][7][8]

The selection of an analytical platform is often dictated by the required sensitivity, selectivity, and the sample matrix. LC-MS/MS is generally favored for its high sensitivity and suitability for thermally unstable compounds, while GC-MS remains a reliable and widely available technique.[9][10][11] A significant challenge in GC-MS analysis is the coelution of this compound with its precursor, ADB-BUTINACA, which can complicate quantification unless specific chromatographic conditions are used.[1][2]

Data Presentation: Quantitative Performance

The following table summarizes the performance characteristics of different mass spectrometry-based platforms for the analysis of this compound and structurally related synthetic cannabinoids.

Performance ParameterGC-MSLC-MS/MSLC-QTOF-MSKey Considerations
Limit of Detection (LOD) 0.15 - 25 ng/mL0.01 - 0.5 ng/mLAnalyte DependentLC-MS/MS offers superior sensitivity, crucial for low concentrations in biological matrices.[10]
Limit of Quantification (LOQ) ~50 ng/mL0.05 - 10 pg/mg (hair)Analyte DependentThe lower LOQs of LC-MS/MS are advantageous for trace-level quantification.[10]
Linearity (R²) >0.99>0.99Not typically used for quantificationBoth GC-MS and LC-MS/MS achieve excellent linearity.[10]
Precision (%RSD) < 13%< 15%Not applicableBoth methods demonstrate acceptable precision for quantitative analysis.[10]
Primary Application Seized material analysis, routine screeningBiological matrices (urine, blood, hair), trace analysisIdentification of unknown compounds, metabolite studiesLC-QTOF-MS is a powerful tool for non-targeted screening and research.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for GC-MS and LC-QTOF-MS analysis of this compound.

GC-MS Experimental Protocol for this compound

This protocol is based on established methods for the analysis of synthetic cannabinoids in seized materials.[3]

  • Sample Preparation (Acid/Base Extraction):

    • Homogenize the seized material.

    • Perform a standard acid/base liquid-liquid extraction to isolate the neutral drug fraction containing this compound.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Instrumental Analysis:

    • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]

    • Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or a DB-35MS column to resolve this compound from its precursors.[1][3]

    • Carrier Gas: Helium.[3]

    • Injector Temperature: 265 °C.[3]

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 30°C per minute to 300°C.[1]

    • Injection Mode: Splitless.[3]

    • MS Parameters:

      • Mass Scan Range: 40-550 m/z.[3]

      • Ionization: Electron Ionization (EI) at 70 eV.

LC-QTOF-MS Experimental Protocol for this compound

This protocol is designed for the identification and confirmation of this compound in various sample types.[3]

  • Sample Preparation:

    • Dilute liquid samples or perform a solvent extraction for solid samples.

    • Centrifuge to remove particulates.

    • Transfer the supernatant for analysis.

  • Instrumental Analysis:

    • Instrument: Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS or equivalent.

    • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[3]

    • Mobile Phase:

    • Gradient: Initial: 95% A: 5% B, ramp to 5% A: 95% B over 13 minutes.[3]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.[3]

    • QTOF Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • TOF MS Scan Range: 100-510 Da.[3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analysis of this compound from a seized sample.

G cluster_0 Sample Preparation cluster_1 Analytical Platforms cluster_2 Data Analysis Sample Seized Material Extraction Solvent or Acid/Base Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS LCMS LC-MS/MS or LC-QTOF-MS Analysis Concentration->LCMS Qualitative Qualitative ID (Library Match / MS/MS) GCMS->Qualitative Quantitative Quantification (Calibration Curve) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative

Caption: General experimental workflow for this compound analysis.

Signaling Pathway Diagram

Synthetic cannabinoids like this compound mimic the effects of tetrahydrocannabinol (THC) by acting as agonists at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[4][12]

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cellular Interior SC This compound (Agonist) CB1 CB1 Receptor SC->CB1 Binds Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Cannabinoid Receptor 1 (CB1) signaling pathway.

References

Comparative Analysis of the Psychoactive Effects of ADB-INACA and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the synthetic cannabinoid receptor agonists (SCRAs) ADB-INACA and JWH-018 reveals significant differences in their pharmacological profiles, which underpin their distinct psychoactive effects. JWH-018, a first-generation SCRA, is a potent and well-characterized full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, this compound is a more recent indazole-based synthetic cannabinoid, for which comprehensive pharmacological data is less abundant. However, available information and data from structurally similar analogues indicate that it also acts as a potent agonist at cannabinoid receptors. This guide provides a detailed comparative analysis of their receptor binding affinities, in vitro functional activities, in vivo behavioral effects, and the signaling pathways they modulate.

Receptor Binding Affinity and Functional Activity

The interaction of these compounds with cannabinoid receptors is the primary determinant of their psychoactive effects. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a stronger binding. The potency (EC50) is the concentration required to elicit a 50% maximal response, while efficacy (Emax) describes the maximum possible effect of the drug.

JWH-018 exhibits a high binding affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range.[1][2][3][4] Specifically, its affinity for the CB1 receptor is approximately four times higher than that of Δ9-tetrahydrocannabinol (THC), and its affinity for the CB2 receptor is about ten times higher.[1] JWH-018 acts as a full and potent agonist at the CB1 receptor, which is primarily responsible for its psychoactive effects.[1][2]

Direct comparative binding and functional data for this compound are limited in the available literature. However, studies on structurally related indazole carboxamide synthetic cannabinoids, such as ADB-BINACA and ADB-4en-PINACA, demonstrate that these compounds are also potent and highly efficacious agonists at the CB1 receptor, often exceeding the potency and efficacy of JWH-018.[5][6][7] For instance, ADB-BINACA and ADB-4en-PINACA have been shown to exhibit heightened potency and efficacy in β-Arrestin 2 recruitment assays compared to JWH-018.[5] It is important to note that removing the terminal N-alkyl group (as in this compound compared to ADB-BINACA) can reduce activity at the CB1 receptor.[8]

CompoundReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, % vs. JWH-018)
JWH-018 CB19.00 ± 5.00[3]4.4 (MAPK)[2], 102 (human)[3]100% (by definition)
CB22.94 ± 2.65[3]133 (human)[3]-
ADB-BINACA CB1-6.36 (β-Arrestin 2)[5]290%[5]
ADB-4en-PINACA CB10.17[5]3.43 (β-Arrestin 2)[5]261%[5]

Note: Data for this compound is not directly available in the searched literature. Data for closely related analogues are presented for comparative context.

In Vivo Behavioral Effects: The Cannabinoid Tetrad

The "cannabinoid tetrad" is a battery of four tests used in animal models (typically mice) to characterize the in vivo effects of cannabinoids. These tests measure hypolocomotion (reduced movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (a decrease in body temperature).

JWH-018 consistently produces the classic tetrad of effects in a dose-dependent manner, mediated by the CB1 receptor.[2][9] Studies in mice have shown that JWH-018 induces analgesia, catalepsy, hypomotility, and hypothermia.[1][2]

Similarly, indazole-based SCRAs like ADB-BINACA and ADB-4en-PINACA also induce these cannabinoid-like effects, often with greater potency than earlier generations of synthetic cannabinoids.[5][10][11] These compounds have been shown to cause dose- and time-dependent hypolocomotive and hypothermic effects in mice, which are reversible by a CB1 receptor antagonist.[10][11]

CompoundHypolocomotion (ED50, mg/kg)Catalepsy (ED50, mg/kg)Analgesia (ED50, mg/kg)Hypothermia (ED50, mg/kg)
JWH-018 Yes (Dose-dependent)[9]Yes (Following injection)[9]0.09[2]1.47[2]
ADB-BINACA Yes (at 0.5 mg/kg)[5]--Yes (at 0.5 mg/kg)[5]
ADB-4en-PINACA Yes (at 0.5 mg/kg)[5]--Yes (at 0.5 mg/kg)[5]

Note: Comprehensive ED50 values for all tetrad effects for this compound and its close analogues were not available in the searched results. The table indicates whether the effect has been observed.

Other Psychoactive and Behavioral Effects

Beyond the tetrad, SCRAs can induce a range of other behavioral effects. JWH-018 has been shown to have psychostimulant properties, facilitating spontaneous locomotion and stimulating dopamine (B1211576) release in the nucleus accumbens shell, effects that are dependent on the CB1 receptor.[12][13] Repeated exposure to JWH-018 can lead to adaptive changes in dopaminergic pathways, potentially contributing to its abuse liability.[14]

While specific data on the psychostimulant effects of this compound are lacking, newer generations of SCRAs are generally associated with a high potential for abuse and severe adverse effects, including psychomotor agitation.[12] Studies on related compounds like 5F-ADB have demonstrated potent rewarding effects and the potential to induce physical dependence.[6][7]

Signaling Pathways

The psychoactive effects of both this compound and JWH-018 are primarily mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB1 receptor couples to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.

This signaling cascade includes:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: JWH-018 has been shown to potently increase the phosphorylation of ERK1/2, a key component of the MAPK pathway.[2]

  • Receptor internalization: JWH-018 also induces rapid and robust internalization of CB1 receptors.[2]

The following diagram illustrates the canonical CB1 receptor signaling pathway activated by agonists like JWH-018.

CB1_Signaling_Pathway cluster_cytoplasm Cytoplasm CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates ATP ATP ATP->AC Substrate cAMP->Cellular_Response Modulates MAPK->Cellular_Response Leads to SCRA SCRA (JWH-018 / this compound) SCRA->CB1R

Caption: Canonical CB1 receptor signaling pathway activated by synthetic cannabinoid receptor agonists.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO-hCB1 cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4) is used.[15]

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (JWH-018 or this compound).[15]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through filter plates.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay for Functional Activity (EC50/Emax)

This assay measures the recruitment of β-arrestin 2 to the activated GPCR, a key step in receptor desensitization and an indicator of agonist activity.

Methodology:

  • Cell Culture: Use cells engineered to co-express the CB1 receptor and a β-arrestin 2 fusion protein (e.g., PathHunter® cells).

  • Plating: Seed the cells into a 96-well or 384-well assay plate and incubate.[15]

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes).[15]

  • Detection: Add detection reagents that generate a chemiluminescent signal when β-arrestin is recruited to the receptor.

  • Measurement: Read the luminescence on a luminometer.

  • Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

The following diagram outlines the workflow for a typical β-Arrestin 2 recruitment assay.

B_Arrestin_Workflow start Start: Cell Culture (CB1R & β-Arrestin expressing cells) seed Seed Cells into Assay Plate start->seed incubate1 Incubate (24-48h) seed->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate2 Incubate (e.g., 90 min at 37°C) add_compounds->incubate2 add_detection Add Detection Reagents incubate2->add_detection read_signal Read Luminescence add_detection->read_signal analyze Data Analysis (Dose-Response Curve, EC50, Emax) read_signal->analyze end End analyze->end

Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.

Cannabinoid Tetrad Assay in Mice

This in vivo procedure assesses the characteristic behavioral and physiological effects of cannabinoids.

Methodology:

  • Animals: Male CD-1 or C57BL/6 mice are commonly used.

  • Drug Administration: The test compound (JWH-018 or this compound) is administered, typically via intraperitoneal (i.p.) injection, dissolved in a suitable vehicle.

  • Acclimation: Animals are acclimated to the testing environment before the tests begin.

  • Testing Battery (performed at specific time points post-injection):

    • Hypolocomotion: Spontaneous activity is measured in an open-field arena, recording parameters like distance traveled.[5]

    • Catalepsy: The "bar test" is used, where the mouse's forepaws are placed on a raised bar, and the time it remains immobile is recorded.

    • Analgesia: The "tail-flick" or "hot-plate" test is used to measure the latency to respond to a thermal stimulus.

    • Hypothermia: Core body temperature is measured using a rectal probe.

  • Data Analysis: The effects of the drug are compared to a vehicle-treated control group. Dose-response curves are generated to calculate the ED50 for each effect.

References

Safety Operating Guide

Navigating the Proper Disposal of ADB-INACA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. ADB-INACA is a synthetic cannabinoid for research use only, and its toxicological properties are not fully understood.[1][2][3] All chemicals may pose unknown hazards and should be handled with caution. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.[4][5][6]

The proper disposal of this compound, an analytical reference standard categorized as a synthetic cannabinoid, is a critical component of laboratory safety and regulatory compliance.[2] While specific disposal protocols for this compound are not extensively documented, a conservative approach treating it as a potentially hazardous chemical is essential. Synthetic cannabinoids as a class have been associated with adverse events, and this material should be considered hazardous until more information is available.[1][2][3]

Core Principles for this compound Disposal

Given the nature of this compound as a synthetic cannabinoid and research chemical, disposal procedures should prioritize safety, environmental protection, and regulatory compliance. The primary goals are to prevent accidental exposure, avoid environmental contamination, and ensure the material cannot be diverted.[5][7]

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[2][5]

  • Avoid Exposure: Do not ingest, inhale, or allow the substance to come into contact with eyes or skin.[2]

  • Thorough Washing: Wash hands and affected areas thoroughly after handling.[2]

  • Consult SDS: Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[2][4]

Step-by-Step Disposal Protocol

The following procedure is a general guideline synthesized from best practices for disposing of synthetic cannabinoids and other research chemicals.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated lab materials (e.g., pipette tips, gloves, weighing paper), and solutions.

  • Segregate Waste: Keep this compound waste separate from other laboratory waste streams to avoid unintentional chemical reactions.[8] It must be stored in a designated "Satellite Accumulation Area" (SAA).[9]

Step 2: Containerization and Labeling

  • Use Compatible Containers: Store this compound waste in a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often suitable if it is in good condition.[9][10]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other constituents in the waste mixture. Include the accumulation start date and the name of the generating laboratory.[9]

Step 3: Rendering the Compound Unusable (for Bulk Quantities) For larger quantities of pure this compound, follow the principle of rendering the waste "unusable and unrecognizable," a common requirement for cannabinoid disposal.[5][7][11]

  • Grinding (if solid): Carefully grind the solid this compound to a fine consistency.[5][7]

  • Mixing: Mix the ground this compound with at least 50% of a non-hazardous solid waste material.[5][7][11] Examples include paper waste, soil, or food waste.[5] This mixture helps prevent diversion and facilitates final disposal.

  • Containment: Place the resulting mixture in the designated, labeled hazardous waste container.

Step 4: Storage and Disposal Coordination

  • Secure Storage: Store the sealed waste container in a secure, designated area with limited access, away from public traffic locations.[5][12]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[13] EHS will arrange for disposal through an approved hazardous waste vendor, which typically involves high-temperature incineration.[5][13]

  • Documentation: Maintain meticulous records of the waste, including the amount, date of generation, and date of pickup. This documentation is crucial for regulatory compliance.[6][12]

Prohibited Disposal Methods:

  • Drain Disposal: DO NOT dispose of this compound or solutions containing it down the sink.[8][10] This is prohibited for most hazardous chemicals and can contaminate waterways.

  • General Trash: DO NOT dispose of this compound or contaminated lab materials in the regular trash.[10]

General Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of any laboratory chemical, including this compound.

G cluster_prep 1. Preparation & Identification cluster_contain 2. Segregation & Containment cluster_render 3. Special Handling (If Applicable) cluster_dispose 4. Final Disposal start Start: Chemical Waste Generated identify Identify Chemical Constituents & Consult Safety Data Sheet (SDS) start->identify determine_hazards Determine Hazards (Flammable, Corrosive, Reactive, Toxic) identify->determine_hazards segregate Segregate from Incompatible Wastes determine_hazards->segregate container Select Chemically Compatible Container with Secure Lid segregate->container label_waste Label Container: 'Hazardous Waste', Chemical Name(s), Date, Lab Information container->label_waste is_cannabinoid Is it a Cannabinoid (e.g., this compound)? label_waste->is_cannabinoid render_unusable Render Unusable: Grind and Mix with >50% Inert Solid Waste is_cannabinoid->render_unusable Yes store_securely Store Securely in Designated Satellite Accumulation Area (SAA) is_cannabinoid->store_securely No render_unusable->store_securely contact_ehs Contact Institutional EHS for Waste Pickup store_securely->contact_ehs documentation Complete Waste Manifest & Maintain Disposal Records contact_ehs->documentation end End: Waste Transferred to Licensed Disposal Vendor documentation->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Quantitative Data and Experimental Protocols

Currently, there is no specific quantitative data in the public domain detailing the efficacy of different disposal methods for this compound. Furthermore, specific experimental protocols for the breakdown or neutralization of this compound for disposal purposes are not available. The guidance provided is based on established best practices for managing hazardous and cannabinoid-related chemical waste.[5][7][9] Researchers should rely on their institutional EHS for access to approved and validated disposal routes.

References

Essential Safety and Handling Protocols for ADB-INACA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of ADB-INACA, a synthetic cannabinoid precursor. While the Safety Data Sheet (SDS) for this compound indicates no specific hazards under the Globally Harmonized System (GHS), the general nature of synthetic cannabinoids and precautionary statements from suppliers warrant a cautious approach. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper laboratory conduct.

This compound is a precursor in the synthesis of other synthetic cannabinoids and is intended for research and forensic applications only.[1][2][3] It is crucial to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardRationale
Hand Protection Disposable GlovesNitrile, powder-freePrevents dermal absorption. Double gloving is recommended when handling stock solutions or performing transfers.
Eye Protection Safety GlassesANSI Z87.1 ratedProtects eyes from splashes of solutions containing this compound.
Face Protection Face ShieldANSI Z87.1 ratedTo be used in conjunction with safety glasses when there is a significant risk of splashes or aerosol generation.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Fume HoodCertifiedAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_aliquot Aliquot Solutions prep_dissolve->handle_aliquot Proceed to Handling handle_transport Transport in Secondary Containment handle_aliquot->handle_transport cleanup_decontaminate Decontaminate Work Surfaces handle_transport->cleanup_decontaminate After Experimentation cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Standard Operating Procedure Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of solid this compound and the preparation of stock solutions within a certified chemical fume hood.

    • Use a properly calibrated analytical balance for weighing the solid material.

    • Consult the product's technical information for solubility data in various solvents such as DMF, DMSO, and Ethanol.[1]

  • Handling:

    • When working with solutions, use appropriate volumetric glassware.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • When transporting solutions, use secondary containment to prevent spills.

  • Accidental Release Measures:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material and contaminated surfaces into a designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All solid this compound and solutions should be disposed of as hazardous chemical waste. Follow your institution's guidelines for chemical waste disposal. Do not discharge down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated hazardous waste container.

Decontamination

  • Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces in the fume hood with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual this compound before being washed with detergent and water. The solvent rinse should be collected as hazardous waste.

While the provided SDS for this compound does not classify it as a hazardous substance, the general toxicity associated with synthetic cannabinoids necessitates a conservative approach to handling.[4][5][6][7][8] The protocols outlined in this document are designed to provide a robust framework for the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential for the protection of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.